I-Brd9
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxo-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3S2/c1-2-28-12-17(13-4-3-5-14(10-13)22(23,24)25)19-16(21(28)29)11-18(32-19)20(26)27-15-6-8-33(30,31)9-7-15/h3-5,10-12,15H,2,6-9H2,1H3,(H2,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUWGLUCNBMGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
I-Brd9's Mechanism of Action in Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of I-Brd9, a potent and selective chemical probe for Bromodomain-containing protein 9 (BRD9). We will delve into its molecular interactions, its impact on the BAF chromatin remodeling complex, and the downstream effects on gene transcription. This guide also provides a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to BRD9 and the BAF Complex
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, a member of the larger SWI/SNF family of ATP-dependent chromatin remodelers[1][2]. These complexes play a fundamental role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins[3]. The bromodomain of BRD9 is an epigenetic "reader" module that specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, tethering the ncBAF complex to specific genomic loci[1][3]. Dysregulation of BRD9 and the BAF complex has been implicated in various diseases, including several types of cancer, making them attractive targets for therapeutic intervention[1][2][4][5].
This compound: A Selective Chemical Probe for BRD9
This compound is a potent and highly selective small molecule inhibitor of the BRD9 bromodomain[6][7][8]. It was developed through structure-based design to exhibit high affinity for BRD9 while maintaining significant selectivity over other bromodomain-containing proteins, including the closely related BRD7 and the BET (Bromodomain and Extra-Terminal domain) family of proteins[6][7][9]. This selectivity makes this compound an invaluable tool for elucidating the specific cellular functions of the BRD9 bromodomain without the confounding off-target effects associated with pan-bromodomain inhibitors[6][7].
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of the BRD9 bromodomain. By binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, this compound prevents its engagement with acetylated histones[1]. This displacement of the ncBAF complex from chromatin leads to alterations in chromatin structure and the modulation of gene expression[1][10].
The inhibition of BRD9 by this compound has been shown to have significant downstream effects, including the induction of apoptosis and cell cycle arrest in certain cancer cell lines[11][12]. For instance, in acute myeloid leukemia (AML) cells, this compound treatment leads to a significant reduction in cell growth and induces apoptosis[11][12]. Furthermore, in synovial sarcoma, which is characterized by a dependency on the BAF complex, targeting BRD9 has shown therapeutic potential[4][5][8].
The transcriptional consequences of this compound treatment are cell-type specific, reflecting the diverse roles of BRD9 in different cellular contexts[11][13]. In Kasumi-1 cells, this compound has been shown to downregulate genes involved in oncology and immune response pathways[6][14].
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: Biochemical Activity of this compound
| Target | Assay | pIC50 | IC50 (µM) | Reference |
| BRD9 | TR-FRET | 7.3 | 0.05 | [9][15][16] |
| BRD4 (BD1) | TR-FRET | 5.3 | 5.01 | [9][15] |
Table 2: Binding Affinity and Selectivity of this compound
| Target | Assay | pKd | Kd (nM) | Selectivity vs. BRD9 | Reference |
| BRD9 | BROMOscan | 8.7 | 2 | - | [6] |
| BRD7 | BROMOscan | 6.4 | 398 | >200-fold | [6] |
| BRD4 (BD1) | BROMOscan | <5.5 | >3162 | >700-fold | [6] |
| BRD3 (BD2) | BROMOscan | <5.5 | >3162 | >700-fold | [6] |
| Endogenous BRD9 | Chemoproteomics | - | - | - | [6] |
| Endogenous BRD3 | Chemoproteomics | - | - | >625-fold | [6] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| Kasumi-1 | NanoBRET | 0.158 | [8] |
| HUT-78 | Chemoproteomics | 0.079 | [9] |
| LNCaP, VCaP, 22Rv1, C4-2 | Cell Viability | ~3 |
Signaling Pathway and Experimental Workflows
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of chromatin remodeling.
Caption: this compound competitively inhibits the binding of the BRD9 subunit of the ncBAF complex to acetylated histones.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize this compound.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Caption: Workflow for an AlphaScreen assay to measure this compound's inhibition of the BRD9-histone interaction.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
Caption: Workflow for a TR-FRET assay to determine the binding affinity of this compound to BRD9.
ChIP-seq (Chromatin Immunoprecipitation followed by Sequencing)
Caption: Workflow for a ChIP-seq experiment to identify the genomic binding sites of BRD9 and the effect of this compound.
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol
This protocol is adapted from commercially available BRD9 inhibitor screening assay kits and is designed to measure the inhibition of BRD9 binding to an acetylated histone substrate.
Materials:
-
GST-tagged BRD9
-
Biotinylated acetylated histone peptide (e.g., H4K5/8/12/16ac)
-
This compound or other test compounds
-
AlphaLISA Glutathione Acceptor beads
-
AlphaScreen Streptavidin Donor beads
-
Assay Buffer
-
384-well OptiPlate
-
AlphaScreen-capable microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a master mix of 3x Assay Buffer, BET Bromodomain Ligand, and water.
-
Thaw GST-BRD9 on ice and dilute to the desired concentration in 1x Assay Buffer. Keep on ice.
-
Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only control.
-
-
Assay Plate Setup:
-
Add 5 µL of the master mix to each well.
-
Add 2.5 µL of the this compound dilutions or DMSO control to the appropriate wells.
-
Add 2.5 µL of 1x Assay Buffer to the "Blank" wells.
-
-
Initiate Reaction:
-
Add 2.5 µL of diluted GST-BRD9 to all wells except the "Blank" wells.
-
Incubate the plate at room temperature for 30 minutes with slow shaking.
-
-
Addition of Acceptor Beads:
-
Dilute the Glutathione Acceptor beads in 1x Detection Buffer.
-
Add 10 µL of the diluted acceptor beads to each well.
-
Incubate at room temperature for 30 minutes with slow shaking, protected from light.
-
-
Addition of Donor Beads:
-
Dilute the Streptavidin Donor beads in 1x Detection Buffer.
-
Add 10 µL of the diluted donor beads to each well.
-
Incubate at room temperature for 15-30 minutes with slow shaking, protected from light.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable microplate reader.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay Protocol
This protocol is based on commercially available BRD9 TR-FRET assay kits and is designed to measure the binding of this compound to BRD9.
Materials:
-
GST-tagged BRD9
-
BET Bromodomain Ligand
-
This compound or other test compounds
-
Tb-labeled donor (e.g., anti-GST antibody)
-
Dye-labeled acceptor
-
TR-FRET Assay Buffer
-
384-well low-volume, non-binding plate
-
TR-FRET-capable microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the Tb-labeled donor and dye-labeled acceptor in 1x TR-FRET Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only control.
-
Dilute the BET Bromodomain Ligand in 1x TR-FRET Assay Buffer.
-
Thaw GST-BRD9 on ice and dilute to the desired concentration (e.g., 1 ng/µL) in 1x TR-FRET Assay Buffer. Keep on ice.
-
-
Assay Plate Setup:
-
Add 5 µL of diluted Tb-labeled donor and 5 µL of diluted dye-labeled acceptor to each well.
-
Add 2 µL of the this compound dilutions or DMSO control to the appropriate wells.
-
Add 5 µL of diluted BET Bromodomain Ligand to the "Positive Control" and "Test Inhibitor" wells.
-
Add 5 µL of 1x TR-FRET Assay Buffer to the "Negative Control" wells.
-
-
Initiate Reaction:
-
Add 3 µL of diluted GST-BRD9 to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable microplate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
ChIP-seq (Chromatin Immunoprecipitation followed by Sequencing) Protocol
This is a generalized protocol for performing ChIP-seq to map BRD9 binding sites and can be adapted for studying the effects of this compound.
Materials:
-
Cells of interest
-
This compound or DMSO
-
Formaldehyde (B43269) (37%)
-
Lysis buffers
-
Chromatin shearing equipment (e.g., sonicator)
-
ChIP-grade antthis compound antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low and high salt)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Cell Treatment and Crosslinking:
-
Treat cells with this compound or DMSO for the desired time.
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to an average size of 200-600 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with the antthis compound antibody or control IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the protein-DNA crosslinks by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA and input control DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of BRD9 enrichment.
-
Compare the BRD9 binding profiles between this compound-treated and DMSO-treated samples.
-
Conclusion
This compound is a powerful and selective chemical probe that has been instrumental in dissecting the biological roles of the BRD9 bromodomain. Its mechanism of action, centered on the competitive inhibition of acetyl-lysine binding and the subsequent displacement of the ncBAF complex from chromatin, provides a clear rationale for its observed effects on gene expression and cellular phenotypes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing this compound to further explore the function of BRD9 in health and disease.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] ChIP‐based methods for the identification of long‐range chromatin interactions | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 10. AlphaLISA SureFire Ultra Human Total BRD4 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 11. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time-Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small-Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. BRD9 regulates normal human hematopoietic stem cell function and lineage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
The Biological Function of BRD9 Inhibition by I-BRD9: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) has emerged as a significant therapeutic target in oncology and other disease areas. As a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, BRD9 plays a crucial role in the regulation of gene expression. Its aberrant activity has been linked to the progression of various cancers, including synovial sarcoma, acute myeloid leukemia (AML), and prostate cancer. I-BRD9 is a potent and selective chemical probe that inhibits the function of BRD9, providing a valuable tool for elucidating its biological roles and assessing its therapeutic potential. This technical guide provides a comprehensive overview of the biological functions of BRD9 inhibition by this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.
The Role of BRD9 in Chromatin Remodeling and Gene Expression
BRD9 functions as an epigenetic "reader" by recognizing and binding to acetylated lysine (B10760008) residues on histone tails through its bromodomain.[1] This interaction is a critical step in the recruitment of the non-canonical BAF (ncBAF) complex to specific chromatin regions.[2][3] The ncBAF complex then utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby altering the accessibility of DNA to transcription factors and other regulatory proteins.[1] This process ultimately modulates the transcription of target genes involved in essential cellular processes such as cell proliferation, differentiation, and DNA repair.[1][4]
This compound: A Selective Inhibitor of BRD9
This compound is a small molecule inhibitor designed to selectively target the bromodomain of BRD9.[5][6] It competitively binds to the acetyl-lysine binding pocket of the BRD9 bromodomain, preventing its engagement with acetylated histones.[7] This selective inhibition disrupts the recruitment of the ncBAF complex to chromatin, leading to downstream effects on gene expression and cellular function.[2] A key advantage of this compound is its high selectivity for BRD9 over other bromodomain-containing proteins, particularly the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD2, BRD3, BRD4).[5][6] This selectivity is crucial for minimizing off-target effects and for precisely dissecting the biological functions of BRD9.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized across various biochemical and cellular assays. The following tables summarize key quantitative data.
| Parameter | Assay Type | Value | Reference |
| pIC50 vs. BRD9 | TR-FRET | 7.3 | [8] |
| pKd vs. BRD9 | BROMOscan | 8.7 | [8] |
| Selectivity vs. BET family | Biochemical Assays | >700-fold | [5][8] |
| Selectivity vs. BRD7 | Biochemical Assays | 200-fold | [5][8] |
| Table 1: Biochemical Activity of this compound |
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NB4 | Acute Myeloid Leukemia | ~4-8 | [9] |
| MV4-11 | Acute Myeloid Leukemia | ~4-8 | [9] |
| LNCaP | Prostate Cancer | ~3 | [5] |
| VCaP | Prostate Cancer | ~3 | [5] |
| 22Rv1 | Prostate Cancer | ~3 | [5] |
| C4-2 | Prostate Cancer | ~3 | [5] |
| OPM2 | Multiple Myeloma | ~0.01-0.1 | [10] |
| H929 | Multiple Myeloma | ~0.01-0.1 | [10] |
| MM.1S | Multiple Myeloma | ~0.01-0.1 | [10] |
| Table 2: Cellular IC50 Values of this compound in Various Cancer Cell Lines |
Core Signaling Pathways Modulated by BRD9 Inhibition
BRD9 inhibition by this compound has been shown to impact several critical signaling pathways implicated in cancer.
BRD9 and STAT5 Signaling Pathway
In acute myeloid leukemia (AML), BRD9 plays a crucial role in sustaining the activation of the STAT5 pathway.[11][12] BRD9 is believed to suppress the expression of the Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK/STAT pathway.[11] Inhibition of BRD9 leads to the upregulation of SOCS3, which in turn inhibits the phosphorylation and activation of STAT5.[11][13] This disruption of the BRD9-STAT5 axis is critical for leukemia cell maintenance and survival.[11][12]
BRD9 and Wnt/β-catenin Signaling Pathway
In hepatocellular carcinoma and other cancers, BRD9 has been shown to activate the Wnt/β-catenin signaling pathway.[14][15] BRD9 collaborates with key components of this pathway, including β-catenin, to regulate the expression of target genes that promote cell proliferation and survival.[16][17] Inhibition of BRD9 disrupts this oncogenic signaling cascade.
BRD9 and c-Myc Regulation
A common downstream effector of BRD9-mediated signaling is the proto-oncogene c-Myc.[18][19] Inhibition of BRD9 has been shown to downregulate the expression of c-Myc, a master regulator of cell proliferation and growth.[12][20][21] This effect is likely a consequence of the disruption of BRD9's role in maintaining the transcriptional activity at the MYC locus.[12]
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the biological function of BRD9 inhibition by this compound.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to quantify the binding affinity of this compound to the BRD9 bromodomain.
Principle: The assay measures the inhibition of the interaction between a terbium (Tb)-labeled donor molecule (e.g., anti-GST antibody) bound to a GST-tagged BRD9 protein and a fluorescently labeled acceptor molecule (e.g., a biotinylated acetylated histone peptide bound to streptavidin-dye). When the donor and acceptor are in close proximity, FRET occurs. This compound competes with the histone peptide for binding to BRD9, disrupting FRET in a dose-dependent manner.
Protocol Outline:
-
Reagent Preparation: Dilute GST-BRD9, biotinylated acetylated histone H4 peptide, Tb-labeled anti-GST antibody, and streptavidin-labeled acceptor dye in assay buffer.
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Assay Reaction: In a 384-well plate, add the BRD9 protein, the test compound (this compound), and the biotinylated histone peptide. Incubate to allow binding.
-
Detection: Add the Tb-labeled antibody and the streptavidin-labeled acceptor dye. Incubate to allow for FRET to occur.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the inhibitor concentration to determine the IC50 value.[6][22][23]
NanoBRET™ Target Engagement Assay
This cellular assay measures the engagement of this compound with BRD9 in living cells.
Principle: The assay uses a NanoLuc® luciferase-tagged BRD9 (donor) and a cell-permeable fluorescent tracer that binds to the BRD9 bromodomain (acceptor). This compound competes with the tracer for binding to BRD9, reducing the BRET signal.
Protocol Outline:
-
Cell Culture and Transfection: Transfect cells (e.g., HEK293T) with a vector expressing the NanoLuc®-BRD9 fusion protein.
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
Compound and Tracer Addition: Add serial dilutions of this compound to the cells, followed by the addition of the fluorescent tracer.
-
Substrate Addition: Add the NanoLuc® substrate to initiate the luminescence reaction.
-
Measurement: Measure both the donor (luminescence) and acceptor (fluorescence) signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio and plot against the this compound concentration to determine the cellular IC50.[2][14][24]
Cellular Viability Assay (e.g., CCK-8 or CellTiter-Glo®)
These assays determine the effect of this compound on the proliferation and viability of cancer cell lines.
Principle: These assays measure metabolic activity (CCK-8) or intracellular ATP levels (CellTiter-Glo®) as an indicator of cell viability.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the CCK-8 or CellTiter-Glo® reagent to each well.
-
Incubation: Incubate according to the manufacturer's instructions to allow for color development or luminescence signal generation.
-
Measurement: Read the absorbance (CCK-8) or luminescence (CellTiter-Glo®) on a plate reader.
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot cell viability against the this compound concentration to determine the IC50 value.[9][25][26]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genomic regions where BRD9 is bound and to assess how this binding is affected by this compound.
Protocol Outline:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link proteins to DNA using formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of a desired size (e.g., 200-500 bp).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to BRD9. Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify BRD9 binding sites. Compare the binding profiles between this compound-treated and control samples.[10][22][27]
RNA Sequencing (RNA-seq)
RNA-seq is employed to analyze the global changes in gene expression following treatment with this compound.
Protocol Outline:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control. Extract total RNA from the cells.
-
Library Preparation: Prepare RNA-seq libraries, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome. Quantify gene expression levels and perform differential expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.[28][29][30]
Conclusion
The selective inhibition of BRD9 by this compound has provided invaluable insights into the critical role of this epigenetic reader in health and disease. As a key component of the ncBAF chromatin remodeling complex, BRD9's function in regulating the transcription of oncogenic drivers like c-Myc and in modulating key signaling pathways such as STAT5 and Wnt/β-catenin underscores its significance as a therapeutic target. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of BRD9 and to advance the development of novel therapeutics targeting this important epigenetic regulator. The continued investigation into the multifaceted roles of BRD9 will undoubtedly pave the way for innovative treatment strategies for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. Bromodomain-containing protein 9 promotes hepatocellular carcinoma progression via activating the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 22. encodeproject.org [encodeproject.org]
- 23. researchgate.net [researchgate.net]
- 24. NanoBRET® Bromodomain/Histone Interaction Assays [promega.sg]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. BRD9 determines the cell fate of hematopoietic stem cells by regulating chromatin state - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of BRD9 in Chromatin Remodeling
An In-depth Technical Guide to I-BRD9: A Selective Chemical Probe for BRD9
Bromodomain-containing protein 9 (BRD9) is an epigenetic "reader" protein that recognizes acetylated lysine (B10760008) residues on histone tails and other proteins.[1][2] It is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[3][4][5] Given its role in transcriptional regulation, BRD9 has been implicated in various diseases, particularly cancer, making it an important target for therapeutic investigation.[4][5][6] The development of selective chemical probes is essential to dissect the specific biological functions of BRD9 and validate it as a drug target.[7]
This compound was developed as the first potent and selective cell-active chemical probe for the BRD9 bromodomain.[2][7][8] Its discovery through structure-based design has provided the scientific community with a critical tool to investigate the cellular phenotypes associated with BRD9 inhibition, distinct from the well-studied Bromodomain and Extra-Terminal domain (BET) family of proteins.[7][8]
Mechanism of Action of this compound
BRD9, as part of the ncBAF complex, binds to acetylated histones to modulate gene transcription. This compound is a competitive inhibitor that occupies the acetyl-lysine binding pocket of the BRD9 bromodomain, preventing its engagement with chromatin. This leads to the downstream regulation of BRD9-dependent genes.[1] In Kasumi-1 cells, for example, this compound treatment was shown to downregulate genes involved in oncology and immune response pathways, such as CLEC1, DUSP6, FES, and SAMSN1.[1][8]
References
- 1. Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Gene - BRD9 [maayanlab.cloud]
- 5. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
I-Brd9: A Technical Guide to its Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
I-Brd9 is the first potent and selective chemical probe for the bromodomain of Bromodomain-containing protein 9 (BRD9). Its discovery marked a significant milestone in the study of non-BET (Bromodomain and Extra-Terminal domain) family bromodomains, providing a crucial tool to dissect the biological functions of BRD9 and validate it as a therapeutic target. Developed through a rigorous structure-based design and iterative medicinal chemistry campaign, this compound exhibits exceptional selectivity for BRD9 over other bromodomains, most notably the highly homologous BRD7 and the BET family proteins. This high selectivity ensures that observed cellular phenotypes are attributable to the inhibition of BRD9's bromodomain. This technical guide details the discovery, development, mechanism of action, and key experimental methodologies associated with this compound, presenting a comprehensive resource for researchers in epigenetics and drug discovery.
Introduction: The Need for a Selective BRD9 Probe
Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, acting as "readers" of the epigenetic code.[1][2] This recognition is a key mechanism in recruiting regulatory complexes to chromatin to control gene expression.[2][3] While inhibitors of the BET family of bromodomains have shown significant therapeutic promise in oncology and inflammation, the functions of the many non-BET bromodomains have remained less understood due to a lack of selective inhibitors.[1][4]
BRD9, a member of the fourth subfamily of human bromodomains, is a core subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, a subtype of the SWI/SNF complex.[3][5] Prior to the development of this compound, available inhibitors for BRD9, such as Bromosporine, were broad-spectrum, making it impossible to attribute biological effects solely to BRD9 inhibition.[4] The development of a potent and highly selective chemical probe was therefore essential to de-convolute the specific functions of BRD9's bromodomain activity from its scaffolding role within the ncBAF complex and from the functions of other bromodomains.[3]
Discovery and Optimization of this compound
The journey to this compound began with a cross-screening of GlaxoSmithKline's internal compound library. This effort identified an initial hit, compound 17 , which possessed a thienopyridone (B2394442) scaffold and showed promising, albeit modest, potency for BRD9 with a pIC50 of 6.7 and 100-fold selectivity over BRD4 BD1.[4][6]
An iterative, structure-based design approach was then employed to optimize this initial hit. X-ray crystallography of early compounds bound to the BRD9 bromodomain provided critical insights into the binding mode and opportunities for improving potency and selectivity.[4][7]
Structure-Activity Relationship (SAR) Highlights:
-
Acetyl-Lysine Mimic: The N-methyl pyridone core of the scaffold was found to act as an effective mimic of the endogenous acetyl-lysine (KAc) ligand, forming a crucial hydrogen bond with the conserved Asn100 residue in the BRD9 binding pocket.[7]
-
Exploiting Structural Differences: Analysis of the BRD9 and BRD4 crystal structures revealed key differences in the acetyl-lysine binding pocket. The ZA channel of BRD9 is less hydrophobic than that of BRD4.[4] This difference was exploited to achieve selectivity.
-
The Amidine Moiety: The breakthrough in achieving high selectivity was the introduction of a charged amidine group. This group was favored in the less hydrophobic environment of the BRD9 pocket but created unfavorable interactions with the more hydrophobic pocket of BET family bromodomains, effectively engineering selectivity.[4][7]
-
Final Compound: This medicinal chemistry campaign culminated in the synthesis of compound 45 , later named this compound.[7]
Quantitative Data and Selectivity Profile
This compound is a highly potent inhibitor of BRD9 with excellent selectivity across the bromodomain family. The quantitative binding and selectivity data are summarized below.
Table 1: Potency and Selectivity of this compound and Key Precursors
| Compound | BRD9 pIC50 (TR-FRET) | BRD4 BD1 pIC50 (TR-FRET) | Fold Selectivity (BRD9 vs BRD4 BD1) |
| 17 (Initial Hit) | 6.7 ± 0.16 | 4.7 ± 0.14 | 100x |
| 32 (Intermediate) | 7.7 ± 0.08 | 7.1 ± 0.04 | 4x |
| 39 (Amidine Intermediate) | 7.7 ± 0.14 | 6.0 ± 0.11 | 50x |
| 45 (This compound ) | 7.7 ± 0.10 | 4.9 ± 0.09 | >700x |
Data sourced from Theodoulou et al., J. Med. Chem. 2016.[4][7]
Table 2: this compound Selectivity Profile
| Target | Measurement | Value | Selectivity vs BRD9 |
| BRD9 | pKd | 8.7 | - |
| BRD7 | pKd | 6.4 | >200-fold |
| BET Family | pKd | < 5.8 | >700-fold |
| Panel of 34 Bromodomains | pKd | - | >70-fold |
Data sourced from Theodoulou et al., J. Med. Chem. 2016.[7]
Mechanism of Action
BRD9 functions as an epigenetic reader within the ncBAF chromatin remodeling complex. The bromodomain of BRD9 specifically recognizes and binds to acetylated lysine residues on histone tails, particularly H3K27ac.[8] This binding anchors the ncBAF complex to specific genomic loci, such as enhancers and promoters.[5][9] The ATPase activity of the ncBAF complex then remodels the local chromatin structure, making DNA more accessible to transcription factors and thereby regulating the expression of target genes.[3]
This compound is a competitive inhibitor that binds to the KAc-binding pocket of the BRD9 bromodomain.[6] By occupying this pocket, this compound prevents BRD9 from recognizing and binding to acetylated histones. This disrupts the recruitment and anchoring of the ncBAF complex to chromatin, leading to altered chromatin accessibility and dysregulation of downstream gene expression.[5][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A non-canonical SWI/SNF complex is a synthetic lethal target in cancers driven by BAF complex perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Role of I-Brd9 in SWI/SNF Complex Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes are critical regulators of gene expression, and their dysregulation is implicated in a multitude of human cancers. Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) complex, has emerged as a key player in the function of this complex and a promising therapeutic target. This technical guide provides an in-depth overview of the role of I-Brd9, a potent and selective chemical probe for BRD9, in the regulation of the SWI/SNF complex. We will delve into the mechanism of action of this compound, its impact on SWI/SNF complex composition and function, and its downstream effects on gene expression and cellular phenotypes, particularly in the context of cancer. This guide also provides detailed experimental protocols for studying the this compound/SWI/SNF interaction and presents key quantitative data in a structured format.
Introduction to BRD9 and the SWI/SNF Complex
The mammalian SWI/SNF complexes are ATP-dependent chromatin remodelers that utilize the energy from ATP hydrolysis to alter the structure of chromatin, thereby modulating gene expression. These large, multi-subunit complexes are essential for various cellular processes, including transcription, DNA repair, and replication. There are three main types of SWI/SNF complexes in mammals: the canonical BAF (cBAF), the polybromo-associated BAF (PBAF), and the non-canonical BAF (ncBAF) or GBAF complex.
BRD9 is a defining subunit of the ncBAF complex.[1][2] Its bromodomain recognizes and binds to acetylated lysine (B10760008) residues on histone tails, a key post-translational modification associated with active chromatin.[3] This interaction is crucial for targeting the ncBAF complex to specific genomic loci, thereby influencing the expression of a distinct set of genes.[3] Dysregulation of BRD9 and the ncBAF complex has been strongly linked to the pathogenesis of several cancers, including synovial sarcoma and acute myeloid leukemia (AML), making it an attractive target for therapeutic intervention.[4][5]
This compound: A Selective Chemical Probe for BRD9
This compound is a potent and highly selective small molecule inhibitor of the BRD9 bromodomain. Its selectivity is a critical feature, allowing for the specific interrogation of BRD9 function without significantly affecting other bromodomain-containing proteins, such as the well-studied BET family members.
Mechanism of Action
This compound acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRD9 bromodomain. This binding event prevents the recognition of acetylated histones by BRD9, thereby disrupting the recruitment and localization of the ncBAF complex at specific genomic regions.[6] This leads to alterations in chromatin accessibility and subsequent changes in the transcription of BRD9-dependent genes.[7][8]
Quantitative Data: Binding Affinity and Selectivity
The potency and selectivity of this compound have been extensively characterized using various biophysical and cellular assays. The following tables summarize key quantitative data.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (pKd) | 8.7 | BROMOscan™ | [9] |
| IC50 | 50 nM (pIC50 = 7.3) | TR-FRET | [10] |
| Cellular IC50 | 158 nM (pIC50 = 6.8) | NanoBRET | [10] |
| Table 1: this compound Binding Affinity and Potency for BRD9. |
| Bromodomain Family | Selectivity Fold-Change vs. BRD9 | Reference |
| BET Family | >700-fold | [9] |
| BRD7 | 200-fold | [9] |
| Other Bromodomains (34 tested) | >70-fold | [9] |
| Table 2: Selectivity of this compound for BRD9 over other bromodomains. |
This compound's Impact on SWI/SNF Complex and Gene Regulation
Inhibition of BRD9 by this compound has profound effects on the function of the ncBAF complex and downstream gene expression, leading to significant anti-proliferative and pro-apoptotic effects in various cancer models.
Regulation of ncBAF Complex Function
While this compound primarily targets the reader function of BRD9, it's important to note that the DUF3512 domain of BRD9 is essential for the integrity of the ncBAF complex, particularly in the absence of the SMARCB1 subunit.[1] However, the inhibition of the bromodomain by this compound is sufficient to disrupt the proper targeting of the ncBAF complex, leading to its functional inactivation at specific genomic loci.[6] This results in decreased chromatin accessibility at enhancers and promoters of target genes.[7][8]
Downstream Signaling and Gene Expression Changes
The functional disruption of the ncBAF complex by this compound leads to significant changes in the transcriptome. In acute myeloid leukemia (AML), this compound treatment results in the downregulation of oncogenes like MYC and its target genes, leading to cell cycle arrest and apoptosis.[5][11] In synovial sarcoma, where a characteristic SS18-SSX fusion protein hijacks the SWI/SNF complex, degradation of BRD9 (a related but distinct approach from inhibition by this compound) leads to the downregulation of oncogenic transcriptional programs.[4][12]
The following diagram illustrates the proposed signaling pathway of this compound action.
Key Experimental Protocols
This section provides detailed methodologies for key experiments to study the role of this compound in SWI/SNF complex regulation.
Co-Immunoprecipitation (Co-IP) to Assess SWI/SNF Complex Integrity
This protocol is designed to determine if this compound treatment affects the association of BRD9 with other core subunits of the SWI/SNF complex.
Materials:
-
Cell lines of interest (e.g., AML or synovial sarcoma cell lines)
-
This compound (and vehicle control, e.g., DMSO)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibodies: Antthis compound, anti-SMARCA4 (BRG1), anti-ARID1A, and IgG control
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency and treat with this compound or vehicle for the desired time and concentration.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads using a magnetic stand. Add the primary antibody (e.g., antthis compound) or IgG control to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic stand and wash 3-5 times with ice-cold Wash Buffer.
-
Elution: Resuspend the beads in Elution Buffer and boil at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against other SWI/SNF subunits (e.g., SMARCA4, ARID1A).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the genomic regions where the ncBAF complex is localized and to assess how this compound treatment affects this localization.
Materials:
-
Cell lines of interest
-
This compound (and vehicle control)
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, with protease inhibitors)
-
Sonicator
-
Antibodies: Antthis compound, anti-SMARCA4, and IgG control
-
Protein A/G magnetic beads
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
ChIP Elution Buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-linking: Treat cells with this compound or vehicle. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA to fragments of 200-500 bp.
-
Immunoprecipitation: Perform immunoprecipitation as described in the Co-IP protocol (steps 3-6), using an antibody against a SWI/SNF subunit (e.g., BRD9 or SMARCA4).
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align reads to the reference genome and perform peak calling to identify regions of enrichment. Compare the enrichment profiles between this compound and vehicle-treated samples.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of this compound to BRD9 in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[13][14][15]
Materials:
-
Cell lines of interest
-
This compound (and vehicle control)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer with mild detergent
-
Centrifuge
-
SDS-PAGE and Western blotting reagents (including antthis compound antibody)
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound or vehicle for a defined period.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of soluble BRD9 by Western blotting.
-
Data Analysis: Quantify the band intensities. A positive result is indicated by a higher amount of soluble BRD9 at elevated temperatures in the this compound-treated samples compared to the vehicle control, demonstrating thermal stabilization.
Conclusion
This compound is an invaluable tool for dissecting the role of BRD9 and the ncBAF complex in health and disease. Its high potency and selectivity allow for precise interrogation of BRD9's bromodomain function. The inhibition of BRD9's ability to recognize acetylated histones disrupts the targeting of the ncBAF complex, leading to significant alterations in gene expression and potent anti-cancer effects in preclinical models. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms of SWI/SNF complex regulation and to explore the therapeutic potential of targeting BRD9 in various diseases. As our understanding of the SWI/SNF complex continues to evolve, tools like this compound will be instrumental in developing novel therapeutic strategies for a range of human malignancies.
References
- 1. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The genetic alteration spectrum of the SWI/SNF complex: The oncogenic roles of BRD9 and ACTL6A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Downstream Gene Targets of I-Brd9 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) has emerged as a significant therapeutic target in various diseases, particularly in oncology. As a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 plays a crucial role in regulating gene expression by recognizing acetylated lysine (B10760008) residues on histones.[1] The small molecule inhibitor, I-BRD9, has been developed as a selective chemical probe to elucidate the biological functions of BRD9.[2][3][4] This technical guide provides an in-depth overview of the downstream gene targets affected by this compound treatment, detailing the modulated signaling pathways, experimental methodologies for target identification, and a summary of key quantitative data.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the BRD9 bromodomain.[2] By binding to the acetyl-lysine binding pocket of BRD9, this compound competitively inhibits its interaction with acetylated histones, thereby disrupting the recruitment and function of the ncBAF complex at specific genomic loci.[1] This leads to alterations in chromatin accessibility and subsequent changes in the transcription of downstream target genes.[1] this compound exhibits high selectivity for BRD9 over other bromodomain-containing proteins, including those in the BET family, making it a valuable tool for studying BRD9-specific functions.[3][4]
Downstream Gene Targets of this compound
Treatment with this compound leads to both upregulation and downregulation of a variety of genes, impacting multiple cellular processes. The specific genes affected can be cell-type dependent.[5][6]
Table 1: Genes Upregulated by this compound Treatment
| Gene Symbol | Full Gene Name | Function | Cell Type(s) | Reference(s) |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle arrest | Acute Myeloid Leukemia (AML) cells (NB4, MV4-11) | [5][6] |
| CDKN2B | Cyclin Dependent Kinase Inhibitor 2B | Cell cycle arrest | Acute Myeloid Leukemia (AML) cells (NB4, MV4-11) | [5][6] |
| DDIT3 | DNA Damage Inducible Transcript 3 | Apoptosis | Acute Myeloid Leukemia (AML) cells (NB4, MV4-11) | [5] |
| IER3 | Immediate Early Response 3 | Apoptosis, cell stress response | Acute Myeloid Leukemia (AML) cells (MV4-11) | [5][6] |
| SOCS3 | Suppressor Of Cytokine Signaling 3 | Negative regulation of cytokine signaling | Acute Myeloid Leukemia (AML) cells (MV4-11) | [5] |
| MMP2 | Matrix Metallopeptidase 2 | Extracellular matrix degradation | Human Uterine Leiomyoma (HuLM) cells | [7] |
| MMP11 | Matrix Metallopeptidase 11 | Extracellular matrix degradation | Human Uterine Leiomyoma (HuLM) cells | [7] |
| MMP15 | Matrix Metallopeptidase 15 | Extracellular matrix degradation | Human Uterine Leiomyoma (HuLM) cells | [7] |
| MMP16 | Matrix Metallopeptidase 16 | Extracellular matrix degradation | Human Uterine Leiomyoma (HuLM) cells | [7] |
| MMP17 | Matrix Metallopeptidase 17 | Extracellular matrix degradation | Human Uterine Leiomyoma (HuLM) cells | [7] |
| MMP24 | Matrix Metallopeptidase 24 | Extracellular matrix degradation | Human Uterine Leiomyoma (HuLM) cells | [7] |
Table 2: Genes Downregulated by this compound Treatment
| Gene Symbol | Full Gene Name | Function | Cell Type(s) | Reference(s) |
| CLEC1 | C-Type Lectin Domain Family 1 Member A | Immune response | Kasumi-1 (AML) | [3][8] |
| DUSP6 | Dual Specificity Phosphatase 6 | Signal transduction, MAPK pathway | Kasumi-1 (AML) | [3][8] |
| FES | Feline Sarcoma Oncogene | Signal transduction, tyrosine kinase | Kasumi-1 (AML) | [3][8] |
| SAMSN1 | SAM Superfamily Member 1 | Signal transduction | Kasumi-1 (AML) | [3][8] |
| CST1 | Cystatin SN | Protease inhibitor | Gallbladder cancer cells | [6] |
| COL13A1 | Collagen Type XIII Alpha 1 Chain | Extracellular matrix component | Human Uterine Leiomyoma (HuLM) cells | [7] |
| COL16A1 | Collagen Type XVI Alpha 1 Chain | Extracellular matrix component | Human Uterine Leiomyoma (HuLM) cells | [7] |
| COL17A1 | Collagen Type XVII Alpha 1 Chain | Extracellular matrix component | Human Uterine Leiomyoma (HuLM) cells | [7] |
Signaling Pathways Modulated by this compound
The changes in gene expression induced by this compound treatment have significant impacts on various signaling pathways.
Cell Cycle Arrest and Apoptosis
A prominent effect of this compound is the induction of cell cycle arrest and apoptosis.[5][9][10] This is achieved through the upregulation of cell cycle inhibitors like CDKN1A and CDKN2B and apoptosis-related genes such as DDIT3 and IER3.[5][6] Reactome pathway analysis has shown that genes downregulated by this compound are enriched in pathways related to DNA synthesis, replication, and cell cycle progression (S phase, G1/S transition).[9]
Caption: this compound induced cell cycle arrest and apoptosis pathway.
Extracellular Matrix Remodeling
In uterine fibroid cells, this compound treatment leads to significant changes in the expression of genes related to the extracellular matrix (ECM).[9] This includes the upregulation of several matrix metalloproteinases (MMPs), which are involved in the degradation of the ECM, and the downregulation of collagen-encoding genes.[7] This suggests a role for BRD9 in maintaining ECM homeostasis.
Caption: this compound mediated extracellular matrix remodeling.
PI3K/AKT Pathway
In gallbladder cancer, this compound has been shown to suppress the expression of CST1, which in turn inhibits the PI3K-AKT signaling pathway.[6] This pathway is a critical regulator of cell proliferation and survival.
Experimental Protocols
A variety of experimental techniques are employed to identify and validate the downstream targets of this compound.
RNA-Sequencing (RNA-seq)
Objective: To obtain a global, unbiased profile of gene expression changes following this compound treatment.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 24, or 48 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Process the raw sequencing reads, including quality control, trimming, and alignment to a reference genome. Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.[9] Subsequent bioinformatics analyses, such as pathway enrichment analysis (e.g., Gene Set Enrichment Analysis [GSEA], Reactome), can be performed to identify affected biological pathways.[9]
Quantitative Real-Time PCR (qRT-PCR)
Objective: To validate the differential expression of specific genes identified by RNA-seq.
Protocol Outline:
-
Cell Culture and Treatment: As described for RNA-seq.
-
RNA Extraction and cDNA Synthesis: Extract total RNA and synthesize complementary DNA (cDNA) using a reverse transcription kit.
-
PCR Reaction: Set up qRT-PCR reactions using a suitable master mix (e.g., SYBR Green), gene-specific primers for the target genes and a housekeeping gene (for normalization), and the synthesized cDNA.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, typically using the ΔΔCt method.[5]
Western Blotting
Objective: To confirm changes in protein expression levels corresponding to the observed changes in mRNA levels.
Protocol Outline:
-
Cell Culture and Treatment: As described for RNA-seq.
-
Protein Extraction: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the proteins of interest and a loading control (e.g., β-actin, GAPDH). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic regions directly bound by BRD9 and determine how this compound treatment affects this binding.
Protocol Outline:
-
Cell Culture and Treatment: Treat cells with this compound or a vehicle control.
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to BRD9 to pull down BRD9-bound DNA fragments.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of BRD9 enrichment. Comparing peak profiles between this compound-treated and control samples can reveal changes in BRD9 occupancy at specific genomic loci.[11]
Caption: Experimental workflow for identifying this compound targets.
Conclusion
This compound is a powerful chemical probe for investigating the biological roles of BRD9. Its use has led to the identification of a diverse set of downstream gene targets involved in critical cellular processes such as cell cycle control, apoptosis, and extracellular matrix remodeling. The continued application of genome-wide and targeted molecular biology techniques will further elucidate the complex regulatory networks governed by BRD9 and provide valuable insights for the development of novel therapeutic strategies targeting this epigenetic reader.
References
- 1. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
I-Brd9: A Technical Guide to its Modulation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-Brd9 is a potent and selective chemical probe for the bromodomain of Bromodomain-containing protein 9 (BRD9).[1][2] BRD9 is a key subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, which plays a critical role in regulating gene expression by recognizing acetylated lysine (B10760008) residues on histones and other proteins.[3][4] Dysregulation of BRD9 has been implicated in various diseases, including cancer and inflammatory conditions, making it an attractive therapeutic target.[3][5] This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Core Cellular Pathways Modulated by this compound
This compound exerts its cellular effects primarily through the inhibition of the BRD9 bromodomain, leading to the modulation of several key signaling pathways. These include the induction of apoptosis, cell cycle arrest, and the alteration of oncogenic transcriptional programs.
Apoptosis and Cell Cycle Arrest
In acute myeloid leukemia (AML) cells, this compound has been shown to significantly inhibit cell growth by inducing apoptosis and cell cycle arrest.[6][7] Mechanistically, this compound treatment leads to the cleavage of PARP, Caspase-9, and Caspase-3, all hallmarks of apoptosis.[6][8] This induced cell death can be largely blocked by the pan-caspase inhibitor Z-VAD-FMK.[6][8] Furthermore, this compound treatment upregulates the expression of cell cycle inhibitors such as CDKN1A and CDKN2B, leading to a decrease in EdU incorporation and cell cycle inhibition.[6][8]
In uterine fibroid cells, targeted inhibition of BRD9 with this compound also suppresses tumorigenesis by increasing apoptosis and inducing cell cycle arrest.[5][9]
Modulation of Gene Expression
As an inhibitor of an epigenetic reader protein, this compound's primary mechanism of action is the alteration of gene expression. In Kasumi-1 AML cells, this compound was used to identify a number of BRD9-sensitive genes, many of which are involved in immune function and cancer.[1] Specifically, genes such as CLEC1, DUSP6, FES, and SAMSN1 were identified as being selectively downregulated by this compound.[1][10]
In synovial sarcoma, a cancer type where the SS18-SSX fusion protein drives the disease, BRD9 is a critical functional dependency.[11][12] BRD9 and the SS18-SSX fusion protein co-localize extensively on the genome.[11][12] Targeted degradation of BRD9, a strategy that can be mimicked by potent inhibitors like this compound, leads to the downregulation of oncogenic transcriptional programs and inhibits tumor progression.[11][13] This includes the regulation of MYC target genes, ribosome biogenesis genes, and cell cycle genes.[14]
In prostate cancer, BRD9 inhibition with this compound has been shown to modulate androgen receptor (AR)-dependent gene expression.[15]
The ncBAF (SWI/SNF) Complex
BRD9 is a defining subunit of the non-canonical BAF (ncBAF) complex, a variant of the SWI/SNF chromatin remodeling complexes.[16] The inhibition of the BRD9 bromodomain by this compound is thought to disrupt the function of the ncBAF complex at specific genomic loci, thereby altering gene transcription.[17][18] The ncBAF complex, through BRD9, is believed to sense H3K27ac, a mark of active enhancers, to mediate nucleosome remodeling.[17]
Quantitative Data
The following tables summarize the quantitative data associated with the activity of this compound from various studies.
| Compound | Target | Assay | Potency (pIC50) | Potency (IC50) | Selectivity | Reference |
| This compound | BRD9 | TR-FRET | 7.3 | 50 nM | >700-fold over BET family; 200-fold over BRD7 | [19] |
| This compound | BRD4 BD1 | TR-FRET | 5.3 | 11 µM | [19] | |
| This compound | BRD9 | NanoBRET | 6.8 | 158 nM | [19] | |
| This compound | LNCaP, VCaP, 22Rv1, C4-2 (Prostate Cancer Cells) | Cell Viability | ~3 µM | [15] |
| Cell Line | Treatment | Affected Genes | Effect | Reference |
| Kasumi-1 (AML) | This compound (10 µM) | CLEC1, DUSP6, FES, SAMSN1 | Downregulation | [1][4] |
| NB4, MV4-11 (AML) | This compound | CDKN1A, CDKN2B | Upregulation | [8] |
| MV4-11 (AML) | This compound | IER3 | Upregulation | [8] |
| HuLM (Uterine Fibroid) | This compound | Genes related to DNA synthesis/replication, cell cycle progression | Downregulation | [20] |
| HuLM (Uterine Fibroid) | This compound | Genes related to Matrix metalloproteinases, degradation of extracellular matrix | Upregulation | [20] |
| LNCaP (Prostate Cancer) | This compound (3 µM) | 4461 differentially expressed genes | [15] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound.
Cell Viability and Proliferation Assays
-
Cell Counting Kit-8 (CCK-8) Assay : To assess the inhibitory effects of this compound on cell growth, AML cells are seeded in 96-well plates and treated with various concentrations of this compound. After a specified incubation period, CCK-8 solution is added to each well, and the absorbance is measured to determine the number of viable cells.[6][7]
-
EdU Incorporation Assay : To measure cell proliferation, cells are treated with this compound and then incubated with EdU (5-ethynyl-2'-deoxyuridine). The incorporated EdU is then detected using a fluorescent azide (B81097) through a click chemistry reaction, and the percentage of EdU-positive cells is quantified by flow cytometry.[6]
Apoptosis Assays
-
Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining : To quantify apoptosis, cells are treated with this compound, harvested, and then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells) and PI (which enters cells with compromised membranes). The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Western Blot for Apoptotic Markers : Cells are treated with this compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for apoptotic markers such as cleaved PARP, cleaved Caspase-9, and cleaved Caspase-3.[6][8]
Gene Expression Analysis
-
Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR) : To analyze the expression of specific genes, total RNA is extracted from this compound-treated cells and reverse-transcribed into cDNA. The cDNA is then used as a template for PCR with gene-specific primers. The amplification of the target genes is monitored in real-time using a fluorescent dye, and the relative expression levels are calculated after normalization to a housekeeping gene.[1][6]
-
RNA-Sequencing (RNA-seq) : For a global analysis of gene expression changes, total RNA is extracted from cells treated with this compound or a vehicle control. After quality control, RNA-seq libraries are prepared and sequenced. The resulting sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated by this compound treatment.[5][15]
Chromatin Immunoprecipitation (ChIP)
-
ChIP-Sequencing (ChIP-seq) : To determine the genomic localization of BRD9 and the effect of this compound on its chromatin binding, cells are cross-linked with formaldehyde. Chromatin is then sheared, and an antibody specific to BRD9 is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced. The resulting sequencing reads are mapped to the genome to identify BRD9 binding sites.[14]
Visualizations
The following diagrams illustrate the key cellular pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits BRD9, disrupting ncBAF complex function and altering gene expression, leading to apoptosis, cell cycle arrest, and tumor growth inhibition.
Caption: Workflow for analyzing gene expression changes induced by this compound treatment using qRT-PCR and RNA-seq.
Caption: this compound induces apoptosis through the caspase cascade, which can be blocked by the pan-caspase inhibitor Z-VAD-FMK.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, 1714146-59-4 | BroadPharm [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | Semantic Scholar [semanticscholar.org]
- 14. foghorntx.com [foghorntx.com]
- 15. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 20. researchgate.net [researchgate.net]
I-Brd9: A Technical Guide to a Selective BRD9 Inhibitor and Its Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 9 (BRD9) has emerged as a significant epigenetic regulator and a compelling therapeutic target in various diseases, including cancer.[1][2][3][4] As a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 plays a crucial role in regulating gene expression by recognizing acetylated lysine (B10760008) residues on histones.[1][4][5] I-BRD9 is a potent and highly selective chemical probe that competitively inhibits the BRD9 bromodomain, providing a powerful tool to investigate BRD9 function and its downstream effects on gene transcription.[6][7][8][9][10] This guide provides an in-depth technical overview of this compound, its mechanism of action, its quantifiable effects on gene expression, and detailed experimental protocols for its use in research.
Introduction to BRD9 and the this compound Chemical Probe
BRD9 is an epigenetic "reader" protein, characterized by a single bromodomain that binds to acetylated lysine residues on histone tails and other proteins.[8][10] This interaction is critical for recruiting the ncBAF chromatin remodeling complex to specific genomic loci, thereby altering chromatin structure and modulating the transcription of target genes.[4][5] Dysregulation of BRD9 has been implicated in the pathogenesis of several diseases, including acute myeloid leukemia (AML), malignant rhabdoid tumors, and uterine fibroids, making it an attractive target for therapeutic intervention.[1][2][5]
This compound was developed as the first selective, cell-active chemical probe for the BRD9 bromodomain.[7][8] Identified through structure-based design, it exhibits high potency for BRD9 while maintaining significant selectivity over other bromodomain-containing proteins, particularly the Bromodomain and Extra-Terminal domain (BET) family.[7][8][10] This specificity allows for the precise dissection of BRD9-dependent cellular processes and transcriptional programs.[7][10]
Mechanism of Action
This compound functions as a competitive inhibitor of the BRD9 bromodomain. It directly binds to the acetyl-lysine binding pocket, preventing BRD9 from engaging with its natural ligands on acetylated histones.[5] This action displaces the BRD9-containing ncBAF complex from chromatin, leading to altered accessibility of DNA to the transcriptional machinery and subsequent changes in the expression of BRD9-dependent genes.[4][5] The ultimate cellular outcomes of this compound treatment are context-dependent but frequently include the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.[1][2][11][12]
Data Presentation: Quantitative Effects of this compound
The efficacy and selectivity of this compound have been quantified across various biochemical and cellular assays.
Table 1: this compound Binding Affinity and Selectivity
| Target | Assay Type | Value | Selectivity Fold | Reference |
| BRD9 | TR-FRET | pIC₅₀ = 7.3 | - | [6][9][13] |
| BRD9 | BROMOscan™ | pKd = 8.7 | - | [6][13][14] |
| BRD4 (BET) | TR-FRET | pIC₅₀ = 5.3 | >100-fold vs BRD9 | [9][13] |
| BET Family | BROMOscan™ | - | >700-fold vs BRD9 | [6][7][14] |
| BRD7 | BROMOscan™ | pKd = 6.4 | 200-fold vs BRD9 | [6][7][14] |
| BRD3 (Endogenous) | Chemoproteomics | - | >625-fold vs BRD9 | [7][13][14] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Value (IC₅₀) | Reference |
| HuT-78 | Chemoproteomics | 79.43 nM | [9] |
| HEK293 | NanoBRET | 158.49 nM | [9] |
| LNCaP, VCaP, 22Rv1, C4-2 | Cell Viability | ~3 µM | [15] |
Table 3: this compound-Mediated Gene Expression Changes
| Cell Line | Gene | Regulation | Biological Process | Reference |
| Kasumi-1 | CLEC1, DUSP6, FES, SAMSN1 | Downregulated | Cancer & Immune Response | [7][8][16] |
| MV4-11 (AML) | IER3, CDKN1A, CDKN2B | Upregulated | Apoptosis, Cell Cycle | [1][11] |
| NB4 (AML) | CDKN1A, CDKN2B | Upregulated | Cell Cycle | [1][11] |
| HuLM (Uterine Fibroid) | CCND1, CCND3, CDK2, CDK6, PCNA, BCL-2 | Downregulated | Cell Cycle, Apoptosis | [2] |
| HuLM (Uterine Fibroid) | CDKN1C, CDKN1B | Upregulated | Cell Cycle | [2] |
| LNCaP (Prostate Cancer) | CENPN, FKBP5 | Downregulated | Androgen Receptor Signaling | [15] |
Downstream Cellular Consequences of this compound Treatment
Inhibition of BRD9 by this compound triggers distinct cellular phenotypes, primarily by altering transcriptional programs that govern cell fate. In cancer models, these changes converge on pathways that suppress tumorigenesis.
Experimental Protocols & Methodologies
This section details common experimental protocols used to characterize the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Culture chosen cell lines (e.g., MV4-11, NB4, Kasumi-1, LNCaP) in recommended media and conditions.
-
This compound Preparation: Dissolve this compound powder in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[9] Store at -20°C or -80°C.
-
Treatment: Dilute the stock solution in culture medium to the desired final concentration (e.g., 1-10 µM).[1][7] Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (typically ≤ 0.1%). Incubate cells for the desired time period (e.g., 24-72 hours).
Cell Viability Assay (e.g., CCK-8)
-
Seeding: Plate cells in a 96-well plate at a predetermined density.
-
Treatment: After allowing cells to adhere (if applicable), treat with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate for the desired duration (e.g., 72 hours).
-
Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the results to the vehicle control and calculate IC₅₀ values using appropriate software.[11]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Harvest cells after this compound treatment and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
PCR Reaction: Prepare a reaction mix containing cDNA, gene-specific primers (for targets like CDKN1A, DUSP6, etc.), and a suitable qPCR master mix (e.g., SYBR Green).
-
Amplification: Run the reaction on a real-time PCR cycler.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).[1][11]
Western Blotting
-
Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, Caspase-3, BRD9).[1] Follow with incubation using an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Transcriptomic Analysis (RNA-Seq)
-
Sample Prep: Treat cells with this compound or vehicle control. Extract high-quality total RNA.
-
Library Prep: Perform library preparation, which includes poly(A) selection or ribosomal RNA depletion, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control on raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes significantly up- or down-regulated by this compound.
-
Conduct pathway and gene ontology (GO) enrichment analysis to understand the biological implications of the transcriptional changes.[2][15][17]
-
References
- 1. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | Structural Genomics Consortium [thesgc.org]
- 14. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 15. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Epigenetic and pharmacological control of pigmentation via Bromodomain Protein 9 (BRD9) - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies of I-BRD9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data and experimental methodologies associated with I-BRD9, a potent and highly selective chemical probe for Bromodomain-containing protein 9 (BRD9). This compound has emerged as a critical tool for elucidating the biological functions of BRD9 and for validating it as a therapeutic target in various diseases, notably in oncology.
Core Concepts: this compound and Its Target
This compound is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pocket of the BRD9 bromodomain.[1] BRD9 is a key subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, also known as GBAF.[2][3] By inhibiting BRD9, this compound prevents the recruitment of this complex to chromatin, thereby modulating the expression of BRD9-dependent genes, which include critical oncogenes like MYC.[1][4] This mechanism makes the targeted inhibition of BRD9 a promising therapeutic strategy, particularly in cancers dependent on SWI/SNF complex function, such as synovial sarcoma and acute myeloid leukemia (AML).[5][6][7]
Quantitative Data Presentation
The following tables summarize the key quantitative data from various preclinical assays, demonstrating the potency, selectivity, and cellular activity of this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Assay Type | Target | Value | Units | Notes | Reference(s) |
| TR-FRET | BRD9 | 7.3 | pIC₅₀ | Time-Resolved Fluorescence Resonance Energy Transfer assay. | [8][9] |
| BROMOscan™ | BRD9 | 8.7 | pK_d_ | Binding assay measuring displacement from an immobilized ligand. | [5][10] |
| NanoBRET™ | BRD9 | 6.8 | pIC₅₀ | Cellular target engagement assay in live cells. | [5][8] |
| Chemoproteomics | Endogenous BRD9 | 0.07943 | µM (IC₅₀) | Competition binding assay in HUT-78 cell lysate. | [11] |
| Cell Viability (AML) | NB4 Cells | ~4-8 | µM | Dose-dependent growth inhibition observed over 96 hours. | [12] |
| Cell Viability (AML) | MV4-11 Cells | ~4-8 | µM | Dose-dependent growth inhibition observed over 96 hours. | [12] |
Table 2: Selectivity Profile of this compound
| Off-Target / Family | Assay Type | Selectivity vs. BRD9 | Notes | Reference(s) |
| BET Family (BRD4) | TR-FRET | >700-fold | BRD4 BD1 pIC₅₀ = 5.3. Essential for distinguishing BRD9-specific effects from pan-BET inhibition. | [5][9][13] |
| BRD7 | BROMOscan™ | 200-fold | BRD7 is the most homologous bromodomain to BRD9. | [5][10][13] |
| BET Family (BRD3) | Chemoproteomics | >625-fold | Measured against endogenous proteins in HUT-78 cell lysate. | [5][8] |
| Other Bromodomains | BROMOscan™ | >70-fold | Screened against a panel of 34 bromodomains. | [5][9] |
| Other Targets | Broad Panel | No activity < 5 µM | Screened against 49 receptors, transporters, ion channels, and kinases. | [14] |
Signaling Pathway and Mechanism of Action
This compound acts by competitively inhibiting the bromodomain of BRD9. This prevents BRD9 from recognizing and binding to acetylated lysine (B10760008) residues on histone tails and other proteins. This binding is a crucial step for the recruitment of the non-canonical BAF (ncBAF) chromatin remodeling complex to specific gene loci, particularly enhancers. Disruption of this interaction by this compound leads to altered chromatin accessibility and subsequent dysregulation of gene transcription, impacting pathways involved in cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. The genetic alteration spectrum of the SWI/SNF complex: The oncogenic roles of BRD9 and ACTL6A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. caymanchem.com [caymanchem.com]
- 11. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of I-BRD9 in Cancer and Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in oncology and immunology. As a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, BRD9 plays a critical role in the regulation of gene transcription.[1] Its dysregulation is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and certain solid tumors.[2][3] Furthermore, recent evidence highlights the involvement of BRD9 in modulating inflammatory responses, particularly within macrophages, and in the interferon signaling pathway.[4][5] I-BRD9, a potent and highly selective chemical probe, has been instrumental in elucidating the cellular functions of the BRD9 bromodomain.[1][6] This technical guide provides an in-depth overview of the role of this compound in cancer and immune response, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Introduction to this compound
This compound is a selective, cell-active chemical probe that targets the bromodomain of BRD9.[1][6] It was developed through structure-based design to exhibit high potency for BRD9 while maintaining significant selectivity over other bromodomain-containing proteins, particularly the BET (Bromodomain and Extra-Terminal domain) family.[1][6] This selectivity is crucial for dissecting the specific functions of BRD9 without the confounding effects of inhibiting other bromodomains.[6]
Mechanism of Action
BRD9 functions as an epigenetic "reader" by recognizing and binding to acetylated lysine (B10760008) residues on histone tails through its bromodomain.[2][7] This interaction is a key step in recruiting the ncBAF chromatin remodeling complex to specific genomic loci, thereby altering chromatin structure and regulating the transcription of target genes.[7][8] this compound acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRD9 bromodomain.[2] This prevents the engagement of BRD9 with acetylated histones, leading to the displacement of the ncBAF complex from chromatin and subsequent modulation of gene expression.[2][8]
Quantitative Data on this compound
The potency and selectivity of this compound have been characterized using various biochemical and cellular assays. The following tables summarize key quantitative data for this compound.
Table 1: this compound Potency and Selectivity
| Parameter | Value | Assay Type | Reference |
| BRD9 pIC50 | 7.3 | TR-FRET | [1][2] |
| BRD9 NanoBRET pIC50 | 6.8 | NanoBRET | [1] |
| Selectivity vs. BET family | >700-fold | BROMOscan | [1][6] |
| Selectivity vs. BRD7 | >200-fold | BROMOscan | [1][6] |
| Selectivity vs. other bromodomains | >70-fold (for a panel of 34) | BROMOscan | [1][2] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | Downregulation of CLEC1, DUSP6, FES, SAMSN1 | 10 µM | [1][2] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Growth inhibition, induction of apoptosis | 4-8 µM | [3][9] |
| NB4 | Acute Myeloid Leukemia (AML) | Growth inhibition | 4-8 µM | [3][9] |
| Rhabdoid Tumor Cell Lines | Rhabdoid Tumors | Decreased cell proliferation, G1-arrest, apoptosis | 5-20 µM | [10][11] |
This compound in Cancer
The role of BRD9 in cancer is an active area of investigation, with this compound serving as a critical tool. Dysregulation of the SWI/SNF complex, of which BRD9 is a part, is a frequent event in human cancers.[8]
Acute Myeloid Leukemia (AML)
BRD9 is overexpressed in AML and plays a crucial role in leukemic cell survival and proliferation.[3][12] Inhibition of BRD9 with this compound in AML cell lines leads to decreased cell growth and induction of apoptosis.[3][9] Mechanistically, this compound treatment in AML cells has been shown to induce the expression of cell cycle inhibitors like CDKN1A and CDKN2B.[3][13]
Rhabdoid Tumors
Rhabdoid tumors are aggressive pediatric cancers often characterized by mutations in the SMARCB1 gene, another component of the SWI/SNF complex.[11] Treatment of rhabdoid tumor cell lines with this compound results in decreased cell proliferation, cell cycle arrest in the G1 phase, and apoptosis.[10][11]
Signaling Pathways in Cancer
The anti-cancer effects of this compound are mediated through the modulation of key signaling pathways. By inhibiting BRD9's ability to read acetylated histones, this compound disrupts the transcriptional programs that drive cancer cell proliferation and survival.
This compound in Immune Response
Emerging research has implicated BRD9 as a key regulator of inflammatory responses, particularly in macrophages.
Macrophage Activation and Inflammation
Inhibition of BRD9 in macrophages has been shown to attenuate the inflammatory response to stimuli like lipopolysaccharides (LPS) and interferon-gamma (IFN-γ).[4][14] this compound treatment can synergize with glucocorticoids to suppress inflammatory gene expression.[4][15] This suggests that BRD9 acts as a genomic antagonist of the glucocorticoid receptor (GR) at certain inflammatory genes.[15]
Interferon Signaling
BRD9 is important for the transcription of interferon-stimulated genes (ISGs) and for mounting an effective antiviral response.[16][17] Mechanistically, BRD9 appears to act at the level of transcription, potentially localizing to ISG promoters through its interaction with STAT2.[16] The inhibitory effect of this compound on ISG expression suggests its potential use in dampening pathogenic autoinflammatory conditions.[13]
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the effects of this compound.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay is used to measure the binding affinity of this compound to the BRD9 bromodomain.
-
Principle: TR-FRET measures the proximity between a terbium-labeled donor (e.g., anti-GST antibody bound to GST-tagged BRD9) and a dye-labeled acceptor (e.g., a fluorescently labeled acetylated histone peptide). Inhibition of the BRD9-histone interaction by this compound results in a decrease in the FRET signal.[7][18]
-
Materials:
-
Purified GST-tagged BRD9 protein
-
Biotinylated acetylated histone H4 peptide
-
Europium-labeled anti-GST antibody (donor)
-
Streptavidin-conjugated APC (acceptor)
-
Assay buffer
-
This compound compound
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add GST-BRD9, biotinylated histone peptide, and this compound to the wells of the microplate.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.[18]
-
Add the TR-FRET detection reagents (Europium-labeled anti-GST antibody and Streptavidin-APC).
-
Incubate for another defined period (e.g., 60 minutes) at room temperature.[18]
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio and plot against the this compound concentration to determine the IC50.
-
Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ assay is used to quantify the engagement of this compound with BRD9 in living cells.
-
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRD9 (donor) and a fluorescently labeled HaloTag®-histone H3.3 (acceptor). This compound competes with the histone for binding to BRD9, causing a decrease in the BRET signal.[6][16]
-
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc®-BRD9 and HaloTag®-Histone H3.3
-
Transfection reagent
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
This compound compound
-
-
Procedure:
-
Co-transfect HEK293T cells with the NanoLuc®-BRD9 and HaloTag®-Histone H3.3 plasmids.
-
Incubate for 24-48 hours to allow for protein expression.
-
Harvest and seed the cells into a 96-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand and incubate.
-
Add serial dilutions of this compound to the cells and incubate.
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the donor and acceptor emission signals using a luminometer.
-
Calculate the NanoBRET™ ratio and determine the IC50 of this compound.
-
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to validate the effect of this compound on the expression of specific target genes.
-
Procedure:
-
Treat cells (e.g., Kasumi-1) with this compound or vehicle control for a specified time.
-
Isolate total RNA using a suitable method (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for target genes (e.g., CLEC1, DUSP6, FES, SAMSN1) and a housekeeping gene (e.g., GAPDH).[14]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
In Vivo Efficacy: AML Xenograft Model
This model is used to assess the anti-tumor activity of this compound in a living organism.
-
Procedure:
-
Immunocompromised mice (e.g., NSG mice) are sublethally irradiated or conditioned with busulfan.[19]
-
Inject human AML cell lines (e.g., MV4-11) intravenously into the mice.[19]
-
Monitor tumor engraftment by measuring the percentage of human CD45+ cells in the peripheral blood.[20]
-
Once engraftment is established, randomize mice into treatment (this compound) and vehicle control groups.
-
Administer this compound (e.g., by oral gavage) according to a defined dosing schedule.
-
Monitor tumor burden (e.g., via bioluminescence imaging if using luciferase-tagged cells) and animal survival.[8]
-
At the end of the study, harvest tissues for further analysis (e.g., histology, flow cytometry).
-
Conclusion and Future Directions
This compound has proven to be an invaluable tool for probing the biological functions of BRD9. Its high potency and selectivity have enabled researchers to establish a clear link between BRD9 bromodomain activity and the regulation of oncogenic and inflammatory gene expression programs. In oncology, the anti-proliferative and pro-apoptotic effects of this compound in AML and rhabdoid tumors highlight the therapeutic potential of targeting BRD9 in these and potentially other malignancies.[3][11] In immunology, the ability of this compound to modulate macrophage activation and interferon signaling opens up new avenues for the treatment of inflammatory and autoimmune diseases.[4][13]
Future research will likely focus on further delineating the specific downstream targets of BRD9 in different cellular contexts and disease states. The development of next-generation BRD9 inhibitors and degraders (e.g., PROTACs) for clinical applications is also a key area of interest. Ultimately, a deeper understanding of the multifaceted roles of BRD9, facilitated by chemical probes like this compound, will be crucial for translating these scientific discoveries into novel therapeutic strategies for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9 regulates interferon-stimulated genes during macrophage activation via cooperation with BET protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. foghorntx.com [foghorntx.com]
- 9. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD9 Inhibition, Alone or in Combination with Cytostatic Compounds as a Therapeutic Approach in Rhabdoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. BRD9 is a druggable component of interferon-stimulated gene expression and antiviral activity | EMBO Reports [link.springer.com]
- 14. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. NanoBRET® Bromodomain/Histone Interaction Assays [worldwide.promega.com]
- 17. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: I-Brd9 Treatment for In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 9 (BRD9) is an epigenetic "reader" and a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][2][3] By recognizing acetylated lysine (B10760008) residues on histones, BRD9 plays a crucial role in recruiting this complex to specific gene promoters and enhancers, thereby regulating gene transcription.[1][3][4] Dysregulation of BRD9 has been implicated in the pathogenesis of various diseases, including several types of cancer such as acute myeloid leukemia (AML), rhabdoid tumors, and uterine fibroids, making it a compelling therapeutic target.[1][3][5][6]
I-Brd9 is a potent and highly selective small-molecule inhibitor of BRD9.[7][8] It competitively binds to the acetyl-lysine binding pocket of the BRD9 bromodomain, preventing its interaction with chromatin.[4][9] This action disrupts the transcriptional programs regulated by BRD9, leading to anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells.[1][5][10][11] These application notes provide a detailed protocol for the in vitro use of this compound.
Mechanism of Action
This compound functions by inhibiting the "reader" function of the BRD9 protein. This prevents the ncBAF chromatin remodeling complex from being recruited to acetylated histones, which in turn alters the expression of BRD9-dependent genes.[4][9] This disruption of transcription leads to downstream cellular effects, including the induction of apoptosis and cell cycle arrest.[1][5][10] In AML cells, for instance, this compound treatment has been shown to upregulate genes like CDKN1A and CDKN2B, which are known inhibitors of the cell cycle.[1][10][12]
Data Presentation
Quantitative data for this compound's potency, selectivity, and effective concentrations in various cell lines are summarized below.
Table 1: this compound Potency and Selectivity
| Parameter | Value | Reference |
|---|---|---|
| pIC50 vs. BRD9 | 7.3 | [7] |
| Selectivity over BET family | >700-fold | [7][8][13] |
| Selectivity over BRD7 | >200-fold |[7][8][13] |
Table 2: Effective Concentrations and Treatment Durations of this compound in Various Cell Lines
| Cell Line | Cancer Type | Concentration Range | Treatment Duration | Observed Effects | Reference |
|---|---|---|---|---|---|
| NB4, MV4-11 | Acute Myeloid Leukemia | 4 - 8 µM | 24 - 96 hours | Decreased proliferation, increased apoptosis & ferroptosis | [1] |
| Kasumi-1 | Acute Myeloid Leukemia | 10 µM | 6 hours | Downregulation of oncology and immune response genes | [8][14] |
| LNCaP, VCaP, 22Rv1 | Prostate Cancer | ~3 µM (IC50) | 4 - 5 days | Dose-dependent reduction in cell viability | [15] |
| BT12, Chla266, G401 | Rhabdoid Tumors | 5 - 20 µM | 72 hours | Decreased proliferation, G1-arrest, apoptosis | [16][17] |
| HuLM | Uterine Fibroid | Not specified | Not specified | Increased apoptosis, cell cycle arrest, decreased proliferation |[5][18] |
Experimental Protocols
General Guidelines
-
Reagent Preparation: this compound is typically soluble in DMSO.[7] Prepare a concentrated stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The final DMSO concentration in cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (DMSO alone) should be included in all experiments.
-
Cell Culture: Culture cells in their recommended media and conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting any experiment.
Protocol 1: Cell Viability / Proliferation Assay (CCK-8)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution and DMSO
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment (for adherent cells).
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) control and untreated cells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72, 96 hours).[1]
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[19]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in protein levels, such as the cleavage of PARP and Caspase-3, which are hallmarks of apoptosis.[10]
Materials:
-
6-well cell culture plates
-
This compound and DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, antthis compound, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound and DMSO control for the specified time.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[20]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[20][21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[21]
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and boil at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[21][22]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-cleaved PARP) overnight at 4°C.[21][22]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.[20]
-
Data Analysis: Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading. Quantify band intensities using software like ImageJ.[20]
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol measures changes in the mRNA levels of BRD9 target genes.
Materials:
-
6-well cell culture plates
-
This compound and DMSO
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (CDKN1A, CDKN2B, IER3, etc.) and a housekeeping gene (GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Seed and treat cells in 6-well plates as described for Western Blotting. A 24-hour treatment is often sufficient to observe changes in gene expression.[1]
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of target genes to the housekeeping gene and compare the expression in this compound-treated samples to the vehicle control.
References
- 1. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells [mdpi.com]
- 6. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition [iris.unicampania.it]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BRD9 Inhibition, Alone or in Combination with Cytostatic Compounds as a Therapeutic Approach in Rhabdoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - Zhou- Translational Cancer Research [tcr.amegroups.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. cdn.origene.com [cdn.origene.com]
Application Notes and Protocols for the BRD9 Inhibitor I-Brd9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of I-Brd9, a potent and selective chemical probe for the bromodomain of Bromodomain-containing protein 9 (BRD9). This document outlines its solubility, preparation for various experimental settings, and its role in modulating specific signaling pathways.
Introduction to this compound
This compound is the first selective cellular chemical probe developed for BRD9, a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] It was identified through structure-based design and exhibits high potency for BRD9 with over 700-fold selectivity against the BET (Bromodomain and Extra-Terminal domain) family of proteins and 200-fold selectivity over the highly homologous BRD7.[1][2] By competitively binding to the acetyl-lysine binding pocket of BRD9, this compound displaces the ncBAF complex from chromatin, thereby altering the transcription of BRD9-dependent genes.[3] This inhibitory action makes this compound a valuable tool for investigating the biological functions of BRD9 and its therapeutic potential in various diseases, including cancer and inflammatory conditions.[1][4]
Physicochemical and In Vitro Properties
This compound is a cell-permeable compound with demonstrated activity in a variety of in vitro assays. Its solubility and potency are key parameters for designing and interpreting experiments.
| Property | Value | Reference |
| Molecular Weight | 497.55 g/mol | [5] |
| Formula | C₂₂H₂₂F₃N₃O₃S₂ | [5] |
| Solubility in DMSO | Up to 100 mM | [5] |
| Aqueous Solubility | 359 µM | [6] |
| Storage | Store at -20°C | [5] |
| BRD9 Potency (pIC₅₀) | 7.3 | [5][7] |
| BRD4 Potency (pIC₅₀) | 5.3 | [7] |
| HUT78 Cell IC₅₀ | 0.07943 µM (Chemoproteomic competition) | [7] |
| HEK293 Cell IC₅₀ | 0.15849 µM (NanoBRET assay) | [7] |
| Prostate Cancer Cell IC₅₀ | ~3 µM (Cell viability) | [8] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium or assay buffer
Procedure for 10 mM Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of this compound (MW: 497.55), add 201 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[6]
Procedure for Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium or the appropriate assay buffer to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment.
Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[9]
Cell-Based Assays
This protocol provides a general framework for treating cells with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for each experimental system.
Materials:
-
Cells of interest (e.g., Kasumi-1, NB4, MV4-11, LNCaP)
-
Complete cell culture medium
-
Multi-well plates
-
This compound working solutions
-
Vehicle control (e.g., cell culture medium with the same final concentration of DMSO as the this compound treatment)
Procedure:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
The following day, remove the existing medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 6, 24, 48, or 72 hours).
-
Following incubation, proceed with the desired downstream analysis, such as:
-
Cell Viability/Proliferation Assays (e.g., CCK-8, MTS): To assess the effect of this compound on cell growth.[4]
-
Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI staining): To determine the induction of programmed cell death.[4]
-
Gene Expression Analysis (qRT-PCR or RNA-seq): To identify genes regulated by BRD9.[4][5]
-
Western Blotting: To analyze changes in protein expression levels.[4]
-
In Vivo Administration of this compound
While specific formulation details can vary, here is a general guideline for preparing this compound for in vivo studies based on practices with similar small molecule inhibitors.
Materials:
-
This compound
-
Vehicle (e.g., a mixture of PEG300, Tween 80, and saline; consult relevant literature for optimal vehicle composition for your animal model)
-
Sterile tubes
-
Sonicator or vortex
Procedure:
-
Weigh the required amount of this compound for the desired dose and number of animals.
-
Prepare the vehicle solution. The composition of the vehicle should be optimized for solubility and tolerability in the animal model.
-
Add the this compound powder to the vehicle.
-
Mix vigorously using a vortex and/or sonicate until the compound is fully dissolved or forms a homogenous suspension.
-
Administer the formulation to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). The volume of administration should be appropriate for the size of the animal.
-
It is crucial to include a vehicle-treated control group in the experimental design.
Note: Pharmacokinetic and tolerability studies are recommended to determine the optimal dosing regimen for your specific in vivo model.
Signaling Pathways and Mechanism of Action
This compound acts by inhibiting the binding of the BRD9 bromodomain to acetylated lysine (B10760008) residues on histones and other proteins. This disrupts the function of the ncBAF chromatin remodeling complex, leading to changes in gene expression that affect various cellular processes.
Caption: this compound inhibits BRD9, disrupting chromatin remodeling and gene expression.
BRD9 has been implicated in several key signaling pathways, including:
-
TGF-β/Activin/Nodal Pathway: BRD9 regulates this pathway, which is crucial for the self-renewal and differentiation of human embryonic stem cells and the progression of certain cancers.[10]
-
PI3K/AKT Pathway: In gallbladder cancer, this compound treatment has been shown to suppress CST1 expression, thereby inhibiting the PI3K/AKT pathway.[11]
-
Interferon Signaling: BRD9 is a critical component of interferon-stimulated gene expression and antiviral activity.[12]
Experimental Workflow for this compound Screening
The following diagram illustrates a general workflow for screening and validating the effects of this compound in a cancer cell line model.
Caption: General workflow for characterizing the effects of this compound.
This comprehensive workflow allows for the systematic evaluation of this compound's efficacy and mechanism of action, from initial potency determination to in-depth analysis of its impact on cellular signaling and its potential for in vivo applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role and Therapeutic Potential of I-Brd9 in Acute Myeloid Leukemia (AML)
Introduction Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells and a blockage in differentiation.[1][2] Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic regulators attractive therapeutic targets.[3] Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) SWI/SNF chromatin remodeling complex, has been identified as a critical factor for AML development and maintenance.[4][5][6] BRD9 functions as an epigenetic reader, binding to acetylated histones to regulate gene transcription.[3][6] In AML, BRD9 is often overexpressed and is required to sustain the transcription of key oncogenes, such as MYC, thereby promoting rapid cell proliferation and preventing differentiation.[5]
I-Brd9 is a potent and selective small-molecule inhibitor of the BRD9 bromodomain.[3][7] By competitively binding to the acetyl-lysine binding pocket of BRD9, this compound disrupts its function, leading to anti-leukemic effects.[8][9] Studies in AML cell lines have demonstrated that this compound treatment reduces cell proliferation, induces cell cycle arrest, and triggers programmed cell death (apoptosis), highlighting its potential as a therapeutic agent for AML.[1][3][8]
Mechanism of Action this compound exerts its anti-leukemic effects by inhibiting the bromodomain of BRD9. This disrupts the ability of the ncBAF complex to regulate the transcription of target genes essential for AML cell survival. The primary outcomes of BRD9 inhibition in AML cells are the induction of apoptosis and cell cycle arrest.[1][3] The apoptotic response is mediated through the canonical caspase pathway, evidenced by the cleavage of Caspase-9, Caspase-3, and PARP.[3][6]
Data Presentation
Table 1: In Vitro Activity of this compound in Human AML Cell Lines This table summarizes the effects of this compound on the growth and viability of various AML cell lines.
| Cell Line | Key Features | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| MV4-11 | MLL-rearranged, FLT3-ITD | 4 and 8 µM | 24 - 96 hours | Dose-dependent growth inhibition; high sensitivity | [3] |
| NB4 | t(15;17), PML-RARA | 4 and 8 µM | 24 - 96 hours | Dose-dependent growth inhibition | [3] |
| Kasumi-1 | t(8;21), AML1-ETO | 10 µM | 6 hours | Downregulation of oncology pathway genes | [4] |
| KG-1 | FAB M6 | 10 µM | 6 hours | Reduced cell growth | [4] |
| ML-1 | FAB M4 | 10 µM | 6 hours | Reduced cell growth | [4] |
| U937 | FAB M5 | 10 µM | 6 hours | Reduced cell growth | [4] |
Table 2: Molecular and Cellular Effects of this compound Treatment in AML Cells This table details the key downstream consequences of BRD9 inhibition by this compound.
| Effect | Cell Line(s) | This compound Treatment | Key Findings | Reference |
| Apoptosis Induction | MV4-11, NB4 | 8 µM for 48 hours | Increased Annexin V/PI staining; cell death blocked by pan-caspase inhibitor Z-VAD-FMK. | [3] |
| Caspase Activation | MV4-11 | 8 µM for 48 hours | Increased cleavage of PARP, Caspase-9, and Caspase-3. | [3][6] |
| Cell Cycle Arrest | MV4-11, NB4 | 8 µM for 48 hours | Decreased EdU incorporation, indicating reduced DNA synthesis. | [3] |
| Gene Expression | MV4-11 | Not specified | Increased expression of cell cycle inhibitors CDKN1A and CDKN2B. | [1][3] |
| Protein Expression | MV4-11 | 8 µM for 48 hours | Selective decrease in BRD9 protein levels; no significant effect on BRD1, BRD2, or BRD3. | [3] |
| MYC Regulation | RN2 (mouse AML) | Not specified (shRNA) | BRD9 knockdown leads to downregulation of Myc mRNA. | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the efficacy and mechanism of this compound in AML cell cultures.
Protocol 1: Cell Viability Assay (CCK-8 Method)
This protocol is used to measure the effect of this compound on AML cell proliferation and viability.
Materials:
-
AML cell lines (e.g., MV4-11, NB4)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[3] Include wells with medium only for background control.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of this compound (e.g., 0-10 µM) to the wells. Add an equivalent volume of DMSO to vehicle control wells.
-
Incubation: Incubate the plate for specified time points (e.g., 24, 48, 72, 96 hours) at 37°C in a humidified 5% CO₂ incubator.[3]
-
Assay: Add 10 µL of CCK-8 reagent to each well.[3]
-
Final Incubation: Incubate the plate for 2-3 hours at 37°C until the color develops.[3]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
AML cells treated with this compound as described above
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment (e.g., 8 µM this compound for 48 hours), harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.[3]
-
Washing: Wash the cells twice with ice-cold PBS and gently resuspend the cell pellet.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blotting for Protein Expression
This protocol is used to detect changes in the expression levels of BRD9 and key apoptosis-related proteins.
Materials:
-
AML cell lysates from treated and control cells
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., antthis compound, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin or GAPDH).[3][6]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest treated cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C, using dilutions recommended by the manufacturer (e.g., 1:1000).[6]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the intensity of the target protein to the loading control (e.g., β-actin).
References
- 1. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - Zhou - Translational Cancer Research [tcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for I-Brd9 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-Brd9 is a potent and selective chemical probe for the inhibition of Bromodomain-containing protein 9 (BRD9).[1][2][3] BRD9 is a subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, which plays a critical role in regulating gene expression by recognizing acetylated lysine (B10760008) residues on histones.[2][4] Dysregulation of BRD9 and the SWI/SNF complex is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), thyroid cancer, and malignant rhabdoid tumors.[4][5][6] this compound serves as an essential tool for elucidating the biological functions of the BRD9 bromodomain and for evaluating its therapeutic potential in preclinical cancer models. By competitively binding to the acetyl-lysine binding pocket of BRD9, this compound disrupts its function in chromatin remodeling, leading to downstream effects on gene transcription, cell proliferation, and survival in cancer cells.[3][4] These notes provide detailed protocols for the administration of this compound in mouse xenograft models to assess its anti-tumor efficacy.
Mechanism of Action and Signaling Pathway
BRD9 functions as an epigenetic "reader" within the non-canonical BAF (ncBAF) chromatin remodeling complex.[7] This complex utilizes the energy from ATP hydrolysis to alter chromatin structure, thereby modulating the accessibility of DNA to transcription factors. The bromodomain of BRD9 specifically recognizes and binds to acetylated histones, tethering the ncBAF complex to specific genomic loci to regulate gene expression.[4]
In several cancers, BRD9-dependent transcription promotes the expression of oncogenes and pathways critical for tumor growth and survival.[8][9] For instance, BRD9 has been shown to activate the MAPK/ERK and STAT5 signaling pathways.[6][9] Inhibition of BRD9 with this compound prevents the recruitment of the ncBAF complex to chromatin, leading to the downregulation of key oncogenic gene programs, resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.[5][6]
Data Presentation
Table 1: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Reference |
| NB4 | Acute Myeloid Leukemia (AML) | CCK-8 | ~8 | [5] |
| MV4-11 | Acute Myeloid Leukemia (AML) | CCK-8 | ~4 | [5] |
| HuLM | Uterine Fibroid | Trypan Blue | 1-25 | [10] |
| UTSM | Myometrium | Trypan Blue | 5-25 | [10] |
| EOL-1 | Eosinophilic Leukemia | Proliferation | ~0.8 | [11] |
Table 2: In Vivo Efficacy of BRD9 Inhibitors in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Inhibitor | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Acute Myeloid Leukemia (AML) | EOL-1 | CIEA-NOG mice | BI-9564 | 180 mg/kg, oral, daily | Modest but significant survival benefit (2 days) | [11] |
| Hepatocellular Carcinoma (HCC) | HCCLM3 | Nude mice | BRD9 shRNA | N/A (Genetic Knockdown) | Significantly decreased tumor volume | [12][13] |
| Thyroid Cancer | BCPAP | Nude mice | This compound | Not specified | Promoted xenograft tumor growth (BRD9 overexpression) | [6] |
| Melanoma | PDX | NSG mice | BAY-850 (ATAD2i) | 25 mg/kg, IP, 3x/week | Significant inhibition of PDX growth | [14] |
Note: Data for specific this compound dosing and TGI in xenograft models is limited in the provided results. BI-9564 is another BRD9 inhibitor, and its data is included for context. Genetic knockdown and other inhibitors provide evidence for the in vivo relevance of targeting BRD9.
Experimental Protocols
This section provides a generalized protocol for evaluating the efficacy of this compound in a subcutaneous mouse xenograft model.
Materials
-
Cell Lines: Cancer cell lines with demonstrated sensitivity to this compound (e.g., AML cell lines NB4, MV4-11, EOL-1).[5][11]
-
Animals: 6-8 week old immunodeficient mice (e.g., athymic nude, NOD/SCID, or NSG mice).[15][16][17]
-
This compound: Supplied as a powder.
-
Vehicle Solution: A suitable vehicle for in vivo administration (e.g., 0.5% Natrosol, 0.5% methylcellulose (B11928114), or a solution containing DMSO, PEG300, and Tween 80). The final DMSO concentration should be minimized.
-
Cell Culture Media: Appropriate media and supplements for the chosen cell line (e.g., RPMI-1640 with 10% FBS).[16]
-
Matrigel: Basement membrane matrix (optional, but recommended for some cell lines to improve tumor take rate).[16]
-
General Supplies: Sterile syringes, needles, calipers, animal balances, etc.
Experimental Workflow
Detailed Methodologies
a. Cell Culture and Preparation:
-
Culture cancer cells under standard conditions (37°C, 5% CO₂).[16]
-
Harvest cells during the logarithmic growth phase. Ensure cell viability is >95% using a method like Trypan Blue exclusion.
-
Wash cells with sterile, serum-free media or PBS.
-
Resuspend the final cell pellet in an appropriate volume of serum-free media or PBS, with or without Matrigel (a 1:1 ratio with Matrigel is common).[16] A typical injection volume is 100-200 µL. The cell concentration should be optimized, often ranging from 1x10⁶ to 10x10⁶ cells per injection.[15]
b. Xenograft Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.[17]
c. This compound Formulation and Administration:
-
Prepare the this compound formulation fresh daily or as stability allows. A common method involves dissolving this compound in a small amount of DMSO and then diluting it to the final concentration with an aqueous vehicle like 0.5% methylcellulose or saline.
-
The final concentration should be calculated based on the desired dose (e.g., mg/kg) and the average weight of the mice, with a typical administration volume of 10 mL/kg for oral gavage or 5 mL/kg for intraperitoneal (IP) injection.
d. Tumor Growth Monitoring and Treatment:
-
Allow tumors to establish and grow to a palpable size, typically 70-200 mm³.[17]
-
Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[15]
-
Monitor the body weight of the mice and observe for any signs of toxicity.[11]
-
Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle control, this compound treatment).[17]
-
Begin administration of this compound or vehicle according to the predetermined dose and schedule.[11]
e. Endpoint and Data Analysis:
-
The study may be concluded after a fixed duration (e.g., 21-28 days) or when tumors in the control group reach a predetermined maximum size as per IACUC guidelines.
-
At the endpoint, euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot for target engagement) or fixed in formalin for histopathological analysis (e.g., IHC for proliferation markers like Ki67 or apoptosis markers like cleaved Caspase-3).[5][12]
-
Calculate Tumor Growth Inhibition (TGI) using the formula:
-
% TGI = 100 x (1 - [ΔT / ΔC])
-
Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
Conclusion
This compound is a critical tool for investigating the role of BRD9 in cancer biology. The protocols outlined above provide a comprehensive framework for conducting in vivo xenograft studies to evaluate the anti-tumor efficacy of this compound. Careful planning of the experimental design, including the choice of cell line, animal model, and appropriate endpoints, is essential for obtaining robust and reproducible data to support the development of BRD9 inhibitors as a potential cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD9 promotes the malignant phenotype of thyroid cancer by activating the MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bromodomain-containing protein 9 promotes the growth and metastasis of human hepatocellular carcinoma by activating the TUFT1/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATAD2 drives melanoma growth and progression and inhibits ferroptosis | EMBO Reports [link.springer.com]
- 15. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 16. BiTE® Xenograft Protocol [protocols.io]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
Measuring Target Engagement of I-BRD9: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals focused on quantifying the target engagement of I-BRD9, a selective chemical probe for Bromodomain-containing protein 9 (BRD9). The following sections detail various established methodologies, including Bioluminescence Resonance Energy Transfer (BRET), Cellular Thermal Shift Assay (CETSA), HiBiT Protein Tagging System, and Fluorescence Polarization (FP), offering a comprehensive guide to assessing compound-target interaction in both biochemical and cellular contexts.
Introduction to this compound and Target Engagement
This compound is a potent and selective inhibitor of BRD9, a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][2] As an epigenetic reader, BRD9 recognizes acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in gene transcription.[2] Dysregulation of BRD9 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2]
Measuring the extent to which a compound like this compound binds to its intended target, BRD9, within a cell is a critical step in drug discovery. This "target engagement" confirms the compound's mechanism of action and provides a quantitative measure of its potency and cellular permeability. Several robust techniques have been developed to measure target engagement, each with its own advantages. This document outlines the principles and provides detailed protocols for the most common and effective methods for assessing this compound target engagement.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant BRD9 inhibitors, providing a comparative overview of their binding affinities and cellular potencies as determined by various assays.
Table 1: this compound Binding Affinity and Cellular Target Engagement
| Assay Type | Target | Parameter | Value (nM) | Reference |
| DiscoveRx | BRD9 | Kd | 1.9 | [3] |
| DiscoveRx | BRD7 | Kd | 380 | [3] |
| DiscoveRx | BRD4-BD1 | Kd | 1400 | [3] |
| NanoBRET | BRD9-H3.3 | IC50 | 158 | [3] |
| Chemoproteomics | Endogenous BRD9 | IC50 | <100 | [4] |
Table 2: Comparative Data for Other BRD9 Inhibitors
| Compound | Assay Type | Target | Parameter | Value (nM) | Reference |
| LP99 | ITC | BRD9 | Kd | 99 | [3] |
| LP99 | ITC | BRD7 | Kd | 909 | [3] |
| LP99 | NanoBRET | BRD9-H3.3 | IC50 | 5100 | [3] |
| Compound 28 | ITC | BRD9 | Kd | 68 | [3] |
| Compound 28 | ITC | BRD7 | Kd | 368 | [3] |
| Compound 28 | FRAP | BRD9-GFP | EC50 | ~1000 | [3] |
Signaling Pathway and Experimental Overviews
The following diagrams illustrate the biological context of BRD9 and the workflows of the key experimental techniques described in this document.
Detailed Experimental Protocols
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the interaction between a NanoLuc® (NLuc) luciferase-tagged protein (donor) and a fluorescently labeled ligand or a second interacting protein tagged with a fluorescent acceptor (e.g., HaloTag®).[5][6][7] In the context of this compound, this assay is used to quantify the displacement of a fluorescent tracer from BRD9 in live cells, providing a measure of target engagement.[4][8]
Principle: Bioluminescence resonance energy transfer (BRET) occurs when the energy from the NLuc donor is transferred to the fluorescent acceptor when they are in close proximity (<10 nm). When this compound binds to NLuc-BRD9, it displaces the fluorescently-labeled histone (HaloTag-H3.3), leading to a decrease in the BRET signal.[6][9]
Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells are typically used for their high transfection efficiency.
-
Co-transfect cells with plasmids encoding for full-length BRD9 fused to NanoLuc® (NLuc-BRD9) and histone H3.3 fused to HaloTag® (HaloTag-H3.3).[4][8] The ratio of donor to acceptor plasmid should be optimized, but a 1:10 ratio is a good starting point.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium.
-
Add the HaloTag® NanoBRET® 618 Ligand (the fluorescent acceptor) to the cells at a final concentration of 100 nM and incubate for at least 2 hours.
-
Add the this compound dilutions to the appropriate wells and incubate for a further 2 hours.
-
-
Signal Detection:
-
Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature (Tm).[10][11][12] This method allows for the confirmation of target engagement in a cellular environment without the need for genetic modification of the protein.[10]
Principle: When cells are heated, proteins begin to denature and aggregate. The presence of a binding ligand, such as this compound, can stabilize BRD9, making it more resistant to heat-induced aggregation. The amount of soluble BRD9 remaining at different temperatures can be quantified to assess target engagement.[11][13]
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., a relevant cancer cell line) to confluency.
-
Treat the cells with either vehicle (DMSO) or this compound at the desired concentration for 1-2 hours.
-
-
Thermal Challenge:
-
Protein Extraction:
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble BRD9 in each sample by Western blot using a BRD9-specific antibody.
-
Quantify the band intensities and plot them against the temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement. An isothermal dose-response curve can also be generated by heating all samples at a single, optimized temperature (e.g., the Tm in the absence of the drug) and varying the this compound concentration.
-
HiBiT Protein Tagging System
The HiBiT system is a powerful tool for quantifying protein levels, particularly for studying protein degradation.[14] It utilizes an 11-amino-acid tag (HiBiT) that can be inserted into the endogenous gene locus of the target protein using CRISPR/Cas9.[15][16][17] This tagged protein can then be detected by its high-affinity complementation with the LgBiT protein fragment to form a functional NanoLuc® luciferase.[14] While primarily used for degradation studies, it can be adapted for target engagement by observing the stabilization of the target protein.
Principle: For degraders, a decrease in luminescent signal indicates target degradation. For inhibitors like this compound, this system can be used in washout experiments to measure residence time or to confirm target presence.
Protocol:
-
Cell Line Generation:
-
Lytic Endpoint Assay:
-
Plate the BRD9-HiBiT cells in a 96-well plate.
-
Treat cells with this compound or a BRD9 degrader (as a positive control for signal change).
-
Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains both the LgBiT protein and the luciferase substrate.[14]
-
Incubate for 10-20 minutes at room temperature to allow for cell lysis and signal generation.[14]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a control (e.g., untreated cells).
-
A stable signal in the presence of this compound would confirm its non-degradative mechanism, while a decrease in signal would be expected with a degrader.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that is well-suited for high-throughput screening and for determining binding affinities (Kd) in a biochemical setting.[18][19]
Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (a tracer) when it binds to a larger protein.[19] When the tracer is unbound, it tumbles rapidly in solution, and the emitted light is depolarized. When bound to a larger protein like BRD9, its tumbling is slowed, and the emitted light remains polarized. A test compound that competes with the tracer for binding to BRD9 will cause a decrease in the FP signal.[20]
Protocol:
-
Reagent Preparation:
-
Purify recombinant BRD9 protein.
-
Synthesize or obtain a fluorescently labeled ligand that binds to the BRD9 bromodomain. This will serve as the tracer.
-
Prepare an assay buffer (e.g., HEPES-based buffer with salt and a non-ionic detergent).
-
-
Assay Setup:
-
In a black, 384-well microplate, add the BRD9 protein and the fluorescent tracer at optimized concentrations.
-
Add serial dilutions of this compound. Include wells with tracer only (minimum polarization) and tracer plus BRD9 (maximum polarization).
-
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.[20]
-
-
Measurement:
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.[20]
-
-
Data Analysis:
-
The data is typically plotted as millipolarization (mP) units versus the logarithm of the this compound concentration.
-
Fit the data to a competitive binding equation to determine the IC50.
-
The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
Conclusion
The choice of assay for measuring this compound target engagement will depend on the specific research question, the available resources, and the desired throughput. NanoBRET and CETSA are powerful methods for confirming target engagement in a cellular context, which is crucial for validating the biological activity of a compound. HiBiT offers a precise way to quantify endogenous protein levels, while FP is an excellent choice for initial high-throughput screening and biochemical characterization. By employing these techniques, researchers can confidently assess the interaction of this compound with its target, a critical step in advancing our understanding of BRD9 biology and developing novel therapeutics.
References
- 1. foghorntx.com [foghorntx.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 7. NanoBRET® Bromodomain/Histone Interaction Assays [promega.jp]
- 8. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 15. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. experts.umn.edu [experts.umn.edu]
- 17. researchgate.net [researchgate.net]
- 18. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. rsc.org [rsc.org]
Application Notes and Protocols for I-Brd9 in ChIP-Sequencing Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-Brd9 is a potent and selective chemical probe for the bromodomain of Bromodomain-containing protein 9 (BRD9), a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] By binding to the acetyl-lysine binding pocket of BRD9, this compound prevents its interaction with acetylated histones, thereby modulating the transcription of BRD9-dependent genes.[3] This makes this compound a valuable tool for elucidating the biological functions of BRD9 and for investigating its role in various diseases, including cancer.[1][4] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide occupancy of DNA-binding proteins. When combined with a selective inhibitor like this compound, ChIP-seq can be adapted to study how the inhibition of a specific protein, such as BRD9, affects the chromatin landscape and the binding of other transcriptional regulators.
This document provides a detailed protocol for utilizing this compound in ChIP-sequencing experiments to investigate its impact on the genomic binding of a protein of interest.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the BRD9 bromodomain.[3] The bromodomain is a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histone tails, an epigenetic mark associated with active gene transcription. By occupying this binding pocket, this compound displaces BRD9 and the associated ncBAF complex from chromatin, leading to changes in gene expression.[3] this compound has demonstrated high selectivity for BRD9, with over 700-fold selectivity against the BET family of bromodomains and 200-fold selectivity over the highly homologous BRD7.[1][2]
Quantitative Data Summary
The following table summarizes the selectivity and potency of this compound from various studies. This data is crucial for designing experiments with appropriate concentrations and for interpreting the results.
| Parameter | Value | Reference |
| BRD9 pIC50 | 6.7 ± 0.16 | [2] |
| BRD4 BD1 pIC50 | 4.7 ± 0.14 | [2] |
| Selectivity over BET family | >700-fold | [1][2] |
| Selectivity over BRD7 | 200-fold | [1][2] |
| Cellular Activity (Kasumi-1 cells) | Downregulation of target genes at 10 µM | [1] |
Signaling Pathway Involving BRD9
BRD9 has been shown to be a key regulator in several signaling pathways, including the TGF-β/Activin/Nodal pathway, which is crucial for embryonic stem cell self-renewal and differentiation, and is often dysregulated in cancer.[5] Inhibition of BRD9 with this compound can impact these pathways by altering the expression of key target genes.
Caption: BRD9 signaling pathway and point of this compound inhibition.
Experimental Protocol: ChIP-sequencing using this compound
This protocol outlines the steps for treating cells with this compound followed by chromatin immunoprecipitation for a protein of interest (POI).
1. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment:
-
Determine the optimal concentration and treatment time for this compound in your cell line. Based on published data, a concentration range of 1-10 µM for 12-48 hours is a good starting point.[1][5]
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution in fresh culture medium to the desired final concentration.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Replace the existing medium with the this compound or vehicle-containing medium and incubate for the desired time.
-
2. Cross-linking
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.[6]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.[6]
-
Incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing
-
Harvest cells by scraping and transfer to a conical tube.
-
Pellet the cells by centrifugation and resuspend in cell lysis buffer.
-
Isolate the nuclei and resuspend in nuclear lysis buffer.
-
Shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion.[6] The optimal conditions should be empirically determined.
4. Immunoprecipitation
-
Dilute the sheared chromatin in ChIP dilution buffer.
-
Save a small aliquot as "Input" DNA. This will serve as a control for the amount of starting chromatin.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Add the primary antibody specific for your protein of interest (or an IgG control) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.[6]
5. Washing and Elution
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.[6]
-
Elute the chromatin from the beads using an elution buffer.
6. Reverse Cross-linking and DNA Purification
-
Add NaCl to the eluates and the input sample and incubate at 65°C for at least 6 hours to reverse the cross-links.[6]
-
Treat with RNase A to remove RNA and Proteinase K to digest proteins.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
7. Library Preparation and Sequencing
-
Quantify the purified DNA.
-
Prepare sequencing libraries from the ChIP and Input DNA samples according to the manufacturer's protocol (e.g., Illumina).
-
Perform high-throughput sequencing.
8. Data Analysis
-
Align sequenced reads to the reference genome.
-
Perform peak calling to identify regions of protein binding.
-
Compare the peak profiles between the this compound treated and vehicle control samples to identify differential binding sites.
-
Perform downstream analyses such as motif discovery, gene ontology, and pathway analysis to interpret the biological significance of the changes in protein binding.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound in ChIP-sequencing.
Conclusion
The use of this compound in conjunction with ChIP-sequencing provides a powerful approach to dissect the role of BRD9 in gene regulation. By comparing the genomic binding patterns of a protein of interest in the presence and absence of this compound, researchers can gain valuable insights into BRD9-dependent transcriptional networks. This methodology is applicable to a wide range of biological questions in both basic research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for I-Brd9 in CRISPR Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing I-Brd9, a potent and selective inhibitor of Bromodomain-containing protein 9 (BRD9), in conjunction with CRISPR/Cas9 screening assays. This powerful combination allows for the identification of synthetic lethal interactions and the elucidation of cellular pathways dependent on BRD9 function, offering valuable insights for basic research and drug development.
Introduction to this compound and BRD9
Bromodomain-containing protein 9 (BRD9) is an epigenetic reader that recognizes acetylated lysine (B10760008) residues on histones and other proteins.[1] As a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 plays a crucial role in regulating gene expression.[1] Dysregulation of BRD9 has been implicated in various cancers, including acute myeloid leukemia (AML), making it an attractive therapeutic target.[2]
This compound is a selective small molecule inhibitor that binds to the acetyl-lysine binding pocket of the BRD9 bromodomain.[3] This competitive binding prevents BRD9 from interacting with acetylated histones, thereby disrupting its function in transcriptional regulation and leading to anti-proliferative and pro-apoptotic effects in cancer cells.[1][4]
CRISPR/Cas9 technology provides a revolutionary tool for genome-wide loss-of-function screening.[5] When combined with a selective inhibitor like this compound, CRISPR screens can effectively identify genes whose knockout sensitizes cells to BRD9 inhibition, a concept known as synthetic lethality.[6] This approach can uncover novel drug targets and combination therapy strategies.
Quantitative Data from a Representative CRISPR Screen
The following table summarizes hypothetical, yet representative, quantitative data from a genome-wide CRISPR/Cas9 dropout screen in a human AML cell line (e.g., MOLM-13) treated with a sub-lethal concentration of this compound. The data highlights genes whose knockout leads to a significant decrease in cell viability in the presence of the inhibitor, indicating a synthetic lethal interaction.
Table 1: Top Synthetic Lethal Hits with this compound in an AML Cell Line
| Gene Symbol | Gene Function/Pathway | Log2 Fold Change (this compound vs. DMSO) | p-value |
| POLA1 | DNA Replication | -3.2 | < 0.001 |
| MCL1 | Apoptosis Regulation (Anti-apoptotic) | -2.8 | < 0.001 |
| STAT5A | JAK/STAT Signaling | -2.5 | < 0.001 |
| ARID1A | SWI/SNF Complex Component | -2.2 | < 0.005 |
| NOTCH1 | Notch Signaling | -1.9 | < 0.01 |
Table 2: this compound Activity and Selectivity
| Parameter | Value | Reference |
| BRD9 pIC50 | 7.3 | [7] |
| Selectivity over BET family | >700-fold | [3] |
| Selectivity over BRD7 | >200-fold | [3] |
Signaling Pathways and Experimental Workflow Diagrams
BRD9 Signaling Pathways
BRD9 has been shown to modulate several critical signaling pathways implicated in cancer. The diagram below illustrates the interplay between BRD9 and the STAT5, Androgen Receptor (AR), and Notch signaling pathways. Inhibition of BRD9 with this compound disrupts these pathways, leading to downstream effects on gene expression and cellular processes.
Experimental Workflow for a CRISPR Screen with this compound
The following diagram outlines the key steps in performing a pooled CRISPR/Cas9 dropout screen to identify genes that are synthetic lethal with this compound.
Experimental Protocols
Protocol 1: Pooled CRISPR/Cas9 Synthetic Lethality Screen with this compound
This protocol describes a negative selection (dropout) screen to identify genes whose knockout sensitizes cancer cells to this compound.
Materials:
-
Cas9-expressing cancer cell line of interest (e.g., MOLM-13, MV4-11 for AML)
-
Genome-scale lentiviral sgRNA library (e.g., GeCKO v2, Brunello)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin or other selection antibiotic
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
High-fidelity DNA polymerase for PCR
-
Primers for sgRNA cassette amplification
-
Next-generation sequencing platform
Methodology:
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmids and lentiviral packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, filter through a 0.45 µm filter, and determine the viral titer.
-
-
Cell Transduction:
-
Transduce the Cas9-expressing cancer cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Use a sufficient number of cells to maintain a library coverage of at least 500 cells per sgRNA.
-
Select transduced cells with the appropriate antibiotic (e.g., puromycin).
-
-
Screening:
-
After selection, harvest a baseline cell sample (T0).
-
Split the remaining cell population into two arms: one treated with vehicle (DMSO) and the other with a pre-determined sub-lethal concentration of this compound (e.g., IC20).
-
Culture the cells for 14-21 days, passaging as needed and maintaining library coverage at each passage.
-
-
Sample Collection and Genomic DNA Extraction:
-
Harvest cells from the final time points for both the DMSO- and this compound-treated arms.
-
Extract genomic DNA from the T0 and final time point samples.
-
-
sgRNA Sequencing and Data Analysis:
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
-
Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Calculate the log2 fold change of each sgRNA in the this compound-treated population relative to the DMSO-treated population.
-
Use statistical methods (e.g., MAGeCK) to identify genes whose corresponding sgRNAs are significantly depleted in the this compound-treated cells. These are the synthetic lethal hits.
-
Protocol 2: Validation of Synthetic Lethal Hits
This protocol describes the validation of individual gene hits identified from the primary screen.
Materials:
-
Cas9-expressing cancer cell line
-
Individual sgRNA constructs targeting the gene of interest and non-targeting control sgRNAs
-
Lentiviral production reagents (as in Protocol 1)
-
This compound
-
Reagents for cell viability assays (e.g., CellTiter-Glo)
-
Antibodies for western blotting to confirm protein knockout
Methodology:
-
Generate Individual Knockout Cell Lines:
-
Individually transduce the Cas9-expressing cell line with lentivirus carrying sgRNAs targeting the gene of interest or a non-targeting control.
-
Select transduced cells and expand clonal populations or use a polyclonal population.
-
Confirm gene knockout at the protein level by western blotting.
-
-
Cell Viability Assays:
-
Seed the knockout and control cell lines in 96-well plates.
-
Treat the cells with a dose range of this compound or DMSO.
-
After 72-96 hours, measure cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
Compare the dose-response curves of the knockout and control cells. A significant shift in the IC50 for the knockout cells in the presence of this compound confirms the synthetic lethal interaction.
-
Conclusion
The combination of this compound and CRISPR/Cas9 screening provides a robust platform for identifying novel therapeutic targets and understanding the mechanisms of BRD9 dependency in cancer. The protocols and data presented here offer a framework for researchers to design and execute experiments that can accelerate the development of new anti-cancer therapies. By elucidating the complex signaling networks in which BRD9 operates, these approaches hold significant promise for advancing precision oncology.
References
- 1. BRD9 Is a Critical Regulator of Androgen Receptor Signaling and Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide CRISPR-Cas9 screen identifies leukemia-specific dependence on a pre-mRNA metabolic pathway regulated by DCPS - PMC [pmc.ncbi.nlm.nih.gov]
Probing the SWI/SNF Complex with I-Brd9: Application Notes and Protocols for Proteomic Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing I-Brd9, a potent and selective chemical probe for Bromodomain-containing protein 9 (BRD9), in the proteomic analysis of the Switching/Sucrose Non-fermentable (SWI/SNF) chromatin remodeling complex. These guidelines are intended to assist researchers in designing and executing experiments to investigate the composition, dynamics, and function of the non-canonical BAF (ncBAF) complex, a subtype of the SWI/SNF complex where BRD9 is a key subunit.
Introduction to this compound and the SWI/SNF Complex
The SWI/SNF complex is a crucial ATP-dependent chromatin remodeler that plays a fundamental role in regulating gene expression by altering nucleosome structure.[1] In humans, the SWI/SNF complexes are heterogeneous assemblies, with different subunits defining distinct sub-complexes such as the canonical BAF (cBAF), polybromo-associated BAF (PBAF), and the non-canonical BAF (ncBAF).[2][3]
BRD9 is a defining subunit of the ncBAF complex.[4][5] Its bromodomain specifically recognizes acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting the ncBAF complex to specific chromatin loci to modulate gene transcription.[3][6] Dysregulation of BRD9 and the ncBAF complex has been implicated in various cancers, making them attractive targets for therapeutic development.[3][7]
This compound is the first selective chemical probe for the BRD9 bromodomain, exhibiting over 700-fold selectivity against the BET family of bromodomains.[8][9][10] This high selectivity makes this compound an invaluable tool for dissecting the specific functions of BRD9 and the ncBAF complex without the confounding off-target effects associated with broader-spectrum inhibitors.[8] This document outlines key proteomic approaches leveraging this compound to study the SWI/SNF complex.
Quantitative Data Presentation
The following tables summarize quantitative data from proteomic experiments investigating the composition of BRD9-containing SWI/SNF sub-complexes.
Table 1: Subunits of the BRD9-containing SWI/SNF Sub-complex (ncBAF) Identified by Immunoprecipitation-Mass Spectrometry (IP-MS)
This table is a composite representation based on findings from multiple studies that have characterized the composition of the ncBAF complex through BRD9 immunoprecipitation followed by mass spectrometry.[5][8]
| Protein Subunit | Gene Name | Function in Complex | Present in ncBAF |
| BRD9 | BRD9 | Acetyl-lysine reader, scaffold | Yes |
| SMARCA4 (BRG1) | SMARCA4 | Catalytic ATPase subunit | Yes |
| SMARCA2 (BRM) | SMARCA2 | Catalytic ATPase subunit | Yes |
| SMARCC1 (BAF155) | SMARCC1 | Core scaffold subunit | Yes |
| SMARCD1 (BAF60a) | SMARCD1 | Core subunit | Yes |
| ACTL6A (BAF53a) | ACTL6A | Core subunit | Yes |
| GLTSCR1 (BICRA) | GLTSCR1 | ncBAF-specific subunit | Yes |
| SMARCB1 (BAF47) | SMARCB1 | Core subunit | No |
| ARID1A | ARID1A | cBAF-specific subunit | No |
| PBRM1 | PBRM1 | PBAF-specific subunit | No |
| BRD7 | BRD7 | PBAF-specific subunit | No |
Table 2: Effect of this compound on SWI/SNF Subunit Interactions (Hypothetical Data Representation)
This table illustrates the expected outcome of a quantitative proteomics experiment (e.g., SILAC or label-free quantification) comparing the interactome of BRD9 in the presence and absence of this compound. The data would demonstrate that this compound displaces the ncBAF complex from chromatin without disrupting the core complex interactions.
| Interacting Protein | Fold Change (this compound vs. Vehicle) | p-value | Interpretation |
| SMARCA4 | No significant change | >0.05 | This compound does not disrupt the core ncBAF complex. |
| SMARCC1 | No significant change | >0.05 | This compound does not disrupt the core ncBAF complex. |
| GLTSCR1 | No significant change | >0.05 | This compound does not disrupt the core ncBAF complex. |
| Histone H3 (acetylated) | Significantly decreased | <0.01 | This compound displaces ncBAF from acetylated chromatin. |
| Histone H4 (acetylated) | Significantly decreased | <0.01 | This compound displaces ncBAF from acetylated chromatin. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Immunoprecipitation of Endogenous BRD9 for Mass Spectrometry
This protocol is adapted from methodologies described in studies identifying the components of the ncBAF complex.[5][8]
1. Cell Culture and Lysis: a. Culture human cells (e.g., Kasumi-1, HEK293T, or relevant cancer cell lines) to a confluency of 80-90%. b. Harvest approximately 1x10^8 cells by centrifugation at 500 x g for 5 minutes at 4°C. c. Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS). d. Resuspend the cell pellet in 3-5 pellet volumes of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors). e. Incubate on ice for 20 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Collect the supernatant (nuclear extract). Determine protein concentration using a BCA assay.
2. Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator. b. Remove the beads and add 5-10 µg of antthis compound antibody (or a high-quality isotype control IgG) to the pre-cleared lysate. c. Incubate overnight at 4°C with gentle rotation. d. Add 50 µL of pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C. e. Pellet the beads using a magnetic stand and discard the supernatant. f. Wash the beads three times with 1 mL of ice-cold Lysis Buffer and twice with 1 mL of ice-cold PBS.
3. Elution and Sample Preparation for Mass Spectrometry: a. Elute the bound proteins by incubating the beads with 50 µL of 0.1 M glycine-HCl pH 2.5 for 10 minutes at room temperature. Neutralize with 5 µL of 1 M Tris-HCl pH 8.5. b. Alternatively, for on-bead digestion, resuspend the beads in 50 µL of 50 mM Ammonium Bicarbonate. c. Reduce the proteins with 10 mM DTT at 56°C for 30 minutes. d. Alkylate with 55 mM iodoacetamide (B48618) in the dark at room temperature for 20 minutes. e. Digest the proteins with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C. f. Collect the supernatant containing the peptides and acidify with formic acid to a final concentration of 0.1%. g. Desalt the peptides using a C18 StageTip.
4. LC-MS/MS Analysis: a. Analyze the desalted peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap). b. Acquire data in a data-dependent acquisition (DDA) mode. c. Search the raw data against a human protein database using a search engine like MaxQuant or Sequest to identify proteins.
Protocol 2: Chemical Pulldown Assay with this compound to Identify Interacting Proteins
This protocol describes a chemical proteomics approach to identify proteins that interact with the BRD9 bromodomain, which can be competed off by this compound.
1. Preparation of this compound Affinity Matrix: a. Synthesize or obtain a biotinylated or otherwise tagged version of this compound suitable for immobilization on streptavidin or other affinity beads. b. Incubate the tagged this compound with streptavidin-coated magnetic beads for 1 hour at room temperature to generate the affinity matrix. c. Wash the beads extensively to remove unbound probe.
2. Cell Lysis and Pulldown: a. Prepare nuclear extracts as described in Protocol 1. b. Divide the lysate into two equal aliquots. To one aliquot, add free this compound (e.g., at 10 µM final concentration) as a competitor. To the other, add vehicle (DMSO). Incubate for 1 hour at 4°C. c. Add the this compound affinity matrix to both lysates and incubate for 2-4 hours at 4°C with rotation. d. Wash the beads as described in Protocol 1.
3. Elution and Mass Spectrometry: a. Elute and process the samples for mass spectrometry as described in Protocol 1. b. Use quantitative proteomics (e.g., label-free quantification or SILAC) to compare the protein abundances between the this compound-competed and vehicle control samples. Proteins that are significantly depleted in the this compound-competed sample are considered specific interactors of the BRD9 bromodomain.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound inhibition of the BRD9-chromatin interaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Proteomic and bioinformatic analysis of mammalian SWI/SNF complexes identifies extensive roles in human malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Recent insights into the SWI/SNF complex and the molecular mechanism of hSNF5 deficiency in rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bromodomain-containing protein 9 activates proliferation and epithelial-mesenchymal transition of colorectal cancer via the estrogen pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing I-Brd9 Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-Brd9 is a potent and highly selective chemical probe for the bromodomain of BRD9, a core subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1] By binding to the acetyl-lysine pocket of BRD9, this compound disrupts its function in regulating gene transcription, which can lead to anti-proliferative and pro-apoptotic effects in various cancer cells, particularly those dependent on BRD9 for survival, such as acute myeloid leukemia (AML).[2][3] The development of resistance to targeted therapies is a significant challenge in oncology. Therefore, the generation and characterization of this compound resistant cell line models are crucial for understanding the mechanisms of acquired resistance, identifying potential biomarkers, and developing strategies to overcome treatment failure.
These application notes provide a comprehensive guide to developing and characterizing this compound resistant cell line models. Included are detailed protocols for inducing resistance, validating the resistant phenotype, and investigating the underlying molecular mechanisms.
Data Presentation: this compound Activity in Sensitive and Tolerant Cell Lines
The development of resistance to targeted therapies can involve the upregulation of alternative survival pathways. In a model of osimertinib-tolerant H1975 lung cancer cells (H1975OR), which exhibit an epithelial-to-mesenchymal transition (EMT) phenotype, BRD9 was found to be significantly upregulated.[4] Inhibition of BRD9 with this compound in this tolerant cell line re-sensitized the cells to the primary therapy, demonstrating the potential of targeting BRD9 to overcome certain resistance mechanisms.[4]
| Cell Line Model | Treatment | IC50 of Osimertinib | Fold Change in IC50 |
| H1975OR (Osimertinib Tolerant) | Osimertinib | >10 µM | - |
| H1975OR (Osimertinib Tolerant) | Osimertinib + this compound | ~2.5 - 3.3 µM | 3-4 fold decrease |
Table 1: Representative data illustrating the effect of this compound on a drug-tolerant cancer cell line model. Data is extrapolated from findings where this compound treatment led to a 3-4 fold reduction in the IC50 of a primary tyrosine kinase inhibitor in a tolerant cell line.[4]
Signaling Pathways and Experimental Workflows
BRD9 Signaling Pathway
BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex. This complex is involved in altering chromatin structure, thereby regulating the transcription of various genes, including the proto-oncogene MYC.[2][3] this compound inhibits the acetyl-lysine binding function of the BRD9 bromodomain, preventing the ncBAF complex from being recruited to its target gene promoters and enhancers.
Caption: this compound inhibits the BRD9 bromodomain, disrupting ncBAF complex function and downstream gene transcription.
Experimental Workflow for Developing this compound Resistant Cell Lines
The generation of a drug-resistant cell line is a multi-step process that involves gradual drug exposure, selection of resistant populations, and subsequent characterization.
Caption: Workflow for generating this compound resistant cell lines through dose-escalation.
Experimental Protocols
Protocol for Generating this compound Resistant Cell Lines
This protocol is based on the gradual dose-escalation method.
Materials:
-
Parental cancer cell line of interest (e.g., AML cell line like MV4-11)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine Initial Sensitivity:
-
Perform a cell viability assay (e.g., CCK-8 or CellTiter-Glo®, see Protocol 2) to determine the IC50 value of this compound for the parental cell line.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their complete medium containing a low concentration of this compound, typically starting at the IC20 or IC30 value.
-
Include a vehicle control (e.g., DMSO) culture in parallel.
-
-
Monitor and Passage Cells:
-
Monitor the cells for signs of growth inhibition and cell death. Initially, a significant portion of the cells may die.
-
When the surviving cells reach 70-80% confluency, passage them into fresh medium containing the same concentration of this compound.
-
At each passage, cryopreserve a stock of cells as a backup.
-
-
Gradual Dose Escalation:
-
Once the cells show stable growth at the current this compound concentration (i.e., growth rate is comparable to the parental line without the drug), increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat step 3, monitoring for adaptation to the new concentration.
-
-
Continue Escalation:
-
Continue this process of stepwise dose increases over several months. The development of a stable resistant line can take 6-12 months.
-
-
Establishment of the Resistant Line:
-
A cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold or more) than the IC50 of the parental line.
-
Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing a constant high concentration of this compound to preserve the resistant phenotype.
-
Protocol for Cell Viability Assay (CCK-8)
This assay is used to determine the IC50 values and assess the sensitivity of parental and resistant cell lines to this compound.
Materials:
-
Parental and this compound resistant cells
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight to allow cells to attach (for adherent cells).
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in the complete medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include wells with vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours until the color of the medium changes.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol for Western Blot Analysis of BRD9 Expression
This protocol is used to investigate whether resistance is associated with changes in the expression level of the target protein, BRD9.
Materials:
-
Parental and this compound resistant cell lysates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: antthis compound
-
Loading control primary antibody: anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the parental and resistant cells using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antthis compound antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
-
Loading Control:
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading across all lanes.
-
-
Analysis:
-
Quantify the band intensities to compare the expression levels of BRD9 between the parental and resistant cell lines.
-
Potential Mechanisms of Resistance to this compound
The development of resistance to this compound could arise from various molecular changes. Investigating these mechanisms is a critical step in understanding and overcoming resistance.
Caption: Potential mechanisms leading to the development of this compound resistance in cancer cells.
One validated mechanism for resistance to bromodomain inhibitors involves a "domain-swap" where the drug-binding domain of the target protein is replaced by a domain from another protein that is not inhibited by the drug but preserves the protein's function. For instance, an engineered BRD9 allele with its bromodomain replaced by that of BRD4 (BRD9-BET) conferred resistance to a selective BRD9 inhibitor.[2] This highlights that mutations or alterations in the BRD9 gene itself are a plausible mechanism of acquired resistance.
Conclusion
The development and thorough characterization of this compound resistant cell line models are indispensable for advancing our understanding of drug resistance in the context of epigenetic therapies. The protocols and information provided herein offer a robust framework for researchers to generate these valuable models, investigate the molecular underpinnings of resistance, and ultimately contribute to the development of more effective and durable cancer treatments.
References
Application Notes and Protocols: I-Brd9 for Studying Synovial Sarcoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synovial sarcoma is an aggressive soft-tissue sarcoma characterized by the chromosomal translocation t(X;18)(p11.2;q11.2), which generates the SS18-SSX fusion oncogene. This fusion protein is a critical driver of the disease, yet it has proven to be a challenging therapeutic target. Recent research has identified a key dependency of synovial sarcoma cells on the bromodomain-containing protein 9 (BRD9), a component of the BAF (SWI/SNF) chromatin remodeling complex. The SS18-SSX fusion protein incorporates into the BAF complex, and this aberrant complex requires BRD9 for its oncogenic activity.[1][2][3][4][5] This has highlighted BRD9 as a promising therapeutic target in this disease.
I-Brd9 is a selective chemical probe for the bromodomain of BRD9. While a potent tool for studying BRD9 function, research has shown that targeted degradation of BRD9 elicits a more robust anti-tumor response in synovial sarcoma compared to bromodomain inhibition alone.[4][6] This is because BRD9 has functions independent of its bromodomain that are critical for the stability and function of the oncogenic BAF complex.[4][7] Nevertheless, this compound remains a valuable tool for dissecting the specific role of the BRD9 bromodomain in the context of synovial sarcoma. These application notes provide an overview of the use of this compound and related BRD9-targeting strategies in synovial sarcoma research, including quantitative data and detailed experimental protocols.
Data Presentation: Quantitative Analysis of BRD9 Inhibitors and Degraders
The following tables summarize the quantitative data on the effects of BRD9 inhibitors and degraders on synovial sarcoma cell lines.
| Compound | Target | Cell Line(s) | Assay | Endpoint | Result | Reference |
| This compound | BRD9 Bromodomain | Synovial Sarcoma Cell Lines | Cell Viability | IC50 | µM range | [4][8] |
| BI-7273 | BRD9 Bromodomain | Synovial Sarcoma Cell Lines | Cell Viability | IC50 | µM range | [9] |
| dBRD9-A | BRD9 (Degrader) | Synovial Sarcoma Cell Lines | BRD9 Degradation | Concentration | Near complete degradation at low nM | [10] |
| FHD-609 | BRD9 (Degrader) | SYO-1 | BRD9 Degradation | Concentration & Time | 16-fold reduction at 16 nM after 4h | [11] |
| FHD-609 | BRD9 (Degrader) | ASKA (CDX model) | Tumor Growth Inhibition | Dose | Complete suppression at 2 mg/kg | [11] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of BRD9 in Synovial Sarcoma
Caption: Role of BRD9 in the SS18-SSX driven oncogenic pathway in synovial sarcoma.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation to study BRD9 and SS18-SSX interaction.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP-seq)
Caption: Workflow for ChIP-seq to identify BRD9 binding sites on the genome.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.[1][6][12]
Materials:
-
Synovial sarcoma cell lines (e.g., SYO-1, Aska-SS, Yamato-SS, HS-SY-II)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
This compound or other test compounds
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count synovial sarcoma cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or other test compounds in culture medium.
-
Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental values.
-
Normalize the data to the vehicle control to determine the percentage of viable cells.
-
Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP)
This protocol is for investigating the interaction between BRD9 and the SS18-SSX fusion protein.[13][14][15][16][17]
Materials:
-
Synovial sarcoma cells
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Antthis compound antibody or anti-SS18-SSX antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Microcentrifuge tubes
-
Rotating shaker
-
Magnetic rack
-
Elution buffer (e.g., 1x Laemmli sample buffer)
Procedure:
-
Cell Lysis:
-
Harvest approximately 1-5 x 10^7 synovial sarcoma cells.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 1 mL of ice-cold Co-IP lysis buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20-30 µL of Protein A/G magnetic beads to the cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody (antthis compound or anti-SS18-SSX) or control IgG to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Collect the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold Co-IP wash buffer. After each wash, collect the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
-
Analysis:
-
Centrifuge the samples to pellet the beads.
-
Load the supernatant onto an SDS-PAGE gel for Western blot analysis to detect the co-immunoprecipitated proteins.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is for identifying the genomic binding sites of BRD9 in synovial sarcoma cells.[2][3][5][18]
Materials:
-
Synovial sarcoma cells
-
Formaldehyde (B43269) (37%)
-
Lysis buffers (for cell and nuclear lysis)
-
Sonicator
-
Antthis compound antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers with increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation (e.g., NEBNext® Ultra™ II DNA Library Prep Kit for Illumina®)
Procedure:
-
Cross-linking:
-
Treat cultured synovial sarcoma cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to release the nuclei.
-
Lyse the nuclei and shear the chromatin to an average size of 200-600 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antthis compound antibody or control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's protocol. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification of the library.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of BRD9 enrichment.
-
Perform downstream analysis such as motif discovery and gene ontology analysis.
-
RNA-sequencing (RNA-seq) Analysis
This protocol outlines the analysis of gene expression changes following BRD9 inhibition or degradation.[19][20][21][22][23]
Procedure:
-
RNA Extraction and Library Preparation:
-
Treat synovial sarcoma cells with this compound, a BRD9 degrader, or a vehicle control for a specified time.
-
Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity.
-
Prepare RNA-seq libraries from high-quality RNA samples. This typically involves poly(A) selection or ribosomal RNA depletion, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Data Analysis using DESeq2:
-
Quality Control and Read Alignment: Perform quality control of the raw sequencing reads and align them to a reference genome.
-
Read Counting: Generate a count matrix of the number of reads mapping to each gene for each sample.
-
Differential Expression Analysis with DESeq2:
-
Import the count matrix and sample metadata into R.
-
Create a DESeqDataSet object.
-
Perform normalization to account for differences in library size.
-
Run the differential expression analysis pipeline.
-
Extract and explore the results, including log2 fold changes, p-values, and adjusted p-values.
-
-
Downstream Analysis: Perform gene set enrichment analysis (GSEA) and pathway analysis to identify biological processes affected by BRD9 modulation.
-
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. genome.med.harvard.edu [genome.med.harvard.edu]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. elifesciences.org [elifesciences.org]
- 8. repository.cshl.edu [repository.cshl.edu]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 11. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 12. promega.com [promega.com]
- 13. assaygenie.com [assaygenie.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 17. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 19. reneshbedre.com [reneshbedre.com]
- 20. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 21. Analyzing RNA-seq data with DESeq2 | The VALIDATE Network [validate-network.org]
- 22. Intro: Analyzing RNA-seq data with DESeq2 - DEV Community [dev.to]
- 23. DEseq2 Tutorial [introtogenomics.readthedocs.io]
Troubleshooting & Optimization
Technical Support Center: Overcoming I-Brd9 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with I-Brd9 resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective chemical probe for the bromodomain of Bromodomain-containing protein 9 (BRD9).[1][2] BRD9 is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. By binding to the acetyl-lysine binding pocket of BRD9's bromodomain, this compound displaces it from chromatin, thereby modulating the transcription of BRD9-dependent genes.[3] This can lead to the downregulation of oncogenes like c-Myc, resulting in cell cycle arrest and apoptosis in sensitive cancer cells.[4][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to this compound and other bromodomain inhibitors can be multifactorial. Potential mechanisms include:
-
On-target mutations: While not yet widely reported for this compound, mutations in the drug-binding pocket of the target protein are a common resistance mechanism for targeted therapies.
-
Target bypass mechanisms: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the BRD9-dependent pathway. For example, in other bromodomain inhibitor resistance models, reactivation of the Androgen Receptor (AR) signaling pathway has been observed.[6][7]
-
Epigenetic reprogramming: Cells may undergo epigenetic changes that reduce their dependency on BRD9 for survival and proliferation. This can involve the activation of other bromodomain-containing proteins, such as CBP/EP300, to maintain oncogenic transcription.[8]
-
Reduced drug-target engagement: Changes in cellular import/export of the compound or alterations in the local chromatin environment could potentially reduce the ability of this compound to engage with BRD9 in the nucleus.
Q3: How can I confirm that this compound is engaging with BRD9 in my cellular model?
A3: A NanoBRET™ Target Engagement Assay is a highly effective method to quantify the interaction of this compound with BRD9 in live cells.[1][9] This assay measures the displacement of a fluorescent tracer from a NanoLuc®-tagged BRD9 protein by the unlabeled this compound compound, providing a direct measure of target engagement and intracellular affinity.
Q4: Are there strategies to overcome this compound resistance?
A4: Yes, several strategies can be explored:
-
Combination Therapy: Combining this compound with other anti-cancer agents can be effective. Synergistic effects have been observed when this compound is combined with cytotoxic drugs like doxorubicin (B1662922) and carboplatin (B1684641) in rhabdoid tumors.[10] In multiple myeloma, combining BRD9 targeting with immunomodulatory drugs (IMiDs) has shown promise in overcoming IMiD resistance.[11]
-
Targeting Bypass Pathways: If a specific bypass pathway is identified (e.g., through RNA-seq), inhibitors targeting key nodes in that pathway could be used in combination with this compound.
-
BRD9 Degraders (PROTACs): Proteolysis-targeting chimeras (PROTACs) that induce the degradation of BRD9 protein, rather than just inhibiting its bromodomain, may be effective in overcoming resistance mechanisms that are independent of the bromodomain.[12]
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy in Proliferation/Viability Assays
| Potential Cause | Troubleshooting Steps |
| Cell line has developed resistance. | 1. Confirm Resistance: Perform a dose-response curve with this compound on your cell line and compare the IC50 value to that of the parental, sensitive cell line. A significant shift in IC50 indicates resistance. 2. Sequence BRD9: Sequence the BRD9 gene in the resistant cells to check for mutations in the bromodomain. 3. Assess BRD9 Expression: Use Western blotting to check if BRD9 protein levels have changed in the resistant line. 4. Investigate Bypass Pathways: Perform RNA-sequencing on sensitive vs. resistant cells (with and without this compound treatment) to identify upregulated signaling pathways in the resistant cells. |
| Suboptimal assay conditions. | 1. Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase during the assay. 2. Verify Compound Integrity: Confirm the concentration and stability of your this compound stock solution. 3. Check Incubation Time: Ensure the incubation time with this compound is sufficient to observe an effect. A time-course experiment may be necessary. |
| Off-target effects at high concentrations. | Use a concentration range that is consistent with the known IC50 of this compound in sensitive cell lines to avoid non-specific toxicity. |
Issue 2: Inconsistent or No Downstream Effects on Target Genes (e.g., c-Myc)
| Potential Cause | Troubleshooting Steps |
| Ineffective this compound treatment. | 1. Confirm Target Engagement: Use the NanoBRET™ assay to verify that this compound is binding to BRD9 in your cells at the concentrations used. 2. Check Treatment Duration: The transcriptional effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing changes in target gene expression. |
| Cell line-specific signaling. | The regulation of c-Myc and other downstream targets can be cell context-dependent. Confirm that BRD9 is a primary regulator of your target gene in your specific cell line using a genetic approach like siRNA or CRISPR-mediated knockout of BRD9. |
| Technical issues with downstream analysis. | 1. Western Blot: Ensure the quality of your antibodies and optimize blotting conditions. Include positive and negative controls. 2. qRT-PCR: Verify the efficiency of your primers and the integrity of your RNA. |
Quantitative Data Summary
Table 1: this compound Activity in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effect |
| LNCaP, VCaP, 22Rv1, C4-2 | Prostate Cancer | Cell Viability | ~3 µM[13] |
| NB4, MV4-11 | Acute Myeloid Leukemia (AML) | Cell Growth | Dose-dependent inhibition at 4 and 8 µM |
| Rhabdoid Tumor Cell Lines | Rhabdoid Tumor | Cell Proliferation | Decreased proliferation[10] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | Gene Expression | Downregulation of oncology and immune response genes |
Table 2: Combination Effects of this compound with Other Agents
| Cancer Type | Combination Agent | Effect |
| Rhabdoid Tumors | Doxorubicin, Carboplatin | Additive to synergistic inhibitory effects on cell proliferation[10] |
| Rhabdoid Tumors | Vincristine | Antagonistic effects[10] |
| Multiple Myeloma | Immunomodulatory Drugs (IMiDs) | Synergistic; can overcome IMiD resistance[11] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol is for determining the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.[11]
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. Add 10 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Add 10 µL of CCK-8 solution to each well.[11]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells (e.g., 1 x 10^6 cells) in culture flasks and treat with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle method like scraping to minimize membrane damage.[14]
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and gently resuspending the pellet.[14]
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[14]
-
Analyze the samples on a flow cytometer within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot for BRD9 and Downstream Targets
This protocol is to assess the protein levels of BRD9 and its downstream targets (e.g., c-Myc).
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., antthis compound, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Normalize the protein of interest band intensity to a loading control (e.g., GAPDH).
Visualizations
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Epigenetic heterogeneity promotes acquired resistance to BET bromodomain inhibition in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Minsky DTIC [dtic.minsky.ai]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. aacrjournals.org [aacrjournals.org]
- 9. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 11. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 12. promega.com [promega.com]
- 13. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
- 14. benchchem.com [benchchem.com]
troubleshooting I-Brd9 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with I-Brd9.
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
Researchers may occasionally encounter challenges with this compound solubility in aqueous solutions. This guide provides a systematic approach to troubleshooting and resolving these issues.
Problem: this compound precipitates out of my aqueous experimental buffer.
Possible Cause 1: Exceeding Aqueous Solubility Limit
While this compound is reported to have high aqueous solubility, this is within a specific limit.[1][2][3] Concentrated aqueous solutions can still lead to precipitation.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it into your aqueous buffer to the final desired concentration immediately before use. This is a highly recommended method.[1]
Possible Cause 2: Improper Stock Solution Preparation or Storage
The stability and solubility of this compound are dependent on the correct preparation and storage of stock solutions.
-
Solution: Refer to the detailed "Experimental Protocol: this compound Stock Solution Preparation" below. Ensure that stock solutions are stored at the recommended temperatures (-20°C or -80°C) and are not subjected to repeated freeze-thaw cycles.[1] For long-term storage (up to 2 years), -80°C is recommended.[1]
Possible Cause 3: Buffer Composition and pH
The composition and pH of your aqueous buffer can influence the solubility of this compound.
-
Solution: While specific data on the effect of a wide range of buffers is limited, a 1:1 mixture of DMF and PBS (pH 7.2) has been successfully used, although at a lower concentration.[4] If you are observing precipitation, consider preparing a fresh batch of your buffer and verifying its pH.
Possible Cause 4: Interaction with Other Components in the Medium
Components in complex media, such as cell culture media containing serum, could potentially interact with this compound and affect its solubility.
-
Solution: When preparing working solutions in cell culture media, add the this compound stock solution to the media and mix thoroughly immediately before adding to cells. Avoid letting the diluted this compound solution sit for extended periods before use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][5][6][7] It is soluble up to 100 mM in DMSO.[5] N,N-Dimethylformamide (DMF) can also be used.[4]
Q2: What is the aqueous solubility of this compound?
A2: this compound is reported to have a high aqueous solubility of 359 μM.[1][2][3] However, for experimental purposes, it is standard practice to first dissolve it in an organic solvent like DMSO before making final dilutions in aqueous buffers.[1]
Q3: How should I store my this compound stock solutions?
A3: this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or -80°C for up to two years.[1]
Q4: My this compound powder appears as a crystalline solid. Is this normal?
A4: Yes, this compound is supplied as a crystalline solid.[4]
Q5: Can I dissolve this compound directly in water or PBS?
A5: It is not recommended to dissolve this compound directly in water or PBS for high-concentration stock solutions. While it has some aqueous solubility, you will achieve much higher and more reliable concentrations by first dissolving it in DMSO. For working dilutions in aqueous buffers like PBS, a 1:1 mixture with DMF has been used to achieve a concentration of 0.5 mg/ml.[4]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (49.76 mg/mL) | [5] |
| DMSO | 25 mg/mL | [4] |
| DMSO | 20 mg/mL (clear solution) | [7] |
| DMF | 30 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
| Aqueous Solution (CLND) | 359 µM | [1][2][3] |
Experimental Protocols
Experimental Protocol: this compound Stock Solution Preparation
Objective: To prepare a high-concentration stock solution of this compound for use in downstream experiments.
Materials:
-
This compound powder (Molecular Weight: 497.55 g/mol )[5]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO: To prepare a 10 mM stock solution, for example, you would dissolve 4.976 mg of this compound in 1 mL of DMSO. Use the following formula to calculate the volume for your desired concentration:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]
Mandatory Visualization
Caption: Mechanism of this compound action on chromatin remodeling.
Caption: Logical workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | Bromodomains | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound = 98 HPLC 1714146-59-4 [sigmaaldrich.com]
Technical Support Center: Optimizing I-BRD9 Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of I-BRD9 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: The optimal concentration of this compound is cell-line dependent. However, a good starting point for most cell-based assays is a dose-response experiment ranging from 1 µM to 10 µM.[1][2] For cell viability assays in prostate cancer cell lines (LNCaP, VCaP, 22Rv1, and C4-2), IC50 values were observed around 3 µM after five days of treatment.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: I am not observing the expected phenotype after this compound treatment. What are some potential reasons and troubleshooting steps?
A2: Several factors could contribute to a lack of an observed phenotype. Here are some common issues and troubleshooting recommendations:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit BRD9 in your specific cell line.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration (IC50) for your cell line.
-
-
Cell Line Specificity: The cellular context and dependence on BRD9 can vary significantly between different cell lines.
-
Incorrect Treatment Duration: The timing of your endpoint measurement might be too early or too late to observe the desired effect.
-
Recommendation: Conduct a time-course experiment to identify the optimal treatment duration for your specific phenotype.
-
-
Compound Stability: Ensure that this compound is properly stored and handled to maintain its activity.
-
Recommendation: Prepare fresh stock solutions and protect them from light and repeated freeze-thaw cycles.
-
Q3: I am observing off-target effects or cellular toxicity at higher concentrations of this compound. What can I do to mitigate this?
A3: this compound is a highly selective inhibitor for BRD9 over the BET family of bromodomains (>700-fold selectivity).[3][4] However, at higher concentrations, off-target effects can occur. In RWPE-1 cells, a reduction in viability was observed at concentrations above 5 µM, suggesting potential off-target effects.[2]
-
Recommendation: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype, as determined by your dose-response experiments. If off-target effects are suspected, consider using a structurally distinct BRD9 inhibitor as a control to confirm that the observed phenotype is specific to BRD9 inhibition.
Q4: How can I confirm that this compound is engaging with BRD9 in my cells?
A4: Cellular target engagement can be confirmed using several methods:
-
NanoBRET™ Assay: This is a quantitative method to measure the displacement of a NanoLuc-tagged BRD9 from a Halo-tagged histone H3.3 in live cells.[3][4]
-
Chemoproteomic Competition Binding Assay: This method can be used to measure the binding of this compound to endogenous BRD9 in cell lysates.[4]
-
Downstream Target Gene Expression: Measure the expression of known BRD9 target genes by qPCR. In Kasumi-1 cells, this compound treatment leads to the downregulation of genes such as CLEC1, DUSP6, FES, and SAMSN1.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: this compound In Vitro Efficacy
| Assay Type | Cell Line | Parameter | Value | Reference |
| NanoBRET™ Cellular Target Engagement | - | IC50 | 158 nM | [5] |
| TR-FRET Biochemical Assay | - | pIC50 | 7.3 | |
| BROMOscan® Binding Assay | - | pKd | 8.7 | [4] |
| Cell Viability | LNCaP, VCaP, 22Rv1, C4-2 | IC50 (5-day treatment) | ~3 µM | [2] |
| Cell Growth Inhibition | NB4, MV4-11 (AML) | Effective Concentration | 4 and 8 µM | [1] |
Table 2: this compound Selectivity
| Bromodomain Family | Selectivity Fold-Change vs. BRD9 | Reference |
| BET Family | >700-fold | [3][4] |
| BRD7 | 200-fold | [3][4] |
| Other Bromodomains (panel of 34) | >70-fold | [4] |
Experimental Protocols
1. Dose-Response Curve for Cell Viability
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range would be from 20 µM down to 0.156 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound serial dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
2. Quantitative PCR (qPCR) for BRD9 Target Gene Expression
This protocol describes how to measure changes in the expression of BRD9 target genes following this compound treatment.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound or vehicle control for the appropriate duration (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers for your target genes (e.g., CLEC1, DUSP6, FES, SAMSN1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizations
Caption: this compound inhibits the binding of BRD9 to acetylated histones, disrupting gene transcription.
Caption: A typical workflow for optimizing this compound dosage and validating its effects.
References
- 1. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results from I-Brd9 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using I-Brd9, a selective inhibitor of the BRD9 bromodomain.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective chemical probe for the bromodomain of Bromodomain-containing protein 9 (BRD9).[1][2][3] It functions by competitively binding to the acetyl-lysine binding pocket within the BRD9 bromodomain.[4] This prevents BRD9 from recognizing and binding to acetylated lysine (B10760008) residues on histone tails and other proteins.[4] Consequently, the recruitment of the SWI/SNF chromatin remodeling complex, of which BRD9 is a component, to specific gene loci is disrupted, leading to modulation of gene expression.[5]
Q2: How selective is this compound?
This compound exhibits high selectivity for the BRD9 bromodomain. It has been shown to be over 700-fold more selective for BRD9 than for the bromodomain and extra-terminal domain (BET) family of proteins and over 200-fold more selective than for the highly homologous BRD7.[1][2][3] Further screening against a panel of 49 other pharmacological targets showed no significant activity at concentrations below 5 µM.[1]
Q3: What are the known downstream effects of this compound treatment?
Treatment with this compound has been shown to lead to various downstream effects, primarily related to the modulation of gene expression. In cancer cell lines, these effects include:
-
Inhibition of cell proliferation: this compound can decrease cell growth and viability in sensitive cell lines, such as certain acute myeloid leukemia (AML) cells.[6][7]
-
Induction of apoptosis: The compound can trigger programmed cell death.[6][8]
-
Cell cycle arrest: this compound can cause cells to arrest in the G1 phase of the cell cycle.[6]
-
Regulation of specific target genes: It has been demonstrated to downregulate the expression of genes involved in oncology and immune response pathways, such as CLEC1, DUSP6, FES, and SAMSN1.[1][3]
Q4: In which cell lines has this compound shown activity?
This compound has demonstrated activity in various cancer cell lines, with a notable sensitivity observed in hematopoietic cancers, particularly acute myeloid leukemia (AML) cell lines like MV4-11 and NB4.[6][7][9] Its efficacy has also been reported in glioblastoma, colon cancer, and testicular germ cell tumor cell lines.[1][3][8]
Troubleshooting Guide
Unexpected Result 1: No or weak phenotypic effect observed after this compound treatment.
Possible Cause 1: Low or absent BRD9 expression in the cell line. The cellular response to this compound is dependent on the expression level of its target, BRD9.[6] Cell lines with low or no BRD9 expression are less likely to respond to treatment.[6]
Troubleshooting Steps:
-
Verify BRD9 Expression: Confirm the expression of BRD9 in your cell line at the protein level using Western Blot and at the mRNA level using qPCR.
-
Select a Sensitive Cell Line: If BRD9 expression is low, consider using a different cell line known to express high levels of BRD9 and to be sensitive to this compound (e.g., MV4-11, NB4).[6][7]
Possible Cause 2: Suboptimal concentration or duration of treatment. The effectiveness of this compound is dose- and time-dependent.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line and assay.
-
Conduct a Time-Course Experiment: Assess the phenotypic effects at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Possible Cause 3: The biological function of BRD9 in your model system may not be sufficiently addressed by bromodomain inhibition alone. In some cellular contexts, the mere inhibition of the bromodomain's acetyl-lysine binding function may not be sufficient to disrupt the critical functions of the larger SWI/SNF complex. It has been observed that degradation of the entire BRD9 protein using Proteolysis Targeting Chimeras (PROTACs) can produce a more robust phenotype than inhibition with this compound alone.[10]
Troubleshooting Steps:
-
Consider a BRD9 Degrader: If this compound yields a weak phenotype, consider using a BRD9 PROTAC degrader to induce the complete removal of the BRD9 protein.
Unexpected Result 2: High cell death observed in a supposedly resistant cell line.
Possible Cause 1: Off-target effects at high concentrations. Although this compound is highly selective, at very high concentrations, the risk of off-target effects increases.
Troubleshooting Steps:
-
Re-evaluate Concentration: Ensure that the concentration of this compound being used is within the recommended range for selective BRD9 inhibition (typically in the low micromolar range).
-
Perform Dose-Response: Conduct a dose-response experiment to determine if the observed toxicity is dose-dependent and if a lower, more selective concentration can be used.
Possible Cause 2: Cell line misidentification or contamination.
Troubleshooting Steps:
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can alter cellular responses to treatment.
Unexpected Result 3: Paradoxical upregulation of a gene expected to be downregulated.
Possible Cause 1: Indirect or compensatory signaling pathways. Cellular signaling pathways are complex and interconnected. Inhibition of one pathway can sometimes lead to the compensatory activation of another, resulting in unexpected gene expression changes.
Troubleshooting Steps:
-
Time-Course Gene Expression Analysis: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to analyze the expression of the paradoxical gene. This can help distinguish between early direct effects and later indirect or compensatory responses.
-
Pathway Analysis: Utilize bioinformatics tools to analyze potential signaling pathways that might be activated as a compensatory mechanism to BRD9 inhibition.
Possible Cause 2: Cell-type specific gene regulation. The transcriptional consequences of BRD9 inhibition can be highly cell-type specific.[6]
Troubleshooting Steps:
-
Literature Review: Search for studies that have characterized the effects of this compound in your specific cell type or a closely related one.
-
Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR or ChIP-seq to determine if BRD9 directly occupies the promoter or regulatory regions of the paradoxically regulated gene in your cell line.
Data Presentation
| Parameter | Value | Reference |
| This compound Selectivity | ||
| Over BET family | >700-fold | [1][2][3] |
| Over BRD7 | >200-fold | [1][2][3] |
| Cellular Activity of this compound | ||
| Assay | Cell Line | Effect |
| Proliferation | MV4-11, NB4 (AML) | Growth inhibition |
| Apoptosis | SW620 (Colon Cancer) | Induction of apoptosis |
| Gene Regulation | Kasumi-1 | Downregulation of oncology and immune response pathway genes |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO₂.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Quantitative PCR (qPCR) for Target Gene Expression
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for your target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform qPCR using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cross-link protein-DNA complexes in live cells by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quenching: Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antthis compound antibody or a control IgG overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C in the presence of proteinase K.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by qPCR or sequencing.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BRD9 Inhibition by Natural Polyphenols Targets DNA Damage/Repair and Apoptosis in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
I-Brd9 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of I-Brd9, a selective chemical probe for Bromodomain-containing protein 9 (BRD9).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored at -20°C.[1][2][3] Under these conditions, the compound is stable for at least four years.[4] Some suppliers suggest that for short-term storage of a few days to weeks, 0-4°C is acceptable, but for long-term storage of months to years, -75°C is also an option.
Q2: How should I prepare and store this compound stock solutions?
A2: It is highly recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][5] Concentrations of up to 100 mM in DMSO are achievable.[2] For storage, it is best to create small aliquots of the stock solution to minimize freeze-thaw cycles and store them at -20°C or -80°C. When stored at -20°C, the stock solution should be used within one month; at -80°C, it can be stable for up to six months. Always use fresh DMSO, as moisture can reduce the solubility of this compound.
Q3: Can I prepare aqueous solutions of this compound?
A3: this compound has limited aqueous solubility. While it has high aqueous solubility for a chemical probe (359 μM), preparing high-concentration aqueous solutions can be challenging and may lead to precipitation.[5] When preparing working solutions in aqueous buffers or cell culture media, it is crucial to add the DMSO stock solution to the aqueous medium dropwise while vortexing to ensure proper mixing and minimize precipitation.[6] The final DMSO concentration in cell-based assays should typically be kept below 0.5% to avoid solvent toxicity.[7]
Q4: Is this compound stable in cell culture media?
A4: The stability of small molecules in cell culture media can be variable and depends on the specific components of the medium and the experimental conditions (e.g., temperature, pH).[8] It is best practice to prepare fresh working solutions of this compound in cell culture media for each experiment. If you suspect stability issues, it is advisable to perform a stability test by incubating this compound in the specific medium for the duration of your experiment and analyzing its concentration over time.[1]
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: Precipitation observed when preparing aqueous working solutions.
-
Possible Cause: The aqueous solubility limit of this compound has been exceeded. This can happen if the final concentration is too high or if the DMSO stock is added too quickly to the aqueous buffer.[6]
-
Suggested Solution:
-
Optimize Dilution: Always add the DMSO stock solution dropwise into the vigorously vortexing aqueous buffer. Never add the aqueous buffer to the DMSO stock.[6]
-
Lower Final Concentration: If precipitation persists, try lowering the final concentration of this compound in your working solution.
-
Check DMSO Quality: Ensure you are using anhydrous DMSO, as water content can affect solubility.
-
Visual Inspection: Always visually inspect the solution for any cloudiness or particulates after preparation.[6]
-
Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Degradation of this compound. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. The compound may also be unstable in the cell culture medium over the course of a long experiment.[8]
-
Suggested Solution:
-
Proper Storage: Aliquot the DMSO stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Fresh Preparations: Prepare fresh dilutions in culture medium for each experiment.
-
Stability Check: If degradation is suspected, perform a stability study by incubating this compound in the assay medium and analyzing its concentration at different time points using methods like HPLC-MS.[1]
-
-
Possible Cause 2: Non-specific binding. this compound might bind to plasticware or serum proteins in the culture medium, reducing its effective concentration.[8]
-
Suggested Solution:
-
Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips for your experiments.[8]
-
Consider Serum-Free Media: If experimentally feasible, test the activity of this compound in serum-free or low-serum conditions.
-
Include Proper Controls: Always include appropriate vehicle controls (e.g., DMSO) in your experiments.
-
Issue 3: High background in binding assays.
-
Possible Cause: Non-specific binding of this compound to components other than the target protein.[9]
-
Suggested Solution:
-
Optimize Blocking: Ensure that appropriate blocking agents are used in your assay buffer to minimize non-specific interactions.[9]
-
Adjust Buffer Composition: The addition of a small amount of a non-ionic detergent (e.g., Tween-20) to the wash buffer can help reduce non-specific binding.[10]
-
Titrate Protein Concentration: Using an excessively high concentration of your protein of interest can sometimes contribute to higher background. Consider titrating the protein amount in your assay.[11]
-
Quantitative Data Summary
The following tables summarize the key stability and solubility properties of this compound.
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Duration | Reference(s) |
| Solid | -20°C | ≥ 4 years | [4] |
| DMSO Stock Solution | -20°C | ~1 month | |
| DMSO Stock Solution | -80°C | ~6 months |
Table 2: this compound Solubility
| Solvent | Concentration | Reference(s) |
| DMSO | up to 100 mM | [2] |
| DMF | 30 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
| Aqueous Buffer (CLND) | 359 µM | [5] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO
Objective: To determine the stability of this compound in a DMSO stock solution under specific storage conditions.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Amber, tightly sealed vials
-
HPLC-MS system
-
Analytical balance and other standard laboratory equipment
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Distribute the stock solution into multiple small aliquots in amber vials to minimize exposure to light and air.
-
Storage: Store the aliquots at the desired temperature (e.g., room temperature, 4°C, -20°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 24 hours, 7 days, 1 month).
-
Sample Analysis: At each time point, take one aliquot and analyze the concentration and purity of this compound using a validated HPLC-MS method. The time 0 sample will serve as the reference.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point compared to the time 0 sample. A significant decrease in the percentage indicates degradation.
Protocol 2: Evaluation of this compound Precipitation in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in an aqueous buffer and assess the potential for precipitation.
Materials:
-
10 mM this compound in DMSO stock solution
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
96-well plate (preferably low-binding)
-
Plate reader capable of measuring turbidity (absorbance at ~600-650 nm)
Methodology:
-
Serial Dilution: Prepare a serial dilution of the this compound DMSO stock in the aqueous buffer directly in the 96-well plate. Include a buffer-only control.
-
Initial Measurement: Immediately after preparation, measure the initial absorbance of each well at ~650 nm to get a baseline reading.
-
Incubation: Incubate the plate under your typical experimental conditions (e.g., 37°C).
-
Time-Point Measurements: Measure the absorbance at regular intervals (e.g., 1, 4, 8, 24 hours).
-
Data Analysis: An increase in absorbance over time indicates the formation of a precipitate. Plot the absorbance against the concentration of this compound at each time point to determine the concentration at which precipitation occurs.[6]
Visualizations
Caption: Simplified signaling pathway of BRD9 and the point of inhibition by this compound.
Caption: General experimental workflow for using this compound, including troubleshooting steps.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. bio-techne.com [bio-techne.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. swordbio.com [swordbio.com]
- 10. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: I-Brd9 in Long-Term Cell Culture
Welcome to the technical support center for the use of I-Brd9 in long-term cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during prolonged exposure of cells to this selective BRD9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small molecule inhibitor of Bromodomain-containing protein 9 (BRD9).[1][2][3] BRD9 is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[4] By binding to the acetyl-lysine binding pocket of BRD9's bromodomain, this compound prevents its interaction with acetylated histones, thereby disrupting the recruitment of the ncBAF complex to chromatin and altering the transcription of BRD9-dependent genes.[5] This often leads to the downregulation of oncogenes like MYC and the induction of apoptosis in cancer cells.
Q2: What are the known cellular effects of long-term this compound treatment?
A2: Long-term treatment with this compound can lead to several cellular phenotypes, including:
-
Decreased cell proliferation and viability: Continuous exposure to this compound has been shown to inhibit the growth of various cancer cell lines, particularly those dependent on BRD9 function.[6]
-
Induction of apoptosis: Prolonged inhibition of BRD9 can trigger programmed cell death.[6]
-
Cell cycle arrest: this compound treatment can cause cells to arrest in the G1 phase of the cell cycle.
-
Changes in gene expression: Long-term exposure can lead to sustained changes in the expression of BRD9 target genes, which are involved in pathways regulating cell growth, differentiation, and survival.[1]
Q3: How stable is this compound in cell culture medium?
A3: While specific studies detailing the half-life of this compound in various cell culture media at 37°C are not extensively published, it is a common practice for small molecule inhibitors to exhibit some degradation over time under cell culture conditions. For long-term experiments (extending beyond 72 hours), it is recommended to replenish the media with freshly prepared this compound every 48-72 hours to maintain a consistent effective concentration. A detailed protocol for assessing the stability of this compound in your specific experimental setup is provided in the Troubleshooting Guide.
Q4: Can cells develop resistance to this compound?
A4: While specific studies on acquired resistance to this compound are limited, resistance to other bromodomain inhibitors, particularly BET inhibitors, has been observed. Potential mechanisms of resistance could include:
-
Kinome reprogramming: Cells may adapt by activating alternative survival signaling pathways to bypass the effects of BRD9 inhibition.
-
Upregulation of bypass pathways: Cancer cells might upregulate parallel signaling pathways to compensate for the inhibited BRD9-dependent transcription.
-
Mutations in the BRD9 gene: Although not yet reported for this compound, mutations in the drug-binding pocket of the target protein are a common mechanism of acquired resistance to small molecule inhibitors.
Troubleshooting Guides
Problem 1: this compound shows reduced or no effect in my long-term experiment.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Assess this compound Stability: Perform a stability study by incubating this compound in your specific cell culture medium at 37°C for various time points (e.g., 24, 48, 72, 96 hours) and analyze the remaining compound concentration by HPLC. 2. Regularly Refresh Medium: For experiments lasting longer than 72 hours, replace the medium with fresh this compound every 48-72 hours. |
| Suboptimal Concentration | 1. Perform a Long-Term Dose-Response: Determine the optimal concentration of this compound for your cell line in a long-term viability assay (e.g., 7-14 days). The effective concentration for long-term inhibition may differ from short-term IC50 values. |
| Cell Line Insensitivity | 1. Confirm BRD9 Expression: Verify the expression of BRD9 in your cell line at the protein level using Western blot. 2. Assess Target Engagement: Use a target engagement assay, such as the NanoBRET™ assay, to confirm that this compound is binding to BRD9 in your cells. |
| Development of Resistance | 1. Monitor Cellular Phenotype: Observe for any changes in cell morphology or growth rate over the course of the experiment that might indicate the emergence of a resistant population. 2. Analyze Resistant Clones: If resistant colonies appear, isolate them and perform molecular analyses (e.g., sequencing of the BRD9 gene, RNA-seq) to investigate potential resistance mechanisms. |
Problem 2: I'm observing unexpected or off-target effects.
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | 1. Titrate this compound Concentration: Use the lowest effective concentration of this compound as determined by your long-term dose-response experiments. 2. Include Proper Controls: Always include a vehicle-only (e.g., DMSO) control to distinguish compound-specific effects from solvent effects. |
| Cell Line-Specific Off-Target Effects | 1. Profile against a Kinase Panel: If you suspect off-target kinase inhibition, consider profiling this compound against a broad panel of kinases, especially after observing unexpected phenotypic changes. 2. Use a Structurally Unrelated BRD9 Inhibitor: To confirm that the observed phenotype is due to BRD9 inhibition, use a different, structurally distinct BRD9 inhibitor as a control. |
| Long-Term Cellular Stress | 1. Monitor Cell Health: Regularly assess cell morphology and viability to ensure that the observed effects are not due to general cellular toxicity from long-term culture. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines (Short-Term Exposure)
| Cell Line | Cancer Type | IC50 (µM) |
| EOL-1 | Acute Myeloid Leukemia | 0.8 |
| Kasumi-1 | Acute Myeloid Leukemia | ~1 |
| NB4 | Acute Myeloid Leukemia | ~4-8 (dose-dependent inhibition observed)[6] |
| MV4-11 | Acute Myeloid Leukemia | ~4-8 (dose-dependent inhibition observed)[6] |
| LNCaP | Prostate Cancer | ~3[7] |
| VCaP | Prostate Cancer | ~3[7] |
| 22Rv1 | Prostate Cancer | ~3[7] |
| C4-2 | Prostate Cancer | ~3[7] |
Note: These values are typically determined from short-term (e.g., 72-96 hour) viability assays. The effective concentration for long-term inhibition may be lower.
Key Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (Colony Formation Assay)
This assay assesses the effect of long-term this compound treatment on the ability of single cells to form colonies.
Materials:
-
Cell culture plates (6-well or 12-well)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells at a low density (e.g., 500-1000 cells per well of a 6-well plate) to allow for colony formation.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations, including a vehicle control (DMSO).
-
Replace the medium with fresh this compound every 2-3 days.
-
Incubate for 10-14 days, or until visible colonies are formed in the control wells.
-
Wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 10-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Image the plates and quantify the number and size of colonies.
Protocol 2: Western Blot for BRD9 and Apoptosis Markers
This protocol is for assessing the levels of BRD9 protein and key apoptosis markers after long-term this compound treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., antthis compound, anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Culture cells with this compound or vehicle control for the desired long-term duration, replenishing the medium as needed.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
Protocol 3: Assessing this compound Stability in Cell Culture Medium via HPLC
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
Your complete cell culture medium
-
This compound
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (ACN)
-
Water with 0.1% formic acid (FA)
-
Incubator at 37°C with 5% CO2
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the desired final concentration.
-
Immediately take a "time 0" sample and store it at -80°C.
-
Incubate the remaining solution at 37°C in a CO2 incubator.
-
At various time points (e.g., 24, 48, 72, 96 hours), collect aliquots and store them at -80°C.
-
Once all samples are collected, precipitate proteins from the media samples (e.g., with cold acetonitrile).
-
Centrifuge the samples and transfer the supernatant to HPLC vials.
-
Analyze the samples by reverse-phase HPLC using a C18 column and a suitable gradient of water with 0.1% FA and acetonitrile with 0.1% FA.
-
Monitor the absorbance at the appropriate wavelength for this compound (this may need to be determined empirically, but a standard UV scan would reveal the lambda max).
-
Quantify the peak area of this compound at each time point relative to the time 0 sample to determine its degradation over time.
Visualizations
Caption: this compound inhibits BRD9, disrupting downstream gene transcription and cellular processes.
Caption: A logical workflow for long-term this compound experiments and key troubleshooting steps.
Caption: Potential mechanisms by which cells can develop resistance to long-term this compound treatment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. scispace.com [scispace.com]
- 6. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetic and pharmacological control of pigmentation via Bromodomain Protein 9 (BRD9) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: I-Brd9 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective BRD9 inhibitor, I-Brd9, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Bromodomain-containing protein 9 (BRD9).[1] BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[2] this compound functions by binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, preventing its interaction with acetylated histones. This disrupts the recruitment of the SWI/SNF complex to chromatin, leading to altered transcription of BRD9-dependent genes.[2]
Q2: What are the common research applications for this compound in animal models?
A2: this compound and similar BRD9 inhibitors are frequently used in preclinical animal models to investigate the therapeutic potential of BRD9 inhibition in various diseases, particularly cancer. Common applications include studying its effects on tumor growth, metastasis, and the tumor microenvironment in xenograft and patient-derived xenograft (PDX) models of cancers such as acute myeloid leukemia (AML) and prostate cancer.[3][4]
Q3: What are the typical routes of administration for BRD9 inhibitors in mice?
A3: BRD9 inhibitors, including those structurally similar to this compound, have been successfully administered in mice via oral gavage (p.o.) and intraperitoneal (i.p.) injection.[4] The choice of administration route often depends on the formulation, the experimental design, and the desired pharmacokinetic profile.
Q4: What is a recommended starting dose for a BRD9 inhibitor in mice?
A4: For the structurally related BRD9 inhibitor BI-9564, a dose of 180 mg/kg administered orally has been shown to be effective in a mouse model of AML.[4] For this compound, the optimal dose will depend on the animal model, the formulation, and the desired therapeutic effect. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound | This compound is a hydrophobic molecule with limited aqueous solubility. | - Prepare a stock solution in 100% DMSO. For in vivo administration, use a vehicle designed for poorly soluble compounds. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline . - Sonication may aid in dissolving the compound in the vehicle. - Prepare fresh formulations before each use to prevent precipitation. |
| Vehicle Toxicity or Adverse Effects in Animals | The vehicle components (e.g., DMSO, PEG300, Tween 80) can cause adverse effects at high concentrations or with repeated administration. | - Minimize the concentration of organic solvents like DMSO in the final formulation. - Include a vehicle-only control group in your experiments to distinguish between compound- and vehicle-related effects. - Closely monitor animals for signs of toxicity, such as weight loss, lethargy, or ruffled fur. If toxicity is observed, consider reducing the dosing frequency or the concentration of vehicle components. |
| Lack of In Vivo Efficacy | - Inadequate dose or dosing frequency. - Poor bioavailability of the formulation. - Rapid metabolism of the compound. - Insufficient target engagement. | - Perform a dose-escalation study to find the optimal dose. - Conduct pharmacokinetic (PK) studies to determine the compound's concentration in plasma and tumor tissue over time. This will help in optimizing the dosing schedule. - Assess target engagement in vivo by measuring the downstream effects of BRD9 inhibition (e.g., changes in target gene expression) in tumor or surrogate tissues. |
| Inconsistent Results Between Animals | - Variability in drug administration (e.g., incorrect gavage or injection technique). - Differences in animal health or background. - Formulation instability or precipitation. | - Ensure all personnel are properly trained in animal handling and dosing techniques. - Randomize animals into treatment groups. - Prepare fresh formulations for each experiment and visually inspect for any precipitation before administration. |
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| BRD9 pIC50 (TR-FRET) | 7.3 | [1] |
| Selectivity over BET family | >700-fold | [1] |
| Selectivity over BRD7 | >200-fold | [5] |
Table 2: Pharmacokinetic Parameters of the BRD9 Inhibitor BI-9564 in Mice
| Parameter | Value | Reference |
| Route of Administration | Oral (p.o.) | [4] |
| Dose | 180 mg/kg | [4] |
| Oral Bioavailability (F%) | High | [4] |
| In Vivo Efficacy | Demonstrated in a disseminated AML mouse model | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound for oral or intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound: Dissolve the required amount of this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved. This can be aided by gentle warming or sonication.
-
Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Prepare the final formulation: Slowly add the this compound stock solution to the prepared vehicle to achieve the desired final concentration for injection. For example, to prepare a 1 mg/mL solution, add 1 part of the 10 mg/mL stock solution to 9 parts of the vehicle.
-
Vortex and inspect: Vortex the final formulation thoroughly to ensure it is a homogenous solution. Visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
Storage: It is recommended to prepare the formulation fresh before each use. If short-term storage is necessary, store at 4°C and protect from light. Always bring the solution to room temperature and vortex before administration.
Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice
Objective: To administer the prepared this compound formulation to mice via intraperitoneal injection.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done by scruffing the neck and securing the tail.
-
Locate Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Prepare the Syringe: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Disinfect the Injection Site: Swab the injection site with a gauze pad soaked in 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Administer the Compound: Slowly inject the solution into the peritoneal cavity.
-
Withdraw the Needle: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the mouse for any signs of distress or adverse reactions following the injection.
Visualizations
Signaling Pathway
Caption: Inhibition of BRD9 by this compound disrupts SWI/SNF complex recruitment and downstream gene transcription.
Experimental Workflow
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in an animal model.
References
Technical Support Center: Refining I-Brd9 Treatment Duration
Welcome to the technical support center for I-Brd9, a selective chemical probe for the bromodomain of BRD9. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine this compound treatment duration for specific assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the bromodomain of Bromodomain-containing protein 9 (BRD9).[1][2][3] BRD9 is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[4] The bromodomain of BRD9 specifically recognizes acetylated lysine (B10760008) residues on histones, a key mechanism for recruiting the ncBAF complex to chromatin to regulate gene expression.[4][5] this compound competitively binds to the acetyl-lysine binding pocket of the BRD9 bromodomain, preventing its engagement with histones and thereby disrupting the expression of BRD9-dependent genes.[4] This disruption can lead to downstream effects such as cell cycle arrest and apoptosis in cancer cells.[6][7]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is cell-line and assay-dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental system. A common starting point for many cell lines is in the low micromolar range. For example, in acute myeloid leukemia (AML) cell lines like NB4 and MV4-11, concentrations of 4 µM and 8 µM have been shown to inhibit cell growth.[6] In prostate cancer cell lines, IC50 values were found to be around 3 µM after 5 days of treatment.[8]
Q3: What is a general guideline for this compound treatment duration?
A3: The appropriate treatment duration for this compound depends on the biological question and the specific assay being performed. Short incubation times may be sufficient to observe direct effects on target engagement or early transcriptional events, while longer durations are often necessary to detect downstream cellular phenotypes like apoptosis or changes in cell viability. A time-course experiment is highly recommended to pinpoint the optimal duration for your specific endpoint.
Troubleshooting Guide: Refining Treatment Duration
Issue: I am not observing the expected phenotype after this compound treatment.
This is a common issue that can often be resolved by optimizing the treatment duration. The kinetics of this compound's effects can vary significantly between different cell types and assays.
Troubleshooting Steps:
-
Perform a Time-Course Experiment: This is the most critical step. Treat your cells with a fixed, effective concentration of this compound and assess your endpoint at multiple time points. For example, for cell viability assays, you might test 24, 48, 72, 96, and 120 hours.[6][8] For gene expression analysis, earlier time points such as 6, 12, 24, and 48 hours may be more informative.[3][6][9]
-
Consider the Assay Type: The nature of your assay will heavily influence the required treatment time.
-
Target Engagement: Effects on BRD9 binding to chromatin can be rapid. Assays like ChIP-qPCR may show changes within a few hours.[10]
-
Gene Expression (qRT-PCR/RNA-seq): Changes in mRNA levels of BRD9 target genes can often be detected within 6 to 48 hours.[3][6][9]
-
Cell Viability/Proliferation (e.g., CCK-8, XTT): These assays typically require longer incubation periods, often ranging from 48 to 120 hours, to allow for significant changes in cell populations to occur.[6][8]
-
Apoptosis (e.g., Annexin V staining, Caspase activity): The induction of apoptosis is a downstream event. Time points between 48 and 72 hours are commonly used to detect significant increases in apoptotic cells.[6][11][12]
-
Cell Cycle Analysis: Changes in cell cycle distribution may be observable within 24 to 72 hours.[13]
-
-
Verify Compound Activity and Target Expression:
-
Ensure the this compound you are using is active.
-
Confirm that your cell line expresses BRD9 at a sufficient level. Low BRD9 expression may lead to a marginal effect.[6]
-
Data Presentation: this compound Treatment Parameters in Various Assays
The following tables summarize reported treatment durations and concentrations of this compound for different assays and cell lines.
Table 1: Cell Viability and Proliferation Assays
| Cell Line | Assay | Concentration | Duration | Outcome | Reference |
| LNCaP, VCaP, 22Rv1, C4-2 | Cell Viability | ~3 µM (IC50) | 5 days | Dose-dependent reduction in viability | [8] |
| NB4, MV4-11 (AML) | CCK-8 | 4 µM, 8 µM | 96 hours | Dose-dependent inhibition of growth | [6] |
| SU-DHL-4 | CCK-8 | 4 µM, 8 µM | 96 hours | Marginal effect on cell growth | [6] |
| HeLa, A375 | Cell Viability | 25 µM, 100 µM | 72 hours | Increased mortality | [14] |
| SW620 (Colon Cancer) | CCK-8 | 30 µM | 72 hours | Reduced cell viability | [12] |
Table 2: Apoptosis and Cell Cycle Assays
| Cell Line | Assay | Concentration | Duration | Outcome | Reference |
| NB4, MV4-11 (AML) | Annexin V/PI | 8 µM | 48 hours | Increased cell death | [6][11] |
| MV4-11 (AML) | Western Blot (PARP, Caspase 3/9) | 8 µM | 48 hours | Increased cleavage of apoptotic markers | [6][11] |
| SW620 (Colon Cancer) | Flow Cytometry (Apoptosis) | 30 µM | 72 hours | Increased apoptosis | [12] |
| RT cell lines (BT12, Chla266, G401) | Cell Cycle Analysis | 5-20 µM | 72 hours | Changes in cell cycle profiles | [13] |
Table 3: Gene Expression and Target Engagement Assays
| Cell Line | Assay | Concentration | Duration | Outcome | Reference |
| Kasumi-1 (AML) | Transcriptomics | 10 µM | 6 hours | Identification of regulated genes | [3] |
| LNCaP | RNA-Seq | Not specified | 3 days | DEG overlap analysis | [8] |
| Prostate Cancer Cells | qRT-PCR | Not specified | 4 days | Analysis of AR-target gene expression | [8] |
| NB4, MV4-11 (AML) | qRT-PCR | 8 µM | 24 hours | Altered expression of cell death and cycle genes | [6] |
| Melb-a | RNA-seq | 10 µM | 48 hours | Transcriptomic changes related to pigmentation | [9] |
| HSSYII (Synovial Sarcoma) | ChIP-qPCR | Not specified | 6 hours | Analysis of BRD9 at gene promoters | [10] |
Experimental Protocols
1. General Cell Treatment Protocol with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentrations in a complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined duration based on your time-course experiments and the specific assay being performed.
-
Endpoint Analysis: Proceed with your specific assay (e.g., cell lysis for Western blotting, staining for flow cytometry, or RNA extraction for qRT-PCR).
2. Time-Course Experiment for Determining Optimal Treatment Duration
-
Setup: Prepare multiple identical sets of cell cultures.
-
Treatment: Treat each set with a fixed, effective concentration of this compound and a vehicle control.
-
Harvesting: Harvest one set of treated and control cells at each predetermined time point (e.g., 6, 12, 24, 48, 72, 96 hours).
-
Analysis: Analyze the samples for your desired endpoint.
-
Data Interpretation: Plot the results against time to identify the point at which the desired effect is optimal.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended experimental workflow.
References
- 1. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenetic and pharmacological control of pigmentation via Bromodomain Protein 9 (BRD9) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BRD9 Inhibition by Natural Polyphenols Targets DNA Damage/Repair and Apoptosis in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Transcriptional Consequences of Bromodomain Inhibition: A Comparative Guide to I-Brd9 and BET Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced effects of epigenetic modulators on gene expression is paramount. This guide provides an objective comparison of the transcriptional consequences of two distinct classes of bromodomain inhibitors: the selective BRD9 inhibitor, I-Brd9, and pan-BET inhibitors. By examining their mechanisms of action, selectivity, and impact on gene regulation, this document aims to equip researchers with the knowledge to strategically select the appropriate tool for their scientific inquiries.
In the realm of epigenetic research, small molecule inhibitors targeting bromodomains—protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins—have emerged as powerful tools to probe and modulate gene expression. Among the most widely studied are the Bromodomain and Extra-Terminal (BET) family inhibitors, which have shown therapeutic promise in oncology and inflammatory diseases.[1][2] More recently, highly selective inhibitors for individual bromodomain-containing proteins, such as this compound for Bromodomain-containing protein 9 (BRD9), have been developed, allowing for a more precise dissection of their biological roles.[3]
This guide delves into the distinct and overlapping effects of this compound and pan-BET inhibitors on the cellular transcriptome, supported by experimental data and detailed methodologies.
Mechanism of Action and Selectivity: A Tale of Two Targets
Pan-BET inhibitors, such as the well-characterized molecule JQ1, function by competitively binding to the acetyl-lysine recognition pockets of the BET family members: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][4] This displacement of BET proteins from chromatin leads to the suppression of transcriptional programs essential for tumor cell growth and survival, including the downregulation of critical oncogenes like MYC.[1]
In contrast, this compound is a potent and highly selective chemical probe for the bromodomain of BRD9.[5] BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[6] this compound exhibits remarkable selectivity, with a greater than 700-fold preference for BRD9 over the BET family of proteins, ensuring that its observed biological effects are primarily driven by the inhibition of BRD9.[3][5]
Comparative Effects on Gene Expression
The differential targeting of this compound and BET inhibitors results in both unique and overlapping impacts on global gene expression. While BET inhibitors have a broad effect on transcription, often downregulating a large number of genes associated with cell proliferation and inflammation, the effects of this compound are more context-specific, primarily affecting genes regulated by the ncBAF complex.
Quantitative Comparison of Gene Regulation
The following tables summarize the differential effects of this compound and a representative BET inhibitor (JQ1) on gene expression in various cell lines, as determined by RNA sequencing (RNA-seq).
Table 1: Differential Gene Expression in Kasumi-1 Cells
| Treatment | Differentially Expressed Genes (DEGs) | Key Downregulated Genes | Reference |
| This compound | Not specified | CLEC1, DUSP6, FES, SAMSN1 | [3] |
| JQ1 | 4,026 | MYC and its target genes | [7] |
Table 2: Differential Gene Expression in Lipid A-stimulated Bone Marrow-Derived Macrophages (BMDMs)
| Treatment | Differentially Expressed Genes (DEGs) | Key Affected Pathways | Reference |
| This compound | 4,464 | Interferon-stimulated genes (ISGs) | [7] |
| JQ1 | 4,026 | Overlapping with this compound, broader inflammatory gene suppression | [7] |
Table 3: Overlap of Differentially Expressed Genes in Lipid A-stimulated BMDMs
| Comparison | Number of Commonly Regulated DEGs (1 hour) | Number of Commonly Regulated DEGs (4 hours) | Reference |
| This compound vs. JQ1 | 256 | 327 | [7] |
These data highlight that while both inhibitors can modulate inflammatory gene expression, the scope of their effects differs. The significant overlap in regulated genes in macrophages suggests a cooperative role for BRD9 and BET proteins in the transcription of a subset of inflammatory genes.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to study these inhibitors, the following diagrams are provided.
Caption: Mechanisms of this compound and BET inhibitor action.
Caption: A typical RNA-seq experimental workflow.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key techniques are provided below.
RNA Sequencing (RNA-seq)
-
Cell Culture and Treatment:
-
Plate cells (e.g., Kasumi-1 or bone marrow-derived macrophages) at an appropriate density.
-
Treat cells with the desired concentration of this compound, a BET inhibitor (e.g., JQ1), or a vehicle control (e.g., DMSO) for the specified duration (e.g., 1, 4, or 24 hours).
-
-
RNA Extraction:
-
Harvest cells and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a silica-based column kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from high-quality total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels using tools such as HTSeq-count or Salmon.
-
Identify differentially expressed genes between treatment and control groups using statistical packages like DESeq2 or edgeR in R.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Cell Culture and Cross-linking:
-
Culture and treat cells as described for RNA-seq.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-500 base pairs.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., BRD4 or BRD9) overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification and Library Preparation:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
Prepare sequencing libraries from the purified DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the reads to a reference genome.
-
Identify regions of enrichment (peaks) using a peak-calling algorithm (e.g., MACS2).
-
Annotate peaks to nearby genes and perform downstream analysis such as motif discovery and pathway analysis.
-
Conclusion
The choice between this compound and a pan-BET inhibitor is contingent on the specific biological question being addressed. For broad-spectrum targeting of oncogenic and inflammatory pathways driven by BET proteins, pan-BET inhibitors are invaluable tools. However, for the precise dissection of the role of the ncBAF complex and its BRD9 subunit in gene regulation, the high selectivity of this compound is indispensable. This guide provides a foundational understanding of their comparative effects, empowering researchers to make informed decisions in their pursuit of novel therapeutic strategies and a deeper understanding of epigenetic control of gene expression.
References
- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BET inhibitor - Wikipedia [en.wikipedia.org]
- 5. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 7. BRD9 regulates interferon-stimulated genes during macrophage activation via cooperation with BET protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of I-BRD9 Selectivity for BRD9 over BRD7
This guide provides an objective comparison of the binding affinity and selectivity of the chemical probe I-BRD9 for its primary target, Bromodomain-containing protein 9 (BRD9), versus the highly homologous BRD7. The information is intended for researchers, scientists, and drug development professionals investigating the role of BRD9 in biological systems and exploring it as a therapeutic target.
Introduction
BRD9 and BRD7 are closely related bromodomain-containing proteins that act as epigenetic "readers," recognizing acetylated lysine (B10760008) residues on histones and other proteins.[1] Despite sharing high sequence and structural similarity, particularly within the acetyl-lysine binding pocket, they are components of distinct chromatin remodeling complexes (ncBAF and PBAF, respectively) and can have different, sometimes opposing, cellular functions.[1] For instance, BRD9 has been identified as essential in several cancers, while BRD7 is considered a potential tumor suppressor.[1][2] Therefore, the development of chemical probes that can selectively inhibit BRD9 without affecting BRD7 is crucial for accurately dissecting its biological functions and for therapeutic target validation. This compound was developed as the first selective cellular chemical probe for BRD9.[2][3][4]
Quantitative Selectivity Data
The selectivity of this compound has been quantified using various biophysical and biochemical assays. The data consistently demonstrates a significant preference for BRD9 over BRD7. The following table summarizes key affinity data.
| Compound | Target | Assay Type | pKd | Kd (nM) | Selectivity (fold) | Reference |
| This compound | BRD9 | Biochemical Screen | 8.7 | ~2 | \multirow{2}{*}{~200} | [3][4] |
| This compound | BRD7 | Biochemical Screen | 6.4 | ~398 | [3][4] |
-
pKd : The negative logarithm of the dissociation constant (Kd). A higher pKd value indicates stronger binding affinity.
-
Kd : The dissociation constant, a measure of binding affinity. A lower Kd value indicates stronger binding.
-
Selectivity : Calculated as the ratio of Kd(BRD7) / Kd(BRD9).
As shown, this compound exhibits approximately 200-fold greater affinity for BRD9 compared to BRD7, a remarkable feat given the 85% sequence homology between their respective bromodomains.[3] This high degree of selectivity allows for confident interrogation of BRD9-specific functions in cellular and in vivo models.
Experimental Methodologies
The selectivity of this compound is established through rigorous in vitro and in-cell assays. The primary methods used are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and the NanoBRET™ Target Engagement assay.
TR-FRET is a robust, homogeneous biochemical assay used to measure the binding affinity of a compound to a target protein. It measures the displacement of a fluorescently labeled ligand from the protein's binding site by the test compound.
Principle: The assay involves a donor fluorophore (e.g., a terbium-labeled antibody that binds a tag on the recombinant protein) and an acceptor fluorophore (a fluorescent ligand that binds to the bromodomain's active site). When the donor and acceptor are in close proximity (<10 nm), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An unlabeled inhibitor, like this compound, competes with the fluorescent ligand for binding, leading to a decrease in the FRET signal that is proportional to the inhibitor's potency.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare 1x Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Thaw and dilute recombinant GST-tagged BRD9 or BRD7 protein to the desired concentration (e.g., 2-5 nM) in assay buffer.
-
Dilute the terbium-labeled anti-GST antibody (donor) and the fluorescently labeled acetyl-histone peptide ligand (acceptor) in assay buffer.
-
Prepare a serial dilution of the inhibitor (this compound) in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure (384-well format):
-
To each well of a low-volume, non-binding microplate, add the inhibitor solution.
-
Add the BRD9 or BRD7 protein, the fluorescent ligand, and the Tb-labeled antibody mixture to initiate the reaction.
-
For control wells, add a positive control (no inhibitor, maximum FRET) and a negative control (no protein or excess unlabeled ligand, minimum FRET).
-
-
Incubation:
-
Data Acquisition:
-
Read the plate on a TR-FRET capable microplate reader. Excite the donor at ~340 nm and measure emissions at two wavelengths: the donor emission (~620 nm) and the acceptor emission (~665 nm).[6]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The NanoBRET™ assay allows for the quantitative measurement of compound binding to a specific protein target within living cells, providing confirmation of cellular permeability and target engagement.
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET). The target protein (BRD9 or BRD7) is fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein's active site serves as the energy acceptor. When the tracer binds to the NanoLuc®-fusion protein, the close proximity allows for energy transfer upon addition of the luciferase substrate, resulting in a BRET signal. A test compound that enters the cell and engages the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[7]
Detailed Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the full-length BRD9 or BRD7 protein fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well, white-bottom cell culture plate and incubate for 24-48 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound (this compound).
-
Prepare the NanoBRET™ Tracer at the optimal concentration in Opti-MEM™ I Reduced Serum Medium.
-
Add the test compound dilutions to the cells, followed immediately by the tracer.
-
-
Substrate Addition and Signal Measurement:
-
Add the Nano-Glo® Live Cell Substrate and an extracellular NanoLuc® inhibitor (to reduce background signal) to each well.
-
Incubate for 10-15 minutes at room temperature for the signal to stabilize.[8]
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.[8]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the corrected BRET ratio against the log of the compound concentration and fit the curve to determine the IC50 value, reflecting the compound's potency in a cellular context.
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for determining inhibitor selectivity using a TR-FRET biochemical assay.
Caption: Workflow for determining this compound selectivity using TR-FRET.
References
- 1. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of I-Brd9 Versus Pan-Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective bromodomain inhibitor I-Brd9 and pan-bromodomain inhibitors, focusing on their efficacy and mechanisms of action. The information presented is supported by experimental data to aid in the selection of appropriate chemical probes for research and therapeutic development.
Introduction to Bromodomain Inhibition
Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1] Inhibitors of bromodomains have emerged as promising therapeutic agents, particularly in oncology and inflammatory diseases. Pan-bromodomain inhibitors, such as those targeting the Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, and BRD4), have shown significant anti-cancer properties but are often associated with dose-limiting toxicities due to their broad activity.[1][2] In contrast, selective inhibitors like this compound, which specifically targets the bromodomain of BRD9, offer a more focused approach to dissecting the biological functions of individual bromodomain-containing proteins and potentially provide a better therapeutic window.[3][4]
Mechanism of Action: A Tale of Selectivity
This compound is a potent and highly selective chemical probe for the bromodomain of BRD9.[3][4] It was developed through structure-based design to achieve greater than 700-fold selectivity over the BET family of bromodomains.[3][4] BRD9 is a component of the SWI/SNF chromatin remodeling complex, and its inhibition by this compound leads to altered gene expression, impacting pathways involved in cell proliferation, survival, and differentiation.[5] By specifically targeting BRD9, this compound allows for the elucidation of the distinct cellular roles of this protein without the confounding effects of inhibiting other bromodomains.[5]
Pan-bromodomain inhibitors , with a primary focus on pan-BET inhibitors like JQ1, OTX015, and I-BET762, function by competitively binding to the acetyl-lysine recognition pockets of BRD2, BRD3, and BRD4.[2][6] This prevents their interaction with acetylated histones and transcription factors, leading to the suppression of key oncogenes such as MYC.[6][7] While effective in various cancer models, their lack of selectivity can lead to off-target effects and associated toxicities.[1][2]
Comparative Efficacy: Quantitative Data
The following tables summarize the in vitro efficacy of this compound compared to prominent pan-bromodomain inhibitors. The data is compiled from various studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Comparison of Inhibitory Activity (IC50/GI50/Kd Values)
| Inhibitor | Target(s) | Assay Type | Cell Line/System | IC50/GI50/Kd (nM) | Reference(s) |
| This compound | BRD9 | TR-FRET | Biochemical | pIC50 6.7 (approx. 200 nM) | [8] |
| BRD9 | Cell-based | AML cell lines | - | [9] | |
| JQ1 | Pan-BET (BRD2, BRD3, BRD4) | Biochemical | BRD4 BD1 | Kd = 50-100 | [1] |
| Pan-BET | Cell Proliferation | NUT midline carcinoma | EC50 < 100 | [10] | |
| Pan-BET | Cell Proliferation | Pancreatic Ductal Adenocarcinoma | - | [7] | |
| OTX015 | Pan-BET (BRD2, BRD4) | Cell Proliferation | NSCLC cell lines | GI50 < 1 μM (in sensitive lines) | [11] |
| Pan-BET | Apoptosis | AML patient samples | Variable | [12] | |
| I-BET762 | Pan-BET (BRD2, BRD3, BRD4) | Biochemical | BRD2/3/4 | IC50 = 92-112 | [13] |
| Pan-BET | Cell Proliferation | Prostate Cancer Xenografts | Significant tumor growth inhibition | [14] |
Table 2: Effects on Gene Expression
| Inhibitor | Cell Line | Key Downregulated Genes | Key Upregulated Genes | Reference(s) |
| This compound | Kasumi-1 | CLEC1, DUSP6, FES, SAMSN1 | - | [15] |
| Uterine Fibroid Cells | CCND1, CCND3, CDK2, CDK6, PCNA, BCL-2 | CDKN1C, CDKN1B | [16] | |
| JQ1 | Eμ−Myc lymphoma | c-Myc, Cd274, Ccr7 | - | [17] |
| Pancreatic Ductal Adenocarcinoma | c-Myc RNA | - | [7] | |
| OTX015 | H3122 (NSCLC) | MYC, MYCN | Genes involved in chromatin structure | [11] |
| AML cell lines | BRD2, BRD4 (in some lines) | BRD2, BRD3, BRD4 (in other lines) | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assays (MTT/CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18][19]
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor (this compound or pan-bromodomain inhibitor) or vehicle control (e.g., DMSO).[5][18]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[5]
-
Reagent Addition:
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Subsequently, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[5][19]
-
CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.[18]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[5][18]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine IC50/GI50 values.[5]
Gene Expression Analysis (Quantitative RT-PCR)
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitor or vehicle control for the desired time. Harvest the cells and extract total RNA using a suitable kit.[9]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the quantitative PCR reaction using a qPCR master mix, cDNA template, and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).[15]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in inhibitor-treated samples compared to vehicle-treated controls.[15]
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with the inhibitor or vehicle. Cross-link proteins to DNA by adding formaldehyde (B43269) to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[1][3]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average size of 200-500 bp.[1]
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin with an antibody against the protein of interest (e.g., BRD9, BRD4) or a control IgG overnight.[3]
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.[1]
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[1]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C. Treat with RNase A and Proteinase K.[1]
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR to determine the enrichment of specific genomic loci.[3]
Visualizing the Pathways and Processes
The following diagrams illustrate the key signaling pathways affected by this compound and pan-bromodomain inhibitors, as well as a generalized experimental workflow.
Caption: this compound inhibits BRD9, disrupting SWI/SNF complex function and altering gene expression.
Caption: Pan-BET inhibitors block BET proteins, leading to suppressed transcription of oncogenes.
Caption: A generalized workflow for comparing the efficacy of bromodomain inhibitors.
Conclusion
The choice between this compound and a pan-bromodomain inhibitor is highly dependent on the research question. This compound serves as an invaluable tool for investigating the specific functions of BRD9, offering high selectivity that minimizes off-target effects. This specificity is advantageous for target validation and for studies where the roles of BET proteins may confound the results. Pan-bromodomain inhibitors, while lacking selectivity, have demonstrated broad anti-cancer activity and are useful for studying the general consequences of inhibiting the BET family. The potential for off-target effects and associated toxicities with pan-inhibitors underscores the importance of developing more selective agents for therapeutic applications. This guide provides a foundation for making informed decisions when selecting a bromodomain inhibitor for your research.
References
- 1. benchchem.com [benchchem.com]
- 2. FDA Partially Lifts Clinical Hold on VYNE's Psoriasis Drug After 90% Efficacy Signal | VYNE Stock News [stocktitan.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dietary Compound Resveratrol Is a Pan-BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. merckmillipore.com [merckmillipore.com]
Validating I-Brd9's On-Target Effects: A Comparative Guide to Thermal Shift Assays and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a chemical probe directly engages its intended target is a critical step in validating its utility. This guide provides a comprehensive comparison of the thermal shift assay (TSA) for validating the on-target effects of I-Brd9, a selective inhibitor of Bromodomain-containing protein 9 (BRD9). We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative validation techniques.
This compound is a potent and selective chemical probe for BRD9, a component of the SWI/SNF chromatin remodeling complex.[1][2] It exhibits over 700-fold selectivity for BRD9 over the BET (Bromodomain and Extra-Terminal domain) family of proteins and 200-fold selectivity over the highly homologous BRD7.[2][3] Validating that the cellular effects of this compound are a direct consequence of binding to BRD9 is paramount. The thermal shift assay, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to confirm this direct physical interaction.[4][5]
The Principle of Thermal Shift Assays
The thermal shift assay operates on the principle that the binding of a ligand, such as this compound, to its target protein, BRD9, increases the protein's thermal stability.[6] This stabilization results in a measurable increase in the protein's melting temperature (Tm). The assay monitors the unfolding of the protein as the temperature is gradually increased. A fluorescent dye that binds to hydrophobic regions of the protein is included in the reaction. As the protein unfolds, it exposes these hydrophobic residues, causing an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A positive shift in the Tm in the presence of a compound is indicative of direct binding and target engagement.[4][7]
Comparative Analysis of this compound Target Engagement Assays
While the thermal shift assay is a powerful tool, a multi-faceted approach using orthogonal assays provides the most robust validation of on-target effects. The following table summarizes quantitative data from various assays used to characterize the interaction of this compound with BRD9.
| Assay Type | Parameter | BRD9 | BRD4 (BET family) | BRD7 | Selectivity |
| Thermal Shift Assay (TSA/DSF) | Apo Tm (°C) | 45.5[8] | - | - | - |
| ΔTm with Bromosporine (°C) | +3.9[2] | - | - | - | |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | pIC50 | 7.3[3] | 5.3[3] | - | ~100-fold vs BRD4[3] |
| BROMOscan® | pKd | 8.7[3] | - | 6.4[3] | >700-fold vs BET family, 200-fold vs BRD7[3] |
| Chemoproteomics (in cell lysate) | Selectivity Fold Change | - | - | - | >625-fold vs BRD3[3] |
| Isothermal Titration Calorimetry (ITC) | Kd (nM) | - | - | - | - |
| NanoBRET™ | Cellular Target Engagement | Yes | - | - | - |
Note: A direct ΔTm value for this compound was not publicly available. The value for Bromosporine, a broad-spectrum bromodomain inhibitor, is included to demonstrate the utility of the assay for BRD9.
Experimental Protocols
Thermal Shift Assay (TSA / DSF) Protocol for this compound and BRD9
This protocol is a generalized procedure for performing a thermal shift assay with this compound and recombinant BRD9 protein.
Materials:
-
Recombinant human BRD9 protein (His-tagged)[8]
-
This compound
-
SYPRO™ Orange fluorescent dye
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl)[9]
-
Real-time PCR instrument with a melt curve function
-
PCR plates (e.g., 96-well or 384-well)
Procedure:
-
Protein Preparation: Dilute the recombinant BRD9 protein in the assay buffer to a final concentration of 0.1 mg/ml (6.3 µM).[8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid protein destabilization.
-
Assay Mix Preparation: For each reaction, prepare a master mix containing the diluted BRD9 protein and SYPRO™ Orange dye (e.g., at a 5X final concentration).
-
Plate Setup: Aliquot the assay mix into the wells of the PCR plate.
-
Compound Addition: Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to perform a melt curve analysis, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1-2°C per minute).[7]
-
Data Acquisition: Monitor the fluorescence of SYPRO™ Orange at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity against temperature. The melting temperature (Tm) is determined from the inflection point of the sigmoidal curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the vehicle control from the Tm of the this compound treated sample.
Alternative Assay Methodologies
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the binding of this compound to BRD9 by detecting the energy transfer between a terbium-labeled donor and a dye-labeled acceptor.[10][11] The assay is performed in a homogeneous format and is well-suited for high-throughput screening.[10] A sample containing terbium-labeled donor, dye-labeled acceptor, BRD9, a substrate, and the inhibitor is incubated, and the fluorescence intensity is measured.[10]
-
NanoBRET™ Assay: This is a live-cell assay that measures target engagement in a physiological context.[12] It relies on bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged BRD9 (donor) and a fluorescently labeled tracer that binds to BRD9 (acceptor). This compound competes with the tracer for binding to BRD9, leading to a decrease in the BRET signal. This allows for the quantitative measurement of this compound's affinity for BRD9 in living cells.
-
BROMOscan®: This is a competition binding assay that measures the ability of a compound to displace a ligand from a panel of DNA-tagged bromodomains.[13] This technology is used to determine the selectivity of a compound against a large number of bromodomains.[13]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand to a protein.[14] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[15]
Visualizing the Concepts
To better understand the underlying principles and workflows, the following diagrams are provided.
Caption: Simplified BRD9 signaling pathway.
Caption: Experimental workflow for a thermal shift assay.
Caption: Logic of on-target validation via thermal shift assay.
References
- 1. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. proteos.com [proteos.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. eubopen.org [eubopen.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. NanoBRET® Bromodomain/Histone Interaction Assays [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
I-Brd9 vs. I-BET762: A Comparative Guide for Researchers
A detailed analysis of two pivotal chemical probes targeting distinct epigenetic reader domains, offering insights into their selectivity, cellular activity, and mechanisms of action.
This guide provides a comprehensive comparison of I-Brd9 and I-BET762, two widely used small molecule inhibitors in epigenetic research. While both compounds modulate gene expression by interfering with the binding of bromodomain-containing proteins to acetylated histones, they exhibit fundamentally different target specificities. This compound is a highly selective inhibitor of Bromodomain-containing protein 9 (BRD9), a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. In contrast, I-BET762 (also known as Molibresib or GSK525762A) is a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4. This guide will delve into their comparative biochemical and cellular activities, outline key experimental protocols for their evaluation, and visualize their distinct signaling pathways.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and I-BET762, highlighting their distinct potency and selectivity profiles.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | Assay Type | pIC50 | IC50 (nM) | pKd | Kd (nM) | Fold Selectivity | Reference |
| This compound | BRD9 | TR-FRET | 7.3 | ~50 | 8.7 | ~2 | >700-fold vs. BET family | [1][2] |
| BRD4 BD1 | TR-FRET | 5.3 | ~5,000 | - | - | [1] | ||
| BRD7 | BROMOscan | - | - | 6.4 | ~400 | 200-fold vs. BRD7 | [1][2] | |
| I-BET762 | BET family (BRD2, BRD3, BRD4) | FRET | - | 32.5 - 42.5 | - | 50.5 - 61.3 | Pan-BET inhibitor | [3][4] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). pKd is the negative logarithm of the dissociation constant (Kd). Values can vary depending on the specific assay conditions.
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Effect | IC50 (µM) | Reference |
| This compound | NB4, MV4-11 (AML) | Cell Proliferation (CCK-8) | Inhibition of cell growth, induction of apoptosis | 4 - 8 (Concentration used) | [5] |
| I-BET762 | LNCaP, VCaP (Prostate Cancer) | Cell Proliferation | Growth inhibition, G1 arrest or sub-G1 accumulation | 0.025 - 0.150 | [3] |
| Neuroblastoma cell lines | Cell Proliferation | Growth inhibition, cytotoxicity | Median gIC50 = 0.075 | [6] |
Mechanism of Action and Signaling Pathways
This compound and I-BET762 exert their effects through distinct molecular pathways, leading to different downstream biological consequences.
I-BET762: Inhibition of BET Proteins and MYC Downregulation
I-BET762 competitively binds to the acetyl-lysine binding pockets of BET proteins (BRD2, BRD3, and BRD4).[3][7] This prevents their association with acetylated histones at enhancers and promoters of key oncogenes, most notably MYC.[3][8] The displacement of BET proteins, particularly BRD4, from the MYC super-enhancer leads to a rapid downregulation of MYC transcription and subsequent inhibition of cell proliferation and induction of apoptosis in various cancer models.[3][4]
This compound: Selective Inhibition of the ncBAF (SWI/SNF) Complex
This compound selectively binds to the bromodomain of BRD9, a unique subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][9] The SWI/SNF complexes are ATP-dependent chromatin remodelers that play a crucial role in regulating gene expression by altering nucleosome positioning and accessibility. By inhibiting BRD9, this compound disrupts the function of the ncBAF complex, leading to changes in the expression of a specific set of genes involved in pathways such as oncology and immune response.[1][10] In some contexts, BRD9 has been shown to regulate the expression of oncogenes like MYC and to cooperate with BET proteins.[11][12]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and I-BET762 are provided below.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This biochemical assay measures the binding of an inhibitor to a bromodomain protein. It relies on the transfer of energy from a donor fluorophore (e.g., Terbium-labeled antibody) to an acceptor fluorophore (e.g., fluorescently labeled ligand) when they are in close proximity. Inhibition of this interaction by a compound results in a decrease in the FRET signal.
-
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4). Dilute the bromodomain protein (e.g., GST-tagged BRD9 or BRD4), a biotinylated histone peptide ligand, a Terbium-conjugated anti-GST antibody (donor), and streptavidin-conjugated D2 (acceptor) in the assay buffer.
-
Compound Plating: Serially dilute the test inhibitor (this compound or I-BET762) in DMSO and add to a low-volume 384-well plate.
-
Reaction Mixture: Add the bromodomain protein and the biotinylated histone peptide to the wells and incubate to allow for binding.
-
Detection: Add the TR-FRET detection reagents (Terbium-antibody and streptavidin-D2) and incubate in the dark.
-
Data Acquisition: Measure the fluorescence at the donor and acceptor emission wavelengths using a plate reader capable of TR-FRET measurements. The ratio of acceptor to donor emission is calculated, and IC50 values are determined by plotting the ratio against the inhibitor concentration.
-
2. BROMOscan™ Assay
-
Principle: BROMOscan™ is a competitive binding assay that measures the ability of a compound to displace a ligand from a DNA-tagged bromodomain. The amount of bromodomain bound to the ligand-coated beads is quantified by qPCR.
-
Protocol Outline:
-
Compound Preparation: Test compounds are prepared at various concentrations.
-
Binding Reaction: The DNA-tagged bromodomain protein is incubated with the test compound and an immobilized ligand in a multi-well plate.
-
Washing: Unbound protein is washed away.
-
Quantification: The amount of bound bromodomain protein is quantified by qPCR of the attached DNA tag.
-
Data Analysis: The results are compared to a control (DMSO) to determine the percent of binding inhibition. A dose-response curve is generated to calculate the dissociation constant (Kd).
-
3. Cellular Proliferation Assay (e.g., CCK-8 or CellTiter-Glo®)
-
Principle: These assays measure the number of viable cells in a culture by quantifying a metabolic marker (e.g., dehydrogenase activity for CCK-8) or ATP levels (for CellTiter-Glo®). A decrease in the signal indicates reduced cell proliferation or increased cell death.
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (this compound or I-BET762) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48, 72, or 96 hours).
-
Reagent Addition: Add the assay reagent (e.g., CCK-8 or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance (for CCK-8) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against inhibitor concentration to calculate the IC50 value.
-
4. Western Blot for MYC Expression
-
Principle: This technique is used to detect and quantify the amount of a specific protein (e.g., MYC) in a cell lysate.
-
Protocol Outline:
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for MYC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an HRP substrate to produce a chemiluminescent signal, which is captured using an imaging system. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative levels of MYC protein expression.
-
Conclusion
This compound and I-BET762 are powerful and distinct tools for dissecting the roles of different bromodomain families in health and disease. This compound offers unparalleled selectivity for BRD9, enabling the specific interrogation of the ncBAF (SWI/SNF) complex's functions.[1][2] In contrast, I-BET762 provides a potent means to inhibit the broader BET family of proteins, which has proven to be a valuable strategy in oncology and inflammation research, largely through the downregulation of the MYC oncogene.[3][4][7] The choice between these inhibitors will depend on the specific biological question being addressed. For researchers aiming to understand the specific role of BRD9-containing chromatin remodelers, this compound is the indispensable tool. For those investigating therapeutic strategies based on pan-BET inhibition and its downstream effects on key oncogenic pathways, I-BET762 remains a highly relevant and well-characterized compound. This comparative guide provides the necessary data and methodologies to aid researchers in making an informed decision for their experimental designs.
References
- 1. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The genetic alteration spectrum of the SWI/SNF complex: The oncogenic roles of BRD9 and ACTL6A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BRD9 regulates interferon-stimulated genes during macrophage activation via cooperation with BET protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
I-Brd9 vs. Next-Generation BRD9 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for diseases driven by bromodomain-containing protein 9 (BRD9) is rapidly evolving. From initial selective inhibitors to sophisticated degradation technologies, the tools available to probe BRD9 function and develop novel treatments have expanded significantly. This guide provides an objective comparison of the pioneering BRD9 inhibitor, I-Brd9, with the emerging class of next-generation BRD9 degraders, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a potent and highly selective chemical probe that functions by competitively inhibiting the acetyl-lysine binding pocket of the BRD9 bromodomain.[1][2] This inhibition prevents the recruitment of the non-canonical BAF (ncBAF) chromatin remodeling complex to target gene promoters, thereby modulating gene expression.[3][4] Next-generation BRD9 degraders, primarily Proteolysis Targeting Chimeras (PROTACs) and molecular glues, represent a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. These heterobifunctional molecules induce the degradation of the entire BRD9 protein by hijacking the cell's ubiquitin-proteasome system.[5] This is achieved by forming a ternary complex between BRD9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent destruction of BRD9 by the proteasome.[5] This fundamental difference in the mechanism of action results in distinct biological outcomes and therapeutic potential.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and a selection of next-generation BRD9 degraders.
Table 1: Biochemical and Cellular Potency
| Compound | Type | Target Engagement (pIC50/pKd) | Cellular Degradation (DC50) | Maximum Degradation (Dmax) | Anti-proliferative Activity (IC50) | Cell Line(s) |
| This compound | Inhibitor | 7.3 (pIC50)[6] | N/A | N/A | Micromolar range | Kasumi-1[1] |
| dBRD9-A | PROTAC (CRBN) | N/A | 10-100 nM | >90% | 10-100 nM (5 days) | Multiple Myeloma cell lines[7] |
| CFT8634 | PROTAC (CRBN) | N/A | 2.7 nM[8] | >95% | Potent in BAF-perturbed cells | HSSYII, SMARCB-1 deficient cells[8] |
| FHD-609 | PROTAC (CRBN) | N/A | 190 pM (Dmax50)[9][10] | 97%[9][10] | N/A | HEK293 (HiBiT-BRD9)[9][10] |
| AMPTX-1 | Targeted Glue (DCAF16) | N/A | 0.5 nM (MV4-11), 2 nM (MCF-7)[7][11] | 93% (MV4-11), 70% (MCF-7)[11] | N/A | MV4-11, MCF-7[7][11] |
| VZ185 | PROTAC (VHL) | N/A | 4.5 nM | N/A | N/A | N/A[12] |
Table 2: Selectivity Profile
| Compound | Primary Target(s) | Selectivity over BET family (BRD4) | Selectivity over BRD7 | Notes |
| This compound | BRD9 | >700-fold[1][13] | ~200-fold[1][13] | Highly selective inhibitor.[1][2] |
| dBRD9-A | BRD9 | High | High | Selective for BRD9 degradation. |
| CFT8634 | BRD9 | High | High | Highly selective degrader.[14] |
| FHD-609 | BRD9 | High | Degrades BRD7 at higher concentrations | Selective for BRD9 degradation at lower concentrations. |
| AMPTX-1 | BRD9 | High | High | Highly selective degrader.[15] |
| VZ185 | BRD9, BRD7 | N/A | Dual degrader | Potently degrades both BRD9 and BRD7.[12] |
Signaling Pathways and Mechanisms of Action
BRD9 Signaling Pathway
BRD9 is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. This complex is involved in regulating gene expression by altering chromatin structure. The bromodomain of BRD9 recognizes and binds to acetylated lysine (B10760008) residues on histones, tethering the ncBAF complex to specific genomic loci and influencing the transcription of target genes implicated in cancer and other diseases.[16][17]
Caption: BRD9 recognizes acetylated histones, recruiting the ncBAF complex to regulate gene expression.
Mechanism of Action: this compound vs. BRD9 Degraders
This compound acts as a competitive inhibitor, occupying the acetyl-lysine binding pocket of BRD9 and preventing its interaction with chromatin. In contrast, BRD9 degraders are bifunctional molecules that induce the proximity of BRD9 to an E3 ubiquitin ligase, leading to its ubiquitination and proteasomal degradation.
Caption: this compound inhibits BRD9 binding, while degraders induce its proteasomal degradation.
Experimental Protocols
Western Blot for BRD9 Degradation
This protocol is used to visually confirm and quantify the reduction in BRD9 protein levels following treatment with a degrader.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the BRD9 degrader or DMSO as a vehicle control for the desired time points (e.g., 2, 4, 6, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.[7]
5. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the BRD9 band intensity to the corresponding loading control band intensity.
-
Plot the normalized BRD9 levels against the degrader concentration to determine DC50 and Dmax.
Caption: Workflow for assessing BRD9 protein degradation via Western Blot analysis.
HiBiT-Based Protein Degradation Assay
This is a quantitative, real-time method to measure the degradation kinetics of BRD9. It utilizes cells where the endogenous BRD9 is tagged with a small HiBiT peptide using CRISPR/Cas9.[18]
1. Cell Plating:
-
Use a cell line with endogenously HiBiT-tagged BRD9.
-
For adherent cells, seed at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 18-24 hours. For suspension cells, adjust the cell density as needed.
2. Reagent Preparation and Addition:
-
Prepare the Nano-Glo® HiBiT Lytic Detection System reagent according to the manufacturer's protocol.
3. Treatment and Measurement:
-
Treat the cells with a serial dilution of the BRD9 degrader. Include a DMSO control.
-
For endpoint assays, incubate for a specific duration (e.g., 6 hours), then add the lytic reagent and measure luminescence.
-
For kinetic assays, add the detection reagent and substrate before the degrader and measure luminescence at multiple time points.
4. Data Analysis:
-
The luminescent signal is proportional to the amount of HiBiT-BRD9.
-
Plot the percentage of remaining BRD9 against the log of the degrader concentration to determine DC50 and Dmax values.[19][20]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.[3][21]
1. Cell Plating and Treatment:
-
Seed cells at an appropriate density in an opaque-walled 96-well plate.
-
Treat the cells with a serial dilution of the test compound (this compound or degrader). Include a DMSO control.
-
Incubate for a prolonged period (e.g., 72 hours or longer) to observe effects on cell proliferation.
2. Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
3. Luminescence Measurement:
-
Measure the luminescence using a luminometer.
4. Data Analysis:
-
The luminescent signal is directly proportional to the number of viable cells.
-
Plot cell viability against the log of the compound concentration to determine the IC50 value.[4][22]
Conclusion
This compound remains a valuable, highly selective tool for probing the functional consequences of BRD9 bromodomain inhibition. However, next-generation BRD9 degraders offer a distinct and often more potent mechanism of action by eliminating the entire BRD9 protein. This can lead to a more profound and sustained biological effect, potentially overcoming resistance mechanisms associated with inhibitor-based therapies. The choice between an inhibitor and a degrader will depend on the specific research question or therapeutic goal. For instance, degraders are proving to be more effective in certain cancer models where the scaffolding function of BRD9, independent of its bromodomain, is critical. The continued development of novel degraders, including those that recruit different E3 ligases, will further expand the therapeutic toolkit for targeting BRD9-dependent diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. foghorntx.com [foghorntx.com]
- 10. foghorntx.com [foghorntx.com]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CFT-8634 (CFT8634) | BRD9 PROTAC | Probechem Biochemicals [probechem.com]
- 15. Amphista Therapeutics reveals novel BRD9 degradation mechanism at 2024 Symposium [synapse.patsnap.com]
- 16. Amphista Therapeutics describes new BRD9 degradation inducers | BioWorld [bioworld.com]
- 17. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 19. Target Degradation [worldwide.promega.com]
- 20. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
Confirming I-Brd9-Mediated Phenotypes: A Comparative Guide to Genetic Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor I-Brd9 with genetic models for validating Bromodomain-containing protein 9 (BRD9) mediated phenotypes. This guide includes supporting experimental data, detailed protocols for key experiments, and visualizations of relevant pathways and workflows.
BRD9, a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in various diseases, including acute myeloid leukemia (AML) and synovial sarcoma.[1][2] The small molecule this compound is a selective inhibitor of the BRD9 bromodomain, which functions by binding to acetylated lysine (B10760008) residues on histones, thereby regulating gene expression.[3][4] Validating the on-target effects of this compound is crucial, and this is often achieved by comparing its phenotypic effects with those of genetic models that directly target the BRD9 gene. This guide explores the synergies and differences between these two approaches.
Comparison of this compound and Genetic Models
Pharmacological inhibition with this compound and genetic knockdown or knockout of BRD9 are two orthogonal approaches to studying BRD9 function. This compound offers temporal control, allowing for the investigation of the acute effects of BRD9 inhibition.[5] In contrast, genetic models like CRISPR-Cas9-mediated knockout or shRNA-mediated knockdown provide a more permanent and often more complete loss of BRD9 function.[6][7] However, genetic approaches can be subject to compensatory mechanisms that may not be observed with acute chemical inhibition.
A key advantage of using this compound is its ability to specifically inhibit the bromodomain of BRD9, allowing researchers to dissect the functions of this specific domain.[8] Genetic knockouts, on the other hand, ablate the entire protein, which can be useful for understanding the protein's overall role but may not distinguish between its different functional domains.[9]
Another powerful tool for target validation is the dTAG (degradation tag) system, which allows for rapid and reversible degradation of a target protein.[10][11][] This system combines the speed of a small molecule with the specificity of a genetic approach.[10] By fusing the BRD9 protein with the dTAG, researchers can induce its degradation upon addition of a specific degrader molecule, providing another layer of evidence to confirm that the observed phenotypes are indeed due to the loss of BRD9 function.[13]
Data Presentation
The following tables summarize quantitative data from studies comparing the effects of this compound with genetic models in various cancer cell lines.
Table 1: Comparison of this compound and Genetic Knockdown on Cell Viability
| Cell Line | Cancer Type | Method | IC50 / Effect on Viability | Reference |
| MV4-11 | Acute Myeloid Leukemia | This compound | ~4 µM | [1] |
| NB4 | Acute Myeloid Leukemia | This compound | ~8 µM | [1] |
| RN2 | Acute Myeloid Leukemia | shRNA knockdown of Brd9 | Significant reduction in cell proliferation | [7] |
| G401 | Rhabdoid Tumor | CRISPR-Cas9 knockout of BRD9 | Impaired cell proliferation | [6] |
| TTC549 | Rhabdoid Tumor | shRNA knockdown of BRD9 | Impaired cell proliferation | [6] |
| LNCaP | Prostate Cancer | This compound | ~3 µM | [5] |
| VCaP | Prostate Cancer | This compound | ~3 µM | [5] |
Table 2: Effects of this compound and Genetic Knockdown on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Method | Effect | Reference |
| MV4-11 | Acute Myeloid Leukemia | This compound | Increased apoptosis and cell cycle arrest | [14][15] |
| NB4 | Acute Myeloid Leukemia | This compound | Increased apoptosis and cell cycle arrest | [14][15] |
| RN2 | Acute Myeloid Leukemia | shRNA knockdown of Brd9 | Induction of differentiation | [7] |
| Kasumi-1 | Acute Myeloid Leukemia | This compound | Downregulation of oncology and immune response pathway genes | [3][8] |
| RT Cell Lines | Rhabdoid Tumor | This compound | G1-arrest and apoptosis | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to confirm this compound-mediated phenotypes.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed AML cells (e.g., MV4-11, NB4) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2, 4, 8, 16 µM) for different time points (e.g., 24, 48, 72, 96 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat AML cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and PI positive).
CRISPR-Cas9 Mediated Knockout of BRD9
-
sgRNA Design: Design single guide RNAs (sgRNAs) targeting a conserved exon of the BRD9 gene.
-
Vector Construction: Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin).
-
Lentivirus Production: Produce lentiviral particles by transfecting HEK293T cells with the lentiviral vector and packaging plasmids.
-
Transduction: Transduce the target cancer cells (e.g., G401) with the lentivirus.
-
Selection: Select for successfully transduced cells using the appropriate selection agent (e.g., puromycin).
-
Validation: Validate the knockout of BRD9 by Western blotting and Sanger sequencing of the targeted genomic region.
shRNA-Mediated Knockdown of BRD9
-
shRNA Design: Design short hairpin RNAs (shRNAs) targeting the BRD9 mRNA.
-
Vector Construction: Clone the designed shRNAs into a lentiviral vector with a fluorescent reporter (e.g., GFP) and a selection marker.
-
Lentivirus Production and Transduction: Follow the same procedure as for CRISPR-Cas9.
-
Validation: Validate the knockdown of BRD9 by quantitative real-time PCR (qRT-PCR) and Western blotting.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits the binding of BRD9 to acetylated histones, disrupting chromatin remodeling and oncogenic gene expression.
Caption: A comparative workflow for validating this compound phenotypes using genetic models.
Caption: BRD9, as part of the SWI/SNF complex, sustains MYC transcription, leading to proliferation and a differentiation block in AML. Both this compound and genetic models can disrupt this pathway.
References
- 1. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 13. researchgate.net [researchgate.net]
- 14. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells | Semantic Scholar [semanticscholar.org]
- 16. BRD9 Inhibition, Alone or in Combination with Cytostatic Compounds as a Therapeutic Approach in Rhabdoid Tumors [mdpi.com]
Safety Operating Guide
Proper Disposal of I-Brd9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like I-Brd9 are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety information and a step-by-step protocol for the proper disposal of this compound, a potent and selective bromodomain-containing protein 9 (BRD9) inhibitor.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance and must be handled with care. The primary hazard associated with this compound is acute oral toxicity.
Hazard Identification and Classification:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 3, Oral |
| Danger | H301: Toxic if swallowed.[1][2][3] |
Precautionary Statements:
A series of precautionary statements are associated with the handling and disposal of this compound to minimize risk:
-
P270: Do not eat, drink or smoke when using this product.[1][3]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][3]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[1][2][3][4]
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This procedure should be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing appropriate PPE, including:
- A laboratory coat.
- Chemical-resistant gloves (e.g., nitrile).
- Safety goggles with side shields.
2. Waste Segregation: Proper segregation of chemical waste is critical.
- All materials that have come into contact with this compound are to be considered hazardous chemical waste. This includes, but is not limited to:
- Unused or expired this compound solid compound.
- Solutions containing this compound.
- Contaminated consumables such as pipette tips, tubes, vials, and gloves.
- Spill cleanup materials.
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
3. Waste Collection:
- Solid Waste: Collect solid this compound waste and contaminated disposables in a designated, leak-proof, and clearly labeled hazardous waste container.
- Liquid Waste: Collect solutions containing this compound in a separate, sealable, and chemically compatible container.
4. Labeling of Waste Containers: Properly label all waste containers with the following information:
- The words "Hazardous Waste".
- The full chemical name: "this compound".
- The CAS Number: "1714146-59-4".
- The primary hazard: "Toxic".
- The approximate concentration and quantity of the waste.
- The date the waste was first added to the container (accumulation start date).
5. Temporary Storage in the Laboratory:
- Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
- This area should be away from general laboratory traffic and incompatible materials.
6. Arranging for Disposal:
- Once a waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a hazardous waste pickup.
- Follow all institutional procedures for requesting a waste pickup and completing any necessary documentation.
7. Decontamination of Work Surfaces:
- Thoroughly decontaminate any benchtops, fume hoods, or equipment that may have come into contact with this compound.
- Use an appropriate solvent or cleaning agent as recommended by your institution's safety protocols.
- Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
8. Spill Management:
- In the event of a spill, immediately alert others in the vicinity.
- Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
- Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
- Clean the spill area thoroughly.
- Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling I-Brd9
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of I-Brd9, a potent and selective inhibitor of the bromodomain-containing protein 9 (BRD9). Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining the integrity of your research.
Immediate Safety and Hazard Information
This compound is classified as acutely toxic if swallowed. Standard laboratory safety protocols should be strictly followed. All handling of the solid compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[1]
Hazard Classification:
| Category | Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory when working with this compound to prevent accidental exposure.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side Shields | Must be worn at all times when handling the compound to protect against splashes and airborne particles.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently.[1] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Chemical Fume Hood | All weighing and handling of solid this compound must be conducted in a certified chemical fume hood.[1] |
Operational and Disposal Plans
A structured workflow is essential for the safe and effective use of this compound.
Handling and Storage
-
Receipt and Storage: Upon receipt, store the solid this compound at -20°C in a tightly sealed container.[2][3][4] The solid is stable for at least four years under these conditions.[2] Stock solutions should be aliquoted and stored at -80°C for long-term stability (up to 2 years).[5] Avoid repeated freeze-thaw cycles.[5]
-
Preparation of Stock Solutions: Before handling the solid compound, ensure all required PPE is worn and work is performed in a certified chemical fume hood. Carefully weigh the desired amount of this compound powder using an analytical balance with anti-static weighing paper or a weighing boat.[1] Dissolve the powder in a suitable solvent such as DMSO.[2][3]
-
Use in Experiments: When treating cell cultures, thaw an aliquot of the stock solution at room temperature. Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium.[1]
Spill and Emergency Procedures
-
Minor Spills: For minor spills of this compound solution, absorb the liquid with an inert material (e.g., vermiculite, sand). Decontaminate the affected surface by scrubbing with alcohol.[1]
-
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
In Case of Skin Contact: Wash with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Move person into fresh air and keep comfortable for breathing.
-
Disposal Plan
All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and cell culture media, should be considered chemical waste.[1] Dispose of this waste in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Weight | 497.55 g/mol | [3] |
| Molecular Formula | C₂₂H₂₂F₃N₃O₃S₂ | [2][3] |
| Purity | ≥98% | [3] |
| Appearance | White to beige powder | |
| Storage (Solid) | -20°C | [2][3][4] |
| Stability (Solid) | ≥ 4 years | [2] |
Solubility Data:
| Solvent | Solubility | Source |
| DMSO | ~20-100 mg/mL | [3] |
| DMF | ~30 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [2] |
Biological Activity:
| Parameter | Value | Description | Source |
| pIC₅₀ (BRD9) | 7.3 | Potency of inhibition against BRD9 | [2][3] |
| pKd (BRD9) | 8.7 | Dissociation constant for BRD9 | [2] |
| Selectivity | >700-fold over BET family | Higher selectivity for BRD9 compared to the BET family of bromodomains | [2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: In a certified chemical fume hood, wear all required PPE (safety goggles, chemical-resistant gloves, and a lab coat).
-
Weighing: Carefully weigh out 4.98 mg of this compound powder (Molecular Weight: 497.55 g/mol ) using an analytical balance and anti-static weighing paper.
-
Dissolving: Transfer the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of fresh, anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -80°C.
Treatment of Cell Cultures
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare the desired final working concentration by performing serial dilutions of the stock solution in the appropriate cell culture medium. It is crucial to perform these dilutions accurately to achieve the desired nanomolar or micromolar concentrations for cellular assays.
-
Application: Add the diluted this compound solution to your cell cultures and gently swirl the plate or flask to ensure even distribution.
-
Incubation: Incubate the treated cells for the desired time period as determined by your experimental design.
Signaling Pathway and Mechanism of Action
This compound is a selective inhibitor of the bromodomain of BRD9. BRD9 is a component of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin.[2] The bromodomain of BRD9 recognizes and binds to acetylated lysine (B10760008) residues on histone tails, a key step in the recruitment of the SWI/SNF complex to specific gene promoters and enhancers. By competitively binding to the BRD9 bromodomain, this compound prevents this interaction, thereby inhibiting the chromatin remodeling activity of the SWI/SNF complex at specific genomic loci. This leads to changes in gene expression, including the downregulation of genes involved in the TGF-β/Activin/Nodal signaling pathway, which is implicated in cancer progression and embryonic stem cell regulation.[6]
Caption: Mechanism of this compound action in inhibiting BRD9 function.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. mybiosource.com [mybiosource.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
